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  • Product: 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile
  • CAS: 51294-32-7

Core Science & Biosynthesis

Foundational

chemical structure and properties of 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile

Executive Summary & Chemical Identity 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile is a highly functionalized, planar heteroaromatic compound that serves as a critical building block in advanced materials science and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile is a highly functionalized, planar heteroaromatic compound that serves as a critical building block in advanced materials science and medicinal chemistry. By merging an amphoteric imidazole core with a basic pyridine ring and two strongly electron-withdrawing cyano groups, this molecule exhibits a unique "push-pull" electronic topology. This technical guide explores its structural properties, provides validated synthetic methodologies, and details its application as a multidentate ligand in Metal-Organic Frameworks (MOFs) and pharmaceutical derivatives[1][2].

Molecular Architecture & Electronic Properties

The parent 1H-imidazole core is a five-membered heteroaromatic system characterized by overlapping pyrrole-type (N-H) and pyridine-type (=N-) annular nitrogens[3]. The substitution pattern in 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile dramatically alters its baseline electronic behavior:

  • Enhanced Acidity: The dicarbonitrile groups at the 4 and 5 positions exert a profound electron-withdrawing inductive effect. This depletes electron density from the imidazole ring, significantly lowering the pKa of the N-H proton compared to unsubstituted imidazole. Consequently, the molecule acts as an excellent hydrogen bond donor and easily forms a stable anion for metal coordination.

  • Multidentate Coordination Potential: The integration of the 4-pyridyl moiety at the 2-position introduces a spatially distinct, basic nitrogen site. When deprotonated, the resulting anion possesses multiple donor sites (pyridine nitrogen, imidazole nitrogen, and cyano nitrogens), enabling complex bridging architectures in coordination polymers[2].

Quantitative Physicochemical Data

To facilitate experimental design, the core structural and electronic parameters of the molecule are summarized below.

Table 1: Physicochemical & Structural Parameters

ParameterValueMechanistic Implication
Molecular Formula C10H5N5Highly nitrogenous, supporting extensive H-bonding networks.
Molecular Weight 195.18 g/mol Low molecular weight, ideal for high-density MOF ligand packing.
H-Bond Donors 1 (Imidazole N-H)Facilitates intermolecular proton transfer and anion generation.
H-Bond Acceptors 4 (PyN, ImN, 2x CN)Enables multidirectional coordination and solvent interactions.
Electronic Nature Push-Pull ConjugatedImparts unique photophysical properties (e.g., solid-state luminescence).
Ligand Denticity MultidentateCapable of bridging multiple transition metal nodes (e.g., Cd²⁺, Zn²⁺).

Synthesis Methodology: The DAMN Condensation Pathway

The most robust synthetic route to 2-substituted 1H-imidazole-4,5-dicarbonitriles involves the condensation of diaminomaleonitrile (DAMN) with an appropriate aldehyde—in this case, pyridine-4-carboxaldehyde[4].

Synthesis_Pathway DAMN Diaminomaleonitrile (DAMN) Schiff Schiff Base Intermediate DAMN->Schiff Condensation (MeOH, Reflux) Aldehyde Pyridine-4- carboxaldehyde Aldehyde->Schiff Product 2-(Pyridin-4-yl)-1H- imidazole-4,5-dicarbonitrile Schiff->Product Oxidative Cyclization (Air/Oxidant)

Fig 1: Oxidative condensation pathway from DAMN to the target imidazole.

Protocol 1: Synthesis of 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile
  • Causality & Design: DAMN is highly reactive but prone to degradation. Methanol is selected as a protic solvent to stabilize the transition state via hydrogen bonding while maintaining the solubility of the precursors[4]. The initial condensation forms an open Schiff base intermediate. An oxidative environment (e.g., atmospheric oxygen or a mild chemical oxidant) is strictly required to remove two protons and two electrons, driving the aromatization of the 1H-imidazole ring.

  • Step-by-Step Workflow:

    • Preparation: Dissolve 10.0 mmol of diaminomaleonitrile (DAMN) in 30 mL of anhydrous methanol in a 100 mL round-bottom flask equipped with a magnetic stirrer.

    • Addition: Slowly add 10.5 mmol of pyridine-4-carboxaldehyde dropwise to the stirring solution at room temperature.

      • Self-Validation: The solution should transition from pale yellow to deep orange/red within 30 minutes, visually indicating the formation of the Schiff base intermediate.

    • Reflux & Oxidation: Attach a reflux condenser and heat the mixture to 65°C. Maintain reflux open to the atmosphere (or introduce a balloon of O₂) for 12-16 hours to force the oxidative cyclization.

    • Monitoring: Check reaction progress via Thin Layer Chromatography (TLC) using a Silica gel stationary phase and a 9:1 Dichloromethane:Methanol mobile phase.

      • Self-Validation: The starting DAMN spot (Rf ~0.3, stains with ninhydrin) must disappear, replaced by a new, highly UV-active spot (Rf ~0.5) under 254 nm light, confirming the formation of the conjugated product.

    • Workup: Cool the mixture to 0°C in an ice bath to induce precipitation. Filter the solid under vacuum and wash with cold ethanol (2 x 10 mL). Note: Cold ethanol removes unreacted aldehyde and trace impurities without dissolving the target product.

    • Purification: Recrystallize the crude solid from a hot ethanol/water mixture to yield the pure product.

Applications in Advanced Materials (MOFs)

While the dicarbonitrile compound is valuable in its own right (e.g., for generating N-alkylated derivatives like 1-cyanomethyl-4,5-dicyano-2-(4-pyridyl)imidazole[1]), it is frequently utilized as a precursor for 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid. The fully hydrolyzed dicarboxylate derivative acts as a highly versatile multidentate ligand for assembling 3-D metal-organic frameworks (MOFs) with transition metals such as Cd(II)[2].

MOF_Coordination Ligand Deprotonated Ligand (Anion) PyN Pyridine Nitrogen (Donor Site) Ligand->PyN Intramolecular ImN Imidazole Nitrogen (Donor Site) Ligand->ImN Intramolecular Metal1 Metal Node 1 (e.g., Cd2+, Zn2+) PyN->Metal1 Dative Bond Metal2 Metal Node 2 (e.g., Cd2+, Zn2+) ImN->Metal2 Dative Bond

Fig 2: Multidentate coordination modes of the deprotonated ligand in MOF assembly.

Protocol 2: Hydrolysis and MOF Ligand Preparation
  • Causality & Design: Nitrile groups are chemically robust but undergo complete hydrolysis to carboxylates under strongly basic conditions at elevated temperatures. Potassium hydroxide is utilized to drive this conversion, yielding carboxylate groups that act as superior oxygen-donor ligands for MOF topological assembly[2].

  • Step-by-Step Workflow:

    • Hydrolysis: Suspend 5.0 mmol of the synthesized 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile in 25 mL of 20% aqueous KOH solution.

    • Reflux: Heat the suspension to reflux (approx. 100°C) for 24 hours.

      • Self-Validation: Hold a piece of damp red litmus paper over the condenser outlet. The paper will turn blue while ammonia (NH₃) gas is evolving. The reaction is complete when the paper remains red, indicating the cessation of NH₃ evolution.

    • Acidification: Cool the solution to room temperature. Slowly acidify the mixture with 6M HCl under continuous stirring until the pH reaches approximately 3.0.

      • Self-Validation: The target dicarboxylic acid will rapidly precipitate as a fine powder exactly at its isoelectric point.

    • Isolation: Filter the precipitate, wash thoroughly with distilled water to remove KCl salts, and dry under a vacuum at 60°C.

References

  • [1] 1-Cyanomethyl-4,5-dicyano-2-(4-pyridyl)imidazole - Fisher Scientific Source: fishersci.com URL:

  • [2] Assembly of two 3-D metal–organic frameworks from Cd(II) and 4,5-imidazoledicarboxylic acid or 2-ethyl-4,5-imidazoledicarboxylic acid Source: researchgate.net URL:

  • [3] Product Class 3: Imidazoles - Thieme E-Books & E-Journals Source: thieme-connect.de URL:

  • [4] pyridine semicarbazone synthesis: Topics by Science.gov Source: science.gov URL:

Sources

Exploratory

The Thermodynamic Solubility Profile of 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile in Polar Aprotic Solvents

Target Audience: Process Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The compound 2-(Pyridin-4-yl)-1H-imidazole-4,5-dica...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile represents a highly functionalized heterocyclic architecture, combining a hydrogen-bond donating imidazole core, two strongly electron-withdrawing cyano groups, and a basic pyridine-4-yl moiety. Compounds of this class—derived from the widely used oligonucleotide activator 4,5-dicyanoimidazole (DCI)—are of intense interest as bridging ligands in metal-organic frameworks (MOFs) and as intermediates in pharmaceutical synthesis [1, 3].

However, the very features that make this molecule chemically valuable—its multiple hydrogen-bond donor/acceptor sites and planar conjugated system—result in a robust solid-state lattice. Consequently, achieving high-concentration solutions requires solvents with specific thermodynamic properties. This whitepaper provides an in-depth analysis of the compound's solubility profile in two premier polar aprotic solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) , alongside a self-validating protocol for empirical solubility determination.

Solvation Thermodynamics and Causality

To understand the solubility of 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile, one must analyze the causality behind its solid-state interactions.

The two cyano groups at the C4 and C5 positions exert powerful inductive (-I) and mesomeric (-M) electron-withdrawing effects. This significantly lowers the pKa of the imidazole N-H proton (analogous unsubstituted DCI has a pKa of ~5.0), rendering it a highly acidic hydrogen-bond donor [2]. Simultaneously, the pyridine nitrogen and the cyano nitrogens act as strong hydrogen-bond acceptors. This push-pull dynamic creates a dense intermolecular hydrogen-bonding network and promotes extensive


 stacking in the crystalline lattice.

To achieve dissolution, the solvent must provide a solvation energy that exceeds the lattice energy. Protic solvents (like ethanol) or non-polar solvents (like toluene) fail because they cannot sufficiently disrupt these strong intermolecular forces.

Why DMSO and DMF? Both DMSO and DMF are polar aprotic solvents characterized by high dielectric constants and, crucially, high Kamlet-Taft hydrogen-bond acceptor basicity (


)  values.
  • DMSO (

    
    ):  The highly polarized 
    
    
    
    bond acts as an aggressive hydrogen-bond acceptor, effectively stripping the acidic imidazole proton from its solid-state network.
  • DMF (

    
    ):  The carbonyl oxygen similarly accepts hydrogen bonds, though slightly less effectively than DMSO. However, DMF's lower viscosity often facilitates faster mass transfer and kinetic dissolution during process scale-up [4].
    

Solvation Solid Solid State Lattice (Strong Pi-Pi & H-Bonds) Disruption Lattice Disruption (Endothermic) Solid->Disruption Heat / Agitation Solvent Polar Aprotic Solvent (DMSO / DMF) Solvent->Disruption Dipole Penetration Solvation Solvent-Solute Complexation (Exothermic) Disruption->Solvation H-Bond Acceptance Dissolved Thermodynamic Equilibrium (Solvated Monomer) Solvation->Dissolved Equilibrium Reached

Caption: Thermodynamic cycle of lattice disruption and solvation in polar aprotic solvents.

Comparative Solvent Profiling

While empirical solubility must be measured batch-to-batch due to potential polymorphic variations, the baseline physicochemical properties of the solvents dictate the theoretical solubility limits. Unsubstituted DCI exhibits extreme solubility in both solvents (often exceeding 1.0 M) [2, 4]. The addition of the pyridin-4-yl group increases molecular weight and planar surface area, which generally reduces absolute solubility by a factor of 2 to 5 compared to the parent DCI.

The table below summarizes the critical solvent parameters that govern the solubility profile of this compound.

Solvent PropertyDimethyl Sulfoxide (DMSO)N,N-Dimethylformamide (DMF)Impact on 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile
Chemical Formula (CH₃)₂SO(CH₃)₂NC(O)H-
Dielectric Constant (

)
46.736.7Higher

in DMSO better stabilizes the polarized imidazole core.
Dipole Moment (

)
3.96 D3.82 DBoth provide strong ion-dipole and dipole-dipole interactions.
H-Bond Acceptor (

)
0.760.69DMSO forms stronger H-bonds with the acidic imidazole N-H.
Viscosity (at 25°C) 1.99 cP0.92 cPDMF's lower viscosity allows for faster kinetic dissolution.
Expected Solubility Profile Optimal / Very High High DMSO is the thermodynamically superior solvent; DMF is kinetically favorable.

Self-Validating Experimental Protocol: Thermodynamic Solubility Determination

To accurately determine the solubility of 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile, process chemists must avoid confusing kinetic solubility (which can result in supersaturated states) with thermodynamic solubility.

The following protocol is a self-validating system. It incorporates a critical feedback loop: analyzing the residual solid via Powder X-Ray Diffraction (PXRD). This is necessary because compounds of this class frequently form stable solvates with DMSO or DMF, which inherently alters the thermodynamic solubility limit of the bulk material.

Step-by-Step Methodology

Phase 1: Equilibration (Isothermal Shake-Flask)

  • Preparation: Weigh approximately 500 mg of 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile into two separate 5 mL amber glass vials.

  • Solvent Addition: Add 2.0 mL of anhydrous DMSO to Vial A, and 2.0 mL of anhydrous DMF to Vial B. Ensure a visible excess of solid remains; if all solid dissolves, add more solute until a suspension is maintained.

  • Agitation: Seal the vials and place them in an isothermal shaker bath set strictly to 25.0 ± 0.1 °C. Agitate at 300 RPM for a minimum of 48 hours to ensure true thermodynamic equilibrium is reached.

Phase 2: Phase Separation & Quantification 4. Centrifugation: Transfer the suspensions to centrifuge tubes and spin at 15,000 × g for 15 minutes at 25 °C. This forces all micro-particulates out of the supernatant. 5. Filtration: Syringe-filter the supernatant through a 0.22 µm PTFE membrane (discard the first 0.5 mL to saturate the filter). 6. Dilution & HPLC-UV: Dilute the filtered aliquots volumetrically (e.g., 1:100 in mobile phase) to bring the concentration within the linear dynamic range of your pre-established HPLC-UV standard curve. Analyze at the compound's


 (typically ~260-280 nm due to the extended conjugation).

Phase 3: Data Validation (The Self-Validating Step) 7. Residual Solid Analysis: Recover the undissolved solid from the centrifuge pellet. Dry gently under a stream of nitrogen (do not use high heat, which may desolvate the crystal). 8. PXRD Verification: Run PXRD on the recovered solid and compare it to the starting material. If the diffractogram has changed, a DMSO- or DMF-solvate has formed. The measured HPLC concentration therefore represents the solubility of the solvate, not the free base.

Workflow Prep 1. Suspend Excess Solute in DMSO/DMF Shake 2. Isothermal Shaking (48h at 25°C) Prep->Shake Centrifuge 3. Ultracentrifugation & PTFE Filtration Shake->Centrifuge HPLC 4. HPLC-UV Quantification Centrifuge->HPLC Validate 5. PXRD on Residual Solid (Check for Solvates) HPLC->Validate

Caption: Self-validating workflow for thermodynamic solubility and solvate screening.

Conclusion

For 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile, the synergistic presence of a highly acidic imidazole N-H and basic cyano/pyridine groups dictates its solvent compatibility. DMSO stands as the premier solvent for maximizing thermodynamic solubility due to its superior hydrogen-bond acceptor basicity (


), which efficiently dismantles the compound's robust solid-state lattice. DMF  serves as an excellent, lower-viscosity alternative, particularly useful when downstream processing (such as low-temperature crystallization or filtration) is hindered by the physical properties of DMSO.

When executing solubility screens, researchers must employ self-validating protocols that account for potential solvent-mediated polymorphic transformations, ensuring that process chemistry scale-ups are built on accurate, thermodynamically stable data.

References

  • Optimized Method for the Synthesis of Alkyne-Modified 2′-Deoxynucleoside Triphosphates Molecules (MDPI). Details the use of 4,5-dicyanoimidazole (DCI) derivatives and their activation profiles in polar aprotic solvents like DMF and DMSO. URL:[Link]

  • Glen Report 16.23: Activators, Columns and Plates Glen Research. Provides foundational solubility limits and pKa data for 4,5-dicyanoimidazole (DCI) in polar organic solvents. URL:[Link]

  • Synthesis and characterization of the cubic coordination cluster MIT DSpace. Discusses the synthesis of highly functionalized imidazole derivatives from 4,5-dicyanoimidazole and their solubility behaviors in DMSO and DMF. URL:[Link]

Foundational

An In-depth Technical Guide to the DFT Calculation of HOMO-LUMO Energy Levels for 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals Abstract This guide provides a comprehensive, in-depth protocol for the accurate calculation of the Highest Occupi...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Abstract

This guide provides a comprehensive, in-depth protocol for the accurate calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the molecule 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile using Density Functional Theory (DFT). Beyond a mere recitation of steps, this document elucidates the critical theoretical underpinnings and practical considerations that ensure the generation of reliable and reproducible quantum chemical data. We will explore the rationale behind the selection of computational methods, the intricacies of molecular geometry optimization, and the interpretation of the resulting electronic properties. This guide is designed to empower researchers, scientists, and drug development professionals to confidently apply these computational techniques to their own molecular systems of interest.

Introduction: The Significance of Frontier Molecular Orbitals in Drug Discovery

In the realm of modern drug discovery and materials science, understanding the electronic properties of a molecule is paramount. The HOMO and LUMO, collectively known as the frontier molecular orbitals (FMOs), are at the forefront of this understanding.[1] The energy of the HOMO is directly related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical descriptor of a molecule's chemical reactivity, kinetic stability, and optical properties.[2]

A smaller HOMO-LUMO gap generally signifies a molecule that is more easily excited, indicating higher reactivity.[2] Conversely, a larger gap suggests greater stability. For drug development professionals, these parameters are invaluable for predicting a molecule's behavior in a biological system.[2] They can inform on potential drug-receptor interactions, metabolic stability, and even potential toxicity.[1] Therefore, the accurate in-silico prediction of HOMO and LUMO energies provides a powerful tool for virtual screening and lead optimization, significantly accelerating the drug development pipeline.[1][2]

This guide focuses on a specific molecule of interest: 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile. By walking through the DFT calculation of its HOMO-LUMO energy levels, we will provide a universally applicable workflow for similar organic molecules.

Theoretical Foundations: A Primer on Density Functional Theory

Density Functional Theory (DFT) has emerged as the workhorse of computational quantum chemistry for its favorable balance of accuracy and computational cost.[3][4] Unlike traditional ab initio methods that grapple with the complexity of the many-electron wavefunction, DFT is founded on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density.[5]

The core of any DFT calculation lies in the choice of the exchange-correlation functional. This functional approximates the complex quantum mechanical interactions between electrons. A plethora of functionals have been developed, each with its own strengths and weaknesses. For organic molecules, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, often provide a good balance of accuracy and efficiency.[6] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated hybrid functional for a broad range of chemical systems.[7][8][9]

The second critical choice in a DFT calculation is the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide a more accurate description of the electron distribution but at a higher computational cost. The Pople-style basis set, 6-31G(d,p), is a popular choice that offers a good compromise between accuracy and computational expense for molecules containing first and second-row elements.[7] The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for describing anisotropic electron distributions in bonded systems.

Experimental Protocol: A Step-by-Step Computational Workflow

This section details the step-by-step methodology for calculating the HOMO-LUMO energy levels of 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile. The workflow is designed to be self-validating, with each step building upon a rigorously established foundation.

Molecular Structure Preparation

The first step is to obtain or build the 3D structure of the target molecule. For 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile, this can be achieved using molecular building software such as GaussView[10][11][12][13] or by retrieving the structure from a chemical database like PubChem. It is crucial to ensure the initial structure is chemically reasonable, with correct bond orders and stereochemistry.

Caption: 2D representation of 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile.

Geometry Optimization

The initial molecular structure is unlikely to be at its lowest energy conformation. Therefore, a geometry optimization must be performed to find the equilibrium structure on the potential energy surface.[5] This is a critical step, as the calculated electronic properties are highly dependent on the molecular geometry.

Protocol:

  • Software: Gaussian 16 is a widely used and powerful software package for electronic structure calculations.[14][15][16][17]

  • Method: Select the B3LYP functional.

  • Basis Set: Choose the 6-31G(d,p) basis set.

  • Calculation Type: Specify Opt for geometry optimization.

  • Convergence Criteria: Use the default Tight convergence criteria to ensure a robust optimization.

The output of this calculation will be the optimized Cartesian coordinates of the molecule, along with the final, minimized energy. A frequency calculation should then be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).

Computational_Workflow cluster_Input Input Preparation cluster_Calculation DFT Calculation (Gaussian 16) cluster_Analysis Data Analysis Start Initial Molecular Structure Build Build/Import Structure (e.g., GaussView) Start->Build Opt Geometry Optimization (B3LYP/6-31G(d,p)) Build->Opt Submit Calculation Freq Frequency Calculation (Confirm Minimum) Opt->Freq SP Single Point Energy (Final Energies) Freq->SP HOMO_LUMO Extract HOMO & LUMO Energies SP->HOMO_LUMO Analyze Output Gap Calculate HOMO-LUMO Gap HOMO_LUMO->Gap Visualize Visualize Orbitals (e.g., GaussView) HOMO_LUMO->Visualize

Caption: A streamlined workflow for DFT-based HOMO-LUMO energy level calculations.

Single-Point Energy Calculation and Orbital Analysis

Once the geometry is optimized, a single-point energy calculation is performed using the same functional and basis set. This calculation provides the final electronic energy and the molecular orbitals.

Protocol:

  • Software: Gaussian 16.[14][15][16][17]

  • Method: B3LYP.

  • Basis Set: 6-31G(d,p).

  • Calculation Type: Specify SP for a single-point energy calculation.

  • Keywords: Include Pop=Full to obtain detailed information about the molecular orbitals.

From the output of this calculation, the energies of the HOMO and LUMO can be directly extracted. The HOMO is the highest energy occupied molecular orbital, and the LUMO is the lowest energy unoccupied molecular orbital.

Data Presentation and Interpretation

The quantitative results of the DFT calculation should be summarized in a clear and concise manner.

Computational Parameters
ParameterSpecificationRationale
Software Gaussian 16A robust and widely validated quantum chemistry package.[14][15][16][17]
Functional B3LYPA hybrid functional known for its good performance with organic molecules.[7][8][9]
Basis Set 6-31G(d,p)Provides a good balance of accuracy and computational cost for this system.[7]
Calculation Types Geometry Optimization, Frequency, Single Point EnergyEnsures a valid, minimum energy structure and accurate electronic properties.
Calculated Electronic Properties
PropertyEnergy (eV)
HOMO Energy Value to be calculated
LUMO Energy Value to be calculated
HOMO-LUMO Gap Value to be calculated

Note: The actual energy values will be dependent on the specific computational resources and software version used. The values presented here are illustrative.

The calculated HOMO and LUMO energies provide direct insight into the molecule's electronic behavior. The HOMO-LUMO gap is a key indicator of its reactivity.[2] For instance, a smaller gap might suggest that the molecule could be a good candidate for applications in organic electronics, where facile electronic excitation is desirable. In a drug design context, a molecule with a very small gap might be highly reactive and potentially toxic.[1]

Visualization of Frontier Molecular Orbitals

Visualizing the spatial distribution of the HOMO and LUMO can provide invaluable chemical intuition. Software like GaussView can be used to generate isosurface plots of these orbitals.[18] The location of the HOMO can indicate regions of the molecule that are susceptible to electrophilic attack, while the LUMO highlights regions prone to nucleophilic attack.

Advanced Considerations and Further Analyses

While the B3LYP/6-31G(d,p) level of theory provides a solid foundation, for certain applications, more advanced methods may be warranted.

  • Larger Basis Sets: For highly accurate energy calculations, larger basis sets such as the correlation-consistent basis sets (e.g., aug-cc-pVDZ) can be employed.

  • Different Functionals: For systems with significant charge-transfer character or other complex electronic effects, other functionals like the CAM-B3LYP or ωB97XD may provide more accurate results.[19]

  • Solvent Effects: The electronic properties of a molecule can be significantly influenced by its environment. Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be incorporated into the DFT calculations to simulate the effect of a solvent.[3]

  • Excited State Calculations: To investigate the optical properties of the molecule, such as its UV-Vis absorption spectrum, Time-Dependent DFT (TD-DFT) calculations can be performed.[20][21][22][23]

Conclusion

This in-depth technical guide has provided a comprehensive and field-proven protocol for the DFT calculation of HOMO-LUMO energy levels for 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile. By not only detailing the "how" but also the "why" behind each methodological choice, we have aimed to equip researchers, scientists, and drug development professionals with the expertise to perform these calculations with confidence and scientific rigor. The accurate prediction of frontier molecular orbital energies is a cornerstone of modern computational chemistry, offering profound insights into molecular reactivity and providing a powerful tool for the rational design of new molecules with desired properties.

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  • Jacquemin, D., Mennucci, B., & Adamo, C. (2011). Excited-state calculations with TD-DFT: from benchmarks to simulations in complex environments. Physical Chemistry Chemical Physics, 13(38), 16987-16998. [Link]

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  • HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. (2025, June 1). YouTube. Retrieved from [Link]

  • Al-Otaibi, J. S., El-Emam, A. A., & Al-Tamimi, A.-M. M. (2014). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor. International Journal of ChemTech Research, 6(8), 3928-3936.
  • Predicting electronic properties of molecules: a stacking ensemble model for HOMO and LUMO energy estimation. (2026, March 4). PMC. Retrieved from [Link]

  • A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. (n.d.). PMC. Retrieved from [Link]

  • What software shall I use for DFT on an organic molecule?. (2025, January 24). Chemistry Stack Exchange. Retrieved from [Link]

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  • MOLECULAR STRUCTURE, NBO AND HOMO-LUMO ANALYSIS OF QUERCETIN ON SINGLE LAYER GRAPHENE BY DENSITY FUNCTIONAL THEORY. (2018, January 15). ResearchGate. Retrieved from [Link]

  • DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. (n.d.). International Journal of Research and Analytical Reviews. Retrieved from [Link]

  • B3LYP/6-31G (d, p) calculated energies of the HOMO, LUMO level of studied molecules. (n.d.). ResearchGate. Retrieved from [Link]

  • Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. (2022, August 5). AIMS Press. Retrieved from [Link]

  • Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials. (2025, July 2). PMC. Retrieved from [Link]

  • Monitoring Organic Synthesis via Density Functional Theory. (2023, October 19). IntechOpen. Retrieved from [Link]

  • In search of the best DFT functional for dealing with organic anionic species. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • An Introduction to Density Functional Theory. (n.d.). Imperial College London. Retrieved from [Link]

Sources

Exploratory

Supramolecular Architecture of 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile: A Crystallographic Guide

Executive Summary The rational design of solid-state materials relies heavily on the predictable assembly of supramolecular synthons. 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile (PyImDC) represents a highly versatil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of solid-state materials relies heavily on the predictable assembly of supramolecular synthons. 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile (PyImDC) represents a highly versatile building block in crystal engineering and drug development. Featuring a rigid, highly conjugated backbone, this molecule presents a complex competitive landscape of hydrogen-bond donors and acceptors. This whitepaper provides an in-depth mechanistic analysis of the crystal packing, hydrogen-bonding networks, and π-π interactions inherent to PyImDC and its structural analogs, alongside self-validating crystallographic protocols for researchers in the field.

Conformational Analysis and Electronic Modulation

To understand the solid-state behavior of PyImDC, one must first analyze its electronic topology. The molecule consists of a central imidazole ring flanked by a pyridine ring at the 2-position and two cyano groups at the 4- and 5-positions.

The Inductive Effect of Dicarbonitriles

The presence of the highly electronegative cyano groups exerts a profound electron-withdrawing inductive effect across the heteroaromatic system. This electron depletion significantly increases the Brønsted acidity of the imidazole N-H proton, transforming it into an exceptionally potent hydrogen-bond donor[1].

Planarity vs. Steric Tension

Conformational planarity is thermodynamically favored to maximize


-electron delocalization across the two rings. However, steric repulsion between the ortho-hydrogens of the pyridine ring and the adjacent nitrogen/carbon of the imidazole ring prevents absolute coplanarity. Crystallographic data from related pyridyl-imidazole networks demonstrate that the torsion angle between the two rings typically settles between 5° and 15°[2]. This slight twist is a critical structural determinant, as it dictates whether the bulk crystal will adopt a co-facial slipped-stack or a herringbone packing motif[3].

Supramolecular Assembly Logic

The crystallization of PyImDC is a thermodynamic competition between directional hydrogen bonding and non-directional dispersion forces (π-π stacking).

Assembly Monomer PyImDC Monomer (Planar Conformation) Hbond N-H···N Hydrogen Bond (Imidazole to Pyridine) Monomer->Hbond Inductive Activation Chain 1D Supramolecular Chain (Head-to-Tail) Hbond->Chain Translation PiStack Inter-chain π-π Stacking (Centroid < 3.8 Å) Chain->PiStack Dispersion Forces Lattice 3D Herringbone Lattice (Global Minimum) PiStack->Lattice Steric Optimization

Fig 1. Causality of supramolecular assembly from PyImDC monomer to 3D lattice.

Primary Hydrogen-Bonding Networks

PyImDC possesses multiple potential hydrogen-bond acceptors: the unprotonated imidazole nitrogen, the pyridine nitrogen, and the two nitrile nitrogens. Because the pyridine nitrogen is the most basic site, the global thermodynamic minimum is typically achieved via a strong, highly directional N-H···N(pyridine) interaction. This head-to-tail binding generates robust 1D supramolecular chains extending along the crystallographic c-axis.

In polymorphs or derivatives where the pyridine nitrogen is sterically hindered or otherwise engaged, the nitrile groups act as secondary acceptors, forming bifurcated N-H···N(cyano) interactions[1].

Crystal Packing and π-π Interactions

Once the 1D chains are established, they pack together via


-

interactions. Because of the slight inter-ring torsion mentioned earlier, a perfect face-to-face stack is sterically unfavorable. Instead, the molecules adopt a herringbone packing assembly [3]. This arrangement minimizes steric clash while maintaining centroid-to-centroid distances of approximately 3.5 to 3.8 Å, which is optimal for

-

orbital overlap.
Quantitative Interaction Geometry

The table below summarizes the typical geometric parameters for the hydrogen-bonding networks observed in pyridyl-imidazole dicarbonitrile systems.

Table 1: Representative Hydrogen-Bond and Packing Geometries

Interaction TypeDonor (D)Acceptor (A)D-H Distance (Å)H···A Distance (Å)D···A Distance (Å)Angle D-H···A (°)
Primary H-Bond N1 (Imidazole)N4 (Pyridine)0.88(2)1.95(2)2.815(3)165(2)
Secondary H-Bond N1 (Imidazole)N5 (Nitrile)0.88(2)2.15(2)2.980(3)152(2)
Weak H-Bond C2 (Pyridine)N6 (Nitrile)0.932.583.352(4)140

-

Stacking
Imidazole RingPyridine RingN/AN/A3.65 (Centroid)N/A

Experimental Methodology: Self-Validating Crystallography

To accurately resolve the hydrogen-bonding network of PyImDC, empirical data must be collected under strict thermodynamic and instrumental controls. The following protocol ensures a self-validating workflow where the critical hydrogen atoms are objectively located rather than theoretically assumed.

Protocol: Single-Crystal Growth and X-Ray Diffraction Analysis

Step 1: Solvent Selection & Dissolution

  • Action: Suspend 50 mg of PyImDC in a 1:1 (v/v) mixture of Ethyl Acetate (EtOAc) and Methanol (MeOH). Sonicate until fully dissolved.

  • Causality: PyImDC possesses an exceptionally high lattice energy due to its dense hydrogen-bonding network. A binary solvent system is required: MeOH acts as a protic disruptor to break intermolecular N-H···N bonds during dissolution, while EtOAc provides the necessary volatility for controlled precipitation.

Step 2: Isothermal Slow Evaporation

  • Action: Filter the solution through a 0.22 µm PTFE syringe filter into a clean vial. Puncture the cap with a single needle hole and leave undisturbed at 293 K.

  • Causality: Rapid precipitation yields kinetic aggregates (powders). Isothermal slow evaporation ensures the system remains under thermodynamic control, allowing the molecules sufficient time to correct packing errors and form the lowest-energy herringbone polymorph[3].

Step 3: SCXRD Data Collection

  • Action: Harvest a single, non-twinned crystal. Mount it on a diffractometer equipped with a Mo Kα X-ray source (

    
     = 0.71073 Å). Cool the crystal to 100 K using a liquid nitrogen cryostream.
    
  • Causality: Mo Kα radiation penetrates the dense dicarbonitrile lattice better than Cu Kα, reducing absorption artifacts. Cooling to 100 K is critical; it minimizes the thermal ellipsoids (atomic displacement parameters) of the atoms. This reduction in thermal smearing is the only way to accurately resolve the electron density of the highly mobile imidazole N-H proton.

Step 4: Structure Solution and Refinement

  • Action: Solve the structure using intrinsic phasing (SHELXT). Locate the imidazole hydrogen atom directly from the difference Fourier map and refine its coordinates freely.

  • Causality: If the hydrogen atom is placed in a "riding" position (calculated geometrically), the N-H···N bond angle and distance are theoretical assumptions. By freely refining the hydrogen atom located in the Fourier map, the existence and geometry of the hydrogen bond become an empirically validated fact, ensuring the trustworthiness of the structural model.

Workflow A 1. Solvent Selection (EtOAc/MeOH mixture) B 2. Saturated Solution (Disrupt lattice energy) A->B C 3. Isothermal Evaporation (293 K, Thermodynamic control) B->C D 4. Crystal Harvesting (Select non-twinned crystal) C->D E 5. SCXRD Data Collection (Mo Kα, 100 K) D->E F 6. Structure Refinement (SHELXL, Free H-refinement) E->F

Fig 2. Self-validating workflow for PyImDC crystallization and SCXRD analysis.

References

  • Crystal structure of 2-azido-1H-imidazole-4,5-dicarbonitrile - IUCr Journals.[1]

  • Efficient synthesis of Triazolo[4,5-d]pyrimidine-7-carbonitriles and Imidazole-4,5-dicarbonitriles using Triethylorthoalkylates - Kuwait Journal of Science.[3]

  • Syntheses of Metal−2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarboxylate Networks with Topological Diversity: Gas Adsorption, Thermal Stability and Fluorescent Emission Properties - ResearchGate.[2]

Sources

Foundational

thermodynamic stability of pyridyl-imidazole dicarbonitrile derivatives

An In-depth Technical Guide to the Thermodynamic Stability of Pyridyl-Imidazole Dicarbonitrile Derivatives Foreword: Stability as a Cornerstone of Molecular Design In the landscape of modern drug discovery and materials...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of Pyridyl-Imidazole Dicarbonitrile Derivatives

Foreword: Stability as a Cornerstone of Molecular Design

In the landscape of modern drug discovery and materials science, the pyridyl-imidazole scaffold represents a privileged structure, demonstrating a wide array of biological activities including anticancer, antiviral, and antifungal properties.[1] The addition of dicarbonitrile functionalities further modulates the electronic properties of these molecules, making them potent candidates for therapeutic agents and functional materials.[2][3][4] However, the successful translation of a promising compound from bench to bedside or from lab to application is critically dependent on its inherent stability. Thermodynamic stability, a measure of a system's energy state relative to its alternatives, governs crucial parameters such as shelf-life, reactivity, potential for degradation, and ultimately, bioavailability and efficacy. This guide provides a comprehensive exploration of the , blending theoretical principles with practical experimental and computational workflows for researchers, scientists, and drug development professionals.

The Theoretical Framework of Thermodynamic Stability

Thermodynamic stability refers to the tendency of a molecule to exist in its lowest possible energy state under a given set of conditions.[5] The key parameters governing this are Gibbs Free Energy (ΔG), Enthalpy (ΔH), and Entropy (ΔS), related by the equation ΔG = ΔH - TΔS. A system is considered thermodynamically stable when its Gibbs Free Energy is at a minimum. For pyridyl-imidazole dicarbonitrile derivatives, several key chemical principles are central to understanding their stability.

  • Aromaticity and Electron Delocalization : Both the pyridine and imidazole rings are aromatic, a state of enhanced stability due to a cyclic array of delocalized π-electrons.[1][6] The stability of these heterocyclic compounds is closely linked to the firmness of their backbone bonds and the extent of electron delocalization.[7] The nitrogen lone pair electrons (NLPE) in five-membered rings like imidazole can contribute significantly to this delocalization, creating enhanced aromaticity and stability.[8][9]

  • Tautomerism : Imidazole-containing compounds are well-known to exhibit annular tautomerism, where a proton can reside on different nitrogen atoms of the imidazole ring.[10][11] This creates an equilibrium between different tautomeric forms, each with a distinct thermodynamic stability. The aromatic 1H-imidazole tautomers are generally more stable than their non-aromatic 2H- or 4H- counterparts.[11] The relative stability of these tautomers can be profoundly influenced by substituents and environmental factors.

  • Resonance Structures : The dicarbonitrile groups, being strong electron-withdrawing groups, create significant resonance possibilities across the molecular scaffold. Resonance delocalizes electron density, which is a major stabilizing factor.[12]

Key Factors Influencing Stability

The thermodynamic stability of a specific pyridyl-imidazole dicarbonitrile derivative is not an intrinsic constant but is modulated by a confluence of structural and environmental factors. Understanding these factors is paramount for the rational design of stable and effective molecules.

Structural Factors
  • Substituent Effects : The nature and position of substituents on the pyridyl or imidazole rings can dramatically alter stability.

    • Electron-Donating Groups (EDGs) like -OH or -NH2 can increase electron density in the aromatic rings, potentially affecting tautomeric equilibria and basicity.

    • Electron-Withdrawing Groups (EWGs) , such as the inherent dinitrile groups or additional nitro or halo- groups, lower the energy of molecular orbitals and can significantly impact the molecule's electronic structure and reactivity. For instance, in pyrazole systems, strong EWGs favor the N1-H tautomer.[13]

  • Steric Hindrance : Bulky substituents positioned near reactive centers or atoms involved in hydrogen bonding can cause steric strain, destabilizing the molecule.[12][14] This can force the molecule into a higher-energy conformation, reducing its overall thermodynamic stability.

  • Conjugation and Planarity : Extended π-conjugation between the pyridyl and imidazole rings, and with any aromatic substituents, is a powerful stabilizing force. Conjugation has a pronounced effect on tautomer stability. Molecules that can adopt a planar or near-planar conformation will maximize this effect.

Environmental Factors
  • Solvent Effects : The polarity and proticity of the solvent can influence stability. Solvents with low dielectric constants are expected to increase stability.[15] Furthermore, solvents capable of hydrogen bonding can preferentially stabilize one tautomer over another, shifting the equilibrium and the observed overall stability.

  • pH and Acidity : The imidazole moiety is amphoteric, meaning it can act as both an acid and a base.[16][1] The protonation state of the molecule is therefore pH-dependent. The pKa value is a critical parameter, and changes in pH can lead to the formation of cationic or anionic species with vastly different stabilities and reactivities compared to the neutral molecule.

  • Temperature : Temperature directly impacts the Gibbs Free Energy equation. Increased temperature can provide the activation energy needed to overcome kinetic barriers, allowing a molecule to transition from a metastable (kinetically trapped) state to a more thermodynamically stable one.[15] It can also lead to decomposition if the thermal energy exceeds bond energies.

A conceptual overview of these influencing factors is presented below.

cluster_0 Structural Factors cluster_1 Environmental Factors substituent Substituent Effects (Electronic & Steric) stability Thermodynamic Stability (ΔG) substituent->stability conjugation π-Conjugation & Planarity conjugation->stability tautomerism Tautomeric Form tautomerism->stability solvent Solvent Polarity & H-Bonding solvent->stability ph pH / Protonation State ph->stability temp Temperature temp->stability

Caption: Factors influencing the thermodynamic stability of organic molecules.

Methodologies for Stability Assessment

A multi-pronged approach combining computational and experimental techniques is essential for a robust assessment of thermodynamic stability.

Experimental Protocols

Experimental methods provide real-world data on the behavior of these compounds. The choice of method depends on the specific stability parameter being investigated (e.g., thermal stability, stability in solution).

Technique Information Gained Advantages Limitations
Differential Scanning Calorimetry (DSC) Thermal stability, melting point, decomposition temperature, phase transitions.Small sample size, provides quantitative enthalpy data (ΔH).Does not provide information on solution-state stability or reaction kinetics.
Thermogravimetric Analysis (TGA) Decomposition temperature, mass loss as a function of temperature.Highly quantitative for thermal degradation processes.Insensitive to reactions that do not involve a change in mass.
UV-Visible Spectroscopy Monitoring degradation over time, studying tautomeric equilibria in solution.High sensitivity, non-destructive, suitable for kinetic studies.Requires chromophores; spectral overlap can complicate analysis.
Nuclear Magnetic Resonance (NMR) Structural elucidation of degradation products, monitoring tautomeric populations.Provides detailed structural information, can quantify species in equilibrium.Lower sensitivity than UV-Vis, can be slow for kinetic studies.
Potentiometric Titration Determination of pKa values, which relate to stability across a pH range.Accurate determination of acid-base properties.Limited to ionizable compounds in suitable solvents.

This protocol provides a self-validating workflow for determining the onset of thermal decomposition, a key indicator of thermodynamic stability.

  • Sample Preparation: Accurately weigh 2-5 mg of the pyridyl-imidazole dicarbonitrile derivative into a standard aluminum DSC pan.

    • Causality: A small, precise mass ensures uniform heat transfer and accurate enthalpy calculations.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. The reference pan allows for the subtraction of the heat flow of the instrument itself, isolating the sample's thermal events.

  • Method Programming:

    • Equilibrate the cell at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 350 °C).

    • Causality: A standard heating rate of 10 °C/min provides a good balance between resolution and experimental time. A slow rate can improve resolution of thermal events, while a fast rate can shift transition temperatures.

  • Data Acquisition: Record the differential heat flow as a function of temperature under an inert nitrogen atmosphere.

    • Causality: An inert atmosphere prevents oxidative degradation, ensuring that the observed thermal events are intrinsic to the molecule's stability.

  • Analysis: Analyze the resulting thermogram. An endothermic peak typically corresponds to melting, while a sharp, exothermic peak often indicates decomposition. The "onset temperature" of the decomposition exotherm is a critical measure of thermal stability.

  • Validation: Repeat the experiment with a different heating rate (e.g., 5 °C/min or 20 °C/min). While the peak temperatures may shift, a consistent onset of decomposition across different rates validates the stability assessment.

Computational Protocols

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting and rationalizing thermodynamic stability.[6] It allows for the calculation of relative energies of different isomers, tautomers, and conformers, providing insights that can be difficult to obtain experimentally.

The workflow for a typical computational stability analysis is shown below.

cluster_workflow Computational Stability Workflow (DFT) start 1. Build Molecular Structures (e.g., different tautomers/isomers) opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) start->opt freq 3. Frequency Calculation (Confirm minimum energy state) opt->freq sp_energy 4. Single-Point Energy Calculation (Higher level of theory, e.g., B3LYP/6-311++G(d,p)) freq->sp_energy thermo 5. Thermochemical Analysis (Extract ΔG, ΔH, ΔS) sp_energy->thermo analysis 6. Compare Relative Energies (Identify most stable isomer/tautomer) thermo->analysis end Stability Ranking analysis->end

Caption: A typical DFT workflow for assessing relative thermodynamic stability.

This protocol outlines the steps to compare the relative stability of two annular tautomers of a pyridyl-imidazole dicarbonitrile derivative.

  • Structure Generation: Build 3D structures of the two tautomers of interest (e.g., the N1-H and N3-H tautomers of the imidazole ring) using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer.

    • Methodology: Use a reliable DFT functional and basis set, such as B3LYP/6-31+G(d,p). This level of theory has been shown to provide accurate results for such systems.[17] The optimization finds the lowest energy conformation for each tautomer.

  • Frequency Analysis: Perform a frequency calculation on each optimized structure.

    • Causality: This step is a critical validation. The absence of imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface and not a transition state. This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections needed for Gibbs free energy.

  • Energy Calculation: (Optional but recommended) For higher accuracy, perform a single-point energy calculation on the optimized geometries using a larger basis set (e.g., 6-311++G(d,p)).[7]

  • Data Extraction and Comparison: From the output files of the frequency calculations, extract the Gibbs free energies (G) for each tautomer. Calculate the difference in free energy (ΔG = G_tautomer2 - G_tautomer1). The tautomer with the lower Gibbs free energy is the more thermodynamically stable form. A positive ΔG indicates that tautomer 1 is more stable than tautomer 2 by that amount of energy.

Implications for Drug Development and Materials Science

The is not merely an academic parameter; it has profound real-world consequences.

  • Drug Shelf-Life and Formulation : A thermodynamically unstable compound may degrade over time, leading to a loss of potency and the formation of potentially toxic impurities. Stable compounds have a longer shelf-life and are easier to formulate into viable drug products.

  • Bioavailability : A drug must be stable in the physiological environment (e.g., the low pH of the stomach, the presence of metabolic enzymes) to be absorbed and reach its target. Assessing stability under relevant physiological conditions is a key part of preclinical development.

  • Target Binding and Mechanism of Action : The specific 3D conformation and tautomeric form of a drug molecule dictates how it interacts with its biological target. The most stable tautomer in the physiological environment is likely the one responsible for the observed biological activity. Understanding the thermodynamics of tautomerism is therefore crucial for structure-activity relationship (SAR) studies.[3]

  • Materials Performance : For applications in materials science, such as in organic light-emitting diodes (OLEDs), the thermal and photochemical stability of the molecule is critical for the longevity and performance of the device.[4]

Conclusion

The is a multifaceted property governed by a delicate balance of intrinsic structural features and external environmental conditions. A thorough understanding and assessment of stability, achieved through a synergistic combination of computational modeling and empirical testing, is indispensable. For drug developers and materials scientists, mastering the principles outlined in this guide is a critical step toward the rational design of novel molecules that are not only potent and functional but also robust, reliable, and safe.

References

  • Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics.
  • Stereochemistry of new nitrogen-containing heterocyclic compounds. XV. Potentiometric, thermodynamic and biological activity studies of azoquinolines and their metal complexes. ResearchGate. [Link]

  • Solid State Annular Tautomerism in a Molecule Containing Two Imidazole Moieties. ResearchGate. [Link]

  • Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. MDPI. [Link]

  • The annular tautomerism of imidazoles and pyrazoles: The possible existence of nonaromatic forms. ResearchGate. [Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. BioMed Research International. [Link]

  • Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems: a case study of moxonidine drug and insights from the Cambridge structural database (CSD). RSC Publishing. [Link]

  • Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. ResearchGate. [Link]

  • Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. PubMed. [Link]

  • Syntheses of Metal−2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarboxylate Networks with Topological Diversity: Gas Adsorption, Thermal Stability and Fluorescent Emission Properties. ResearchGate. [Link]

  • Synthesis and evaluation of a focused library of pyridine dicarbonitriles against prion disease. ResearchGate. [Link]

  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. International Journal of Research in Pharmaceutical Sciences. [Link]

  • Structure−activity relationships of imidazole−pyridine scaffolds. ResearchGate. [Link]

  • Imidazole derivatives: Impact and prospects in antiviral drug discovery. PMC. [Link]

  • Synthesis and evaluation of a focused library of pyridine dicarbonitriles against prion disease. PubMed. [Link]

  • Synthesis of pyridine 3,5, dicarbonitriles with plausible mechanism. ResearchGate. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate. [Link]

  • Exploiting reduced-symmetry ligands with pyridyl and imidazole donors to construct a second-generation stimuli-responsive heterobimetallic [PdPtL4]4+ cage. PMC. [Link]

  • Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PMC. [Link]

  • In studying the formation of complex compounds in solution, two kinds of stability have to be distinguished. These are. Mathabhanga College. [Link]

  • Substituted pyridil-imidazole derivatives as red–green–blue (RGB) as well as white-light emitters. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Tautomerism in pyridinyl methyl β-diketones in the liquid and the solid state; a combined computational and experimental study. Roskilde University Research Portal. [Link]

  • Inorganic Chemistry Lecture 89 ( Factors Affecting the Stability Constant). YouTube. [Link]

  • Stability of Coordination Compounds: Learn Concepts & Factors. EMBIBE. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PMC. [Link]

  • Synthesis, computational and biological evaluation of some new pyridine Derivatives. Research Square. [Link]

  • Factors Affecting Stability of Complexes. Scribd. [Link]

  • Hydrogen cyanide chemistry. VIII. New chemistry of diaminomaleonitrile. Heterocyclic synthesis. The Journal of Organic Chemistry. [Link]

  • Factors affecting stability of metal complexes. Slideshare. [Link]

  • Pyridine vs. Imidazole Axial Ligation on Cobaloxime Grafted Graphene: Hydrogen Evolution Reaction Insights. MDPI. [Link]

  • Emitters with a pyridine-3,5-dicarbonitrile core and short delayed fluorescence lifetimes of about 1.5 μs: Orange-red TADF-based OLEDs with very slow efficiency roll-offs at high luminance. Northwestern Polytechnical University. [Link]

  • Minor adjustments in the chemical structures of pyridine derivatives induced different co-assemblies by O–H⋯N hydrogen bonds. RSC Publishing. [Link]

Sources

Exploratory

Tautomerism Mechanisms in 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile: A Comprehensive Technical Guide

Executive Summary The rational design of biologically active molecules and advanced functional materials relies heavily on predicting and controlling molecular conformation and electronic states. Among heterocyclic scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of biologically active molecules and advanced functional materials relies heavily on predicting and controlling molecular conformation and electronic states. Among heterocyclic scaffolds, 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile presents a uniquely complex case study in prototropic tautomerism. By merging a highly electron-deficient imidazole core with a basic pyridine substituent, this molecule exhibits a finely tuned, dual-axis tautomeric equilibrium.

This whitepaper dissects the thermodynamic and kinetic drivers of its tautomerism, providing drug development professionals and materials scientists with the theoretical framework and self-validating experimental protocols necessary to characterize these dynamic systems.

Structural and Electronic Foundations

The tautomeric behavior of 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile is dictated by the precise matching of acid-base properties within its two ring systems [2].

Unsubstituted imidazole is a weak acid (pKa ~14.5). However, the introduction of two strongly electron-withdrawing cyano groups at the C4 and C5 positions drastically depletes the electron density of the imidazole ring via inductive and resonance effects. This functionalization drops the pKa of the imidazole N-H to approximately 5.2 [3][4].

Simultaneously, the molecule features a pyridin-4-yl substituent at the C2 position. The conjugate acid of pyridine (pyridinium) possesses a pKa of ~5.2. Because the


pKa between the acidic imidazole N-H and the basic pyridine nitrogen is effectively zero, the system exists in a highly sensitive equilibrium where the proton can easily migrate between the two rings.
The Dual-Axis Tautomeric Network

The molecule undergoes two distinct forms of tautomerism:

  • Degenerate Annular Tautomerism (Neutral Form): The proton migrates between the N1 and N3 positions of the imidazole ring. Because the 4,5-dicarbonitrile and 4-pyridyl substitutions are symmetric, the 1H and 3H tautomers are structurally and energetically identical (degenerate) in an isotropic environment [1].

  • Neutral-Zwitterionic Tautomerism: The proton transfers from the imidazole nitrogen to the pyridine nitrogen. This yields a zwitterion characterized by an imidazolide anion and a pyridinium cation.

Tautomerism Neutral1H 1H-Tautomer (Neutral) Neutral3H 3H-Tautomer (Neutral) Neutral1H->Neutral3H Degenerate Annular Proton Exchange Zwitterion Zwitterionic Tautomer (Imidazolide - Pyridinium) Neutral1H->Zwitterion Inter/Intramolecular Proton Transfer Neutral3H->Zwitterion Inter/Intramolecular Proton Transfer

Caption: Tautomeric network of 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile showing equilibrium states.

Quantitative Drivers of the Equilibrium

The thermodynamic feasibility of these states is summarized below:

ParameterValueMechanistic Implication
pKa (Imidazole N-H) ~5.2Highly acidic due to dual cyano electron withdrawal; readily donates proton.
pKa (Pyridine N-H⁺) ~5.2Acts as an internal base with perfectly matched proton affinity.

pKa (Base - Acid)
~0.0Drives

, enabling the neutral-zwitterion equilibrium.
Symmetry (Neutral)

(effective)
Renders the 1H and 3H annular tautomers structurally degenerate.
Dipole Moment (Zwitterion) HighSelectively stabilized by solvents with high dielectric constants.

Experimental Protocols for Tautomer Characterization

To rigorously define this equilibrium, researchers must employ self-validating analytical techniques. The causality behind the following protocols relies on manipulating the kinetic energy (temperature) and thermodynamic stabilization (solvent polarity) of the system.

Protocol A: Variable-Temperature NMR (VT-NMR) Spectroscopy

Causality: At room temperature, the intermolecular proton exchange is faster than the NMR timescale, resulting in time-averaged signals. By lowering the thermal energy of the system, we slow the exchange rate past the coalescence point, allowing the distinct neutral and zwitterionic populations to be quantified. Self-Validation: The integral ratio of the decoalesced peaks must mathematically sum to the total proton count of the molecule.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of the compound in 0.5 mL of DMF-

    
    . Expert Insight: DMF-
    
    
    
    is chosen because it remains liquid down to -50 °C and its polarity supports both neutral and zwitterionic forms, preventing complete population bias.
  • Baseline Acquisition: Acquire standard

    
    H and 
    
    
    
    C spectra at 298 K. Note the line broadening of the pyridine ortho/meta protons and the absence of a sharp N-H peak.
  • Cryogenic Titration: Cool the probe in 10 K increments from 298 K down to 223 K. Allow 5 minutes of thermal equilibration at each step before pulsing.

  • Decoalescence Analysis: Identify the temperature (

    
    ) where the broadened pyridine signals split into two distinct sets of peaks (representing the neutral pyridine and the protonated pyridinium).
    
  • Kinetic Extraction: Use the Eyring equation and the peak separation (

    
    ) at the lowest temperature to calculate the activation free energy (
    
    
    
    ) of the proton transfer.
Protocol B: Solvatochromic UV-Vis Spectroscopy

Causality: The zwitterionic form is a powerful "push-pull" chromophore (electron-rich imidazolide donor


 electron-deficient pyridinium acceptor). The neutral form lacks this extreme charge separation. By increasing solvent polarity, we thermodynamically stabilize the zwitterion's large dipole, driving the equilibrium toward the zwitterion and inducing a red-shifted Intramolecular Charge Transfer (ICT) band.
Self-Validation:  Plotting the absorption maximum against the empirical solvent polarity parameter 

must yield a linear correlation. If the shift is random, it indicates aggregation rather than tautomeric shift.

Step-by-Step Methodology:

  • Solvent Series Preparation: Prepare 10 µM solutions of the compound in a strictly anhydrous series of solvents: Toluene, Chloroform, Tetrahydrofuran (THF), Acetonitrile, and Methanol.

  • Spectral Acquisition: Record the UV-Vis absorption spectra from 250 nm to 600 nm for each sample using a 1 cm quartz cuvette.

  • Push-Pull Analysis: Identify the lowest-energy absorption band. In non-polar Toluene, the neutral form dominates (blue-shifted). In polar Methanol, the zwitterion is stabilized, and a distinct, red-shifted ICT band will emerge.

  • Data Synthesis: Calculate the equilibrium constant (

    
    ) in each solvent by deconvoluting the overlapping neutral and zwitterionic absorption bands.
    

Workflow Sample Sample Prep (Varying Solvents) NMR VT-NMR Spectroscopy (1H & 15N) Sample->NMR Temp Variations UVVis UV-Vis Spectroscopy (Solvatochromism) Sample->UVVis Polarity Variations Analysis Data Synthesis & Tautomer Ratio Calc NMR->Analysis Extract Exchange Rates UVVis->Analysis Extract Absorbance Shifts

Caption: Experimental workflow for characterizing tautomeric equilibria using VT-NMR and UV-Vis spectroscopy.

Implications for Drug Development

Understanding the tautomerism of 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile is not merely an academic exercise; it is a critical variable in rational drug design.

When a molecule binds to a target protein (e.g., a kinase active site), the local microenvironment of the binding pocket—specifically its dielectric constant and the presence of adjacent charged residues—will actively select and lock one specific tautomer [1].

  • If the pocket is hydrophobic, the molecule will bind in its neutral form , where the imidazole N-H acts as a hydrogen bond donor and the pyridine nitrogen acts as an acceptor.

  • If the pocket contains a strategically placed aspartate or glutamate residue, it may stabilize the zwitterionic form , completely inverting the pharmacophore: the imidazolide now acts strictly as an H-bond acceptor, and the pyridinium N-H⁺ becomes a strong H-bond donor.

Failure to account for this tautomeric inversion during in silico docking studies will result in fundamentally flawed binding affinity predictions.

References

[1] 2-methyl-1H-imidazole-4,5-dicarbonitrile | 40056-53-9 | Benchchem Source: benchchem.com URL:

[2] Product Class 3: Imidazoles - Thieme E-Books & E-Journals Source: thieme-connect.de URL:

[3] Glen Report 10.11 - DCI - A LOGICAL ALTERNATIVE ACTIVATOR Source: glenresearch.com URL:

[4] 4,5-Dicyanoimidazole 1122-28-7 wiki - Guidechem Source: guidechem.com URL:

Foundational

Molecular Weight and Formula Analysis of 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile: A Comprehensive Technical Guide

Executive Summary The compound 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile (CAS Registry Number: 51294-32-7) represents a highly functionalized, privileged heterocyclic scaffold[1]. By integrating a pyridine ring, a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile (CAS Registry Number: 51294-32-7) represents a highly functionalized, privileged heterocyclic scaffold[1]. By integrating a pyridine ring, an imidazole core, and two strongly electron-withdrawing carbonitrile groups, this molecule serves as a versatile building block. It is of high interest to researchers in medicinal chemistry for synthesizing active pharmaceutical ingredients (APIs) and in materials science for constructing multidimensional Metal-Organic Frameworks (MOFs). This guide provides an in-depth analysis of its molecular composition, physicochemical reactivity, and self-validating synthetic protocols.

Compositional & Structural Analysis

Molecular Deconstruction

The empirical and molecular formula for 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile is C₁₀H₅N₅ [2],[1]. The structure can be logically deconstructed into three distinct functional domains:

  • Pyridine-4-yl moiety (C₅H₄N): Provides a hydrogen-bond acceptor and a robust coordination site for transition metals.

  • 1H-imidazole core (C₃HN₂): Acts as the central structural hub, capable of both hydrogen bond donation (N-H) and acceptance (C=N).

  • Dicarbonitrile groups (C₂N₂): Two cyano (-C≡N) groups at the 4 and 5 positions of the imidazole ring.

Exact Molecular Weight Calculation

To ensure analytical precision during mass spectrometry and stoichiometric calculations, the exact molecular weight is calculated based on standard atomic weights:

  • Carbon (C): 10 atoms × 12.011 g/mol = 120.110 g/mol

  • Hydrogen (H): 5 atoms × 1.008 g/mol = 5.040 g/mol

  • Nitrogen (N): 5 atoms × 14.007 g/mol = 70.035 g/mol

  • Total Molecular Weight: 195.185 g/mol (Commonly reported as 195.18 g/mol )[1].

Table 1: Elemental Composition Summary

ElementAtomic Mass ( g/mol )Atom CountTotal Mass ( g/mol )Mass Percentage (%)
Carbon (C) 12.01110120.11061.54%
Hydrogen (H) 1.00855.0402.58%
Nitrogen (N) 14.007570.03535.88%
Total 20 195.185 100.00%

Physicochemical Properties & Reactivity Profile

Understanding the causality behind the molecule's reactivity is critical for downstream application development.

The Electronic Effect: The two cyano groups are powerfully electron-withdrawing via both inductive and resonance effects. This electron withdrawal significantly depletes electron density from the imidazole core, which drastically lowers the pKa of the imidazole N-H proton compared to an unsubstituted imidazole.

  • Causality in Synthesis: Because the N-H proton is highly acidic, it undergoes facile deprotonation in the presence of mild bases. The resulting imidazolate anion is highly stabilized by resonance delocalization into the cyano groups. This makes the molecule an excellent, predictable nucleophile for N-alkylation reactions and a robust multidentate ligand for coordinating transition metals in MOF synthesis.

ReactivityMap Core 2-(Pyridin-4-yl)-1H-imidazole- 4,5-dicarbonitrile Alkylation N-Alkylation (Base + R-X) Core->Alkylation Imidazole N-H Hydrolysis Nitrile Hydrolysis (Strong Acid/Base) Core->Hydrolysis -CN Groups Coordination Metal Coordination (Transition Metals) Core->Coordination Pyridine & Imidazole N Prod1 N-Substituted Imidazole APIs Alkylation->Prod1 Prod2 Imidazole-4,5- dicarboxylic acids Hydrolysis->Prod2 Prod3 Metal-Organic Frameworks (MOFs) Coordination->Prod3

Fig 1. Reactivity map highlighting functionalization pathways and downstream applications.

Experimental Workflows: Synthesis & Characterization

Protocol 1: Oxidative Cyclocondensation Synthesis

The synthesis of 2-aryl-1H-imidazole-4,5-dicarbonitriles is efficiently achieved via the oxidative cyclocondensation of 2,3-diaminomaleonitrile (DAMN) with an aromatic aldehyde[3],[4].

Rationale & Causality: Cerium(IV) ammonium nitrate (CAN) is selected as the catalyst because its single-electron transfer (SET) capabilities efficiently drive the oxidative aromatization of the transient Schiff base/imidazoline intermediate into the fully conjugated imidazole ring. Crucially, CAN achieves this without causing the oxidative cleavage of the sensitive carbonitrile groups[3].

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2,3-diaminomaleonitrile (DAMN) and 1.05 equivalents of 4-pyridinecarboxaldehyde in a polar aprotic solvent (e.g., acetonitrile).

  • Catalytic Initiation: Slowly add 10 mol% of Cerium(IV) ammonium nitrate (CAN) to the stirring solution at room temperature[3].

  • Self-Validating Reaction Monitoring: Heat the mixture to 50 °C. The protocol is self-validating through real-time Thin Layer Chromatography (TLC) monitoring (Eluent: Ethyl acetate/Hexane 1:1). The highly conjugated target compound (C₁₀H₅N₅) will exhibit strong UV activity at 254 nm. Its Rf value will be significantly lower than the starting aldehyde due to the highly polar, hydrogen-bonding imidazole N-H group. The disappearance of the DAMN spot confirms the completion of the cyclization.

  • Work-up: Quench the reaction with distilled water. Extract the aqueous layer iteratively with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude residue from hot ethanol to afford the pure 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile as a crystalline solid.

SynthesisPathway DAMN 2,3-Diaminomaleonitrile (DAMN) Condensation Condensation (Solvent/Heat) DAMN->Condensation Aldehyde 4-Pyridinecarboxaldehyde Aldehyde->Condensation SchiffBase Schiff Base Intermediate Condensation->SchiffBase Oxidation Oxidative Cyclization (CAN or HNO3) SchiffBase->Oxidation Target 2-(Pyridin-4-yl)-1H-imidazole- 4,5-dicarbonitrile (C10H5N5) Oxidation->Target

Fig 2. Oxidative cyclocondensation pathway for synthesizing the target imidazole dicarbonitrile.

Protocol 2: Analytical Validation of MW and Formula

To ensure scientific integrity, the synthesized compound must be analytically validated against its calculated molecular weight (195.18 g/mol ) and formula (C₁₀H₅N₅).

  • High-Resolution Mass Spectrometry (HRMS-ESI): The monoisotopic exact mass of the compound is 195.0545 Da.

    • Positive Ion Mode (ESI+): The protonated molecular ion [M+H]⁺ is expected at m/z 196.06 .

    • Negative Ion Mode (ESI-): Due to the highly acidic imidazole N-H (caused by the dicarbonitrile groups), the deprotonated ion [M-H]⁻ at m/z 194.04 will be the most prominent and reliable peak for mass validation.

  • ¹H NMR Spectroscopy (400 MHz, DMSO-d₆):

    • Pyridine Protons: Expected as two distinct doublets integrating for 2 protons each. The protons adjacent to the pyridine nitrogen will appear highly deshielded (approx. ~8.7 ppm), while the meta-protons will appear around ~7.9 ppm.

    • Imidazole N-H: Expected as a broad singlet appearing far downfield (>13.0 ppm). This extreme downfield shift is the direct spectroscopic proof of the electron-withdrawing effect of the adjacent cyano groups.

References

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile

Scientific Rationale & Structural Significance The 1H-imidazole-4,5-dicarbonitrile core is a highly privileged, electron-deficient heterocyclic scaffold. When substituted at the 2-position with a pyridine ring, the resul...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Structural Significance

The 1H-imidazole-4,5-dicarbonitrile core is a highly privileged, electron-deficient heterocyclic scaffold. When substituted at the 2-position with a pyridine ring, the resulting compound—2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile —exhibits unique electronic properties. The strong electron-withdrawing nature of the dicarbonitrile groups lowers the LUMO energy of the imidazole ring, while the pyridine-4-yl moiety provides an additional coordination site and basicity[1]. This structural duality makes it a highly sought-after precursor in the development of aggregation-induced emission (AIE) materials, charge-transfer (CT) complexes, and diverse pharmaceutical agents[2].

Synthesizing this target requires the precise construction of the imidazole ring from acyclic precursors. The most robust and atom-economical approach utilizes the condensation of diaminomaleonitrile (DAMN) with pyridine-4-carboxaldehyde, followed by an oxidative cyclization.

Mechanistic Pathway & Causality

The synthesis proceeds via a tandem, one-pot condensation-oxidation sequence.

  • Schiff Base Formation: The reaction initiates with the nucleophilic attack of one of the primary amines of DAMN onto the electrophilic carbonyl carbon of pyridine-4-carboxaldehyde. This condensation eliminates water to form a monoimine (Schiff base) intermediate.

  • Oxidative Cyclization: Cerium(IV) ammonium nitrate (CAN) is deployed as a dual-purpose reagent. Initially, its mild Lewis acidity accelerates the imine formation. Subsequently, Ce(IV) acts as a single-electron oxidant, generating a radical cation at the imine nitrogen[3]. This highly reactive intermediate undergoes rapid intramolecular cyclization with the adjacent free amine. Further oxidation by CAN removes two protons and an electron, aromatizing the system to yield the final imidazole core.

This protocol is designed as a self-validating system : the initial Schiff base formation is visually indicated by a shift to a deep yellow/orange hue. Upon the dropwise addition of CAN, the generation of radical intermediates causes a transient darkening of the solution (deep red/brown), which stabilizes as the aromatized imidazole precipitates or remains in solution.

Pathway A Diaminomaleonitrile (DAMN) C Schiff Base Intermediate (Monoimine) A->C Condensation (-H2O) B Pyridine-4- carboxaldehyde B->C D 2-(Pyridin-4-yl)-1H- imidazole-4,5-dicarbonitrile C->D Oxidative Cyclization (CAN, MeCN, 50°C) [-2H, -e-]

Reaction pathway for the one-pot synthesis of 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile.

Reaction Optimization & Oxidant Selection

Selecting the correct oxidant is critical to prevent the degradation of the delicate dicarbonitrile functionality. While alternative oxidants exist, CAN provides the optimal balance of yield, scalability, and mild thermal conditions[3]. The table below summarizes the quantitative data driving this protocol's design.

Oxidant SystemSolventTemp (°C)Time (h)Yield (%)Mechanistic & Operational Causality
DDQ (1.1 equiv)1,4-Dioxane806.065Requires elevated temperatures; harsh on electron-deficient substrates.
I₂ / K₂CO₃DMF908.058Difficult aqueous workup; prone to trace iodine contamination in the product.
HNO₃ (Microwave)Solvent-free1000.182Extremely rapid, but requires specialized microwave reactors[4].
CAN (0.45 equiv) Acetonitrile 50 3.0 85 Optimal balance. Mild Lewis acidity accelerates condensation; clean single-electron transfer.

Materials and Reagents

  • Diaminomaleonitrile (DAMN): 1.00 equivalent (98% purity). Caution: Highly toxic; releases cyanide upon thermal decomposition.

  • Pyridine-4-carboxaldehyde: 1.05 equivalents. Must be freshly distilled. (Aged samples oxidize to unreactive isonicotinic acid, hindering the initial nucleophilic attack)[1].

  • Cerium(IV) Ammonium Nitrate (CAN): 0.45 equivalents (acts catalytically in the presence of ambient oxygen, or stoichiometrically if strictly anaerobic).

  • Solvents: Anhydrous Acetonitrile (MeCN), Ethyl Acetate (EtOAc), Hexanes.

Experimental Workflow & Protocol

Workflow Step1 1. Reagent Mixing DAMN + Pyridine-4-carboxaldehyde in MeCN Step2 2. Oxidation Dropwise addition of CAN solution Step1->Step2 Step3 3. Cyclization Stir at 50°C for 3 hours Step2->Step3 Step4 4. Quench & Extraction H2O quench, EtOAc extraction Step3->Step4 Step5 5. Purification Silica Gel Column Chromatography Step4->Step5

Step-by-step experimental workflow for the synthesis and purification of the target compound.

Step-by-Step Methodology
  • Reaction Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve DAMN (1.08 g, 10.0 mmol) in anhydrous MeCN (30 mL).

  • Aldehyde Addition: Add freshly distilled pyridine-4-carboxaldehyde (1.12 g, 10.5 mmol) dropwise to the stirring solution at room temperature. Allow the mixture to stir for 30 minutes to ensure complete Schiff base formation (solution turns deep yellow).

  • Oxidant Introduction: Prepare a solution of CAN (2.46 g, 4.5 mmol) in MeCN (10 mL). Add this solution dropwise over 15 minutes to the reaction flask. Causality: Dropwise addition prevents localized thermal spikes that could decompose the DAMN precursor.

  • Thermal Cyclization: Attach a reflux condenser and heat the reaction mixture to 50°C using an oil bath. Stir continuously for 3 hours. Monitor the reaction via TLC (Eluent: 1:1 Hexanes/EtOAc). The highly fluorescent Schiff base spot will gradually be replaced by a lower-Rf, UV-active spot corresponding to the imidazole product.

  • Quenching and Workup: Once TLC indicates complete consumption of the intermediate, cool the flask to room temperature. Quench the reaction by pouring the mixture into ice-cold deionized water (50 mL). Extract the aqueous layer with EtOAc (3 × 40 mL).

  • Washing and Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude dark residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes to EtOAc (typically elutes at 60% EtOAc). Evaporate the pure fractions to afford 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile as a pale solid.

Analytical Characterization

To validate the structural integrity of the synthesized compound, perform the following analyses:

  • ¹H NMR (500 MHz, DMSO-d₆): Expect a broad singlet around

    
     14.5 ppm (1H, N-H of the imidazole ring, exchangeable with D₂O), and two distinct doublets in the aromatic region around 
    
    
    
    8.75 ppm (2H) and
    
    
    7.90 ppm (2H) corresponding to the para-substituted pyridine ring.
  • FT-IR (KBr): Key stretching frequencies should include ~3150 cm⁻¹ (N-H stretch) and a sharp, distinct peak at ~2235 cm⁻¹ confirming the presence of the intact nitrile (C

    
    N) groups[4].
    

Troubleshooting & Safety Directives

  • DAMN Toxicity: Diaminomaleonitrile is a highly toxic precursor. If the reaction is overheated (>80°C) prior to cyclization, DAMN can undergo retro-synthetic decomposition, releasing lethal hydrogen cyanide (HCN) gas. Always conduct this synthesis in a fully functional fume hood.

  • Incomplete Cyclization: If TLC shows persistent Schiff base after 3 hours, the CAN may have degraded due to moisture absorption. Ensure CAN is stored in a desiccator, and add an additional 0.1 equiv of fresh CAN if the reaction stalls.

References

  • Chem-Impex International. 4-Pyridinecarboxaldehyde Product Information & Reactivity Profile.1

  • Thieme E-Books & E-Journals. Product Class 3: Imidazoles (Synthesis from Diaminomaleonitrile).2

  • Kalhor, M., & Seyedzade, Z. (2017). Rapid synthesis of 2-amino maleonitrile Schiff bases in aqueous media catalyzed by cerium(IV) ammonium nitrate (CAN) and a new method for the one-pot preparation of their dicyano imidazoles (DCI). Research on Chemical Intermediates. 3

  • Kalhor, M., et al. (2021). Microwave-assisted one-step rapid synthesis of dicyano imidazoles by HNO3 as a high efficient promoter. Taylor & Francis. 4

Sources

Application

Post-Synthetic Modification of Nitrile Groups in 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile: A Comprehensive Protocol Guide

Executive Summary Targeted at researchers, materials scientists, and drug development professionals, this application note details the post-synthetic modification (PSM) of the highly reactive bis-nitrile ligand, 2-(pyrid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Targeted at researchers, materials scientists, and drug development professionals, this application note details the post-synthetic modification (PSM) of the highly reactive bis-nitrile ligand, 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile (PyIDC-CN). We provide field-proven, self-validating protocols for converting the nitrile groups into dicarboxylic acids, bis-tetrazoles, and bis-amidoximes. These modifications dramatically alter the ligand's steric profile, hydrogen-bonding capacity, and metal-coordination modes, expanding its utility in metal-organic frameworks (MOFs), coordination polymers, and bioisostere drug discovery.

Introduction & Chemical Context

The PyIDC-CN scaffold is a privileged building block in coordination chemistry. The electron-deficient pyridine ring paired with the tunable imidazole core makes it an excellent candidate for constructing robust MOFs. The 4,5-dicarbonitrile groups serve as versatile synthetic handles. Because direct synthesis of highly functionalized imidazoles can be sterically hindered or incompatible with certain metal-binding conditions, [1] is often the most efficient route to functional diversity.

PSM_Workflow Parent 2-(Pyridin-4-yl)-1H-imidazole- 4,5-dicarbonitrile Hydrolysis Base Hydrolysis (NaOH, H2O, Reflux) Parent->Hydrolysis Cycloaddition [2+3] Cycloaddition (NaN3, ZnBr2, H2O) Parent->Cycloaddition Amidoximation Nucleophilic Addition (NH2OH, EtOH, Reflux) Parent->Amidoximation Product1 2-(Pyridin-4-yl)-1H-imidazole- 4,5-dicarboxylic acid Hydrolysis->Product1 Product2 4,5-Bis(1H-tetrazol-5-yl)- 2-(pyridin-4-yl)-1H-imidazole Cycloaddition->Product2 Product3 2-(Pyridin-4-yl)-1H-imidazole- 4,5-bis(amidoxime) Amidoximation->Product3

Fig 1: Divergent post-synthetic modification pathways for the PyIDC-CN precursor.

Base-Catalyzed Hydrolysis to Dicarboxylic Acid

Expertise & Causality

Nitriles are inherently electrophilic at the carbon center. Under strongly basic conditions, the hydroxide ion attacks the nitrile carbon, forming an intermediate amide, which is subsequently hydrolyzed to the carboxylate. For PyIDC-CN, forcing conditions (refluxing aqueous base) are required to drive the reaction to completion. If the reaction is stopped prematurely or the base is insufficient, the process yields unwanted mono-amide or mono-acid impurities.

Step-by-Step Protocol
  • Reaction Setup: Suspend PyIDC-CN (10 mmol, 1.95 g) in 50 mL of 2M aqueous NaOH in a 100 mL round-bottom flask equipped with a reflux condenser.

  • Execution: Heat the mixture to a vigorous reflux (100 °C) for 12–16 hours. Causality note: The evolution of ammonia gas indicates active hydrolysis. The reaction is complete when ammonia evolution ceases (monitor using wet pH paper at the condenser outlet).

  • Isolation: Cool the solution to room temperature. Place the flask in an ice bath and carefully acidify to pH ~2 using 3M HCl. The product, 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid, will precipitate as a fine powder.

  • Purification: Filter the precipitate under vacuum, wash thoroughly with cold deionized water to remove NaCl, and dry under high vacuum at 60 °C overnight.

  • Self-Validation System: Analyze the product via FT-IR spectroscopy. A successful conversion is validated by the complete disappearance of the sharp

    
     stretch at ~2230 cm⁻¹ and the appearance of a broad 
    
    
    
    stretch (2500–3300 cm⁻¹) alongside a strong
    
    
    stretch at ~1700 cm⁻¹.

Lewis Acid-Catalyzed [2+3] Cycloaddition to Bis-Tetrazole

Expertise & Causality

Tetrazoles are metabolically stable bioisosteres of carboxylic acids and exceptional multidentate ligands. The 1,3-dipolar cycloaddition of an azide to a nitrile is often kinetically sluggish. [2] coordinates the zinc ion to the nitrile nitrogen. This pulls electron density away from the carbon, increasing its electrophilicity and significantly lowering the activation energy for the azide attack.

Mechanism Nitrile Nitrile Group (-C≡N) Activation Lewis Acid Activation (Zn²⁺···N≡C-) Nitrile->Activation Attack Azide Attack ([N3]⁻ addition) Activation->Attack Cyclization 1,3-Dipolar Cyclization (Tetrazole Ring) Attack->Cyclization Tetrazole Tetrazole Derivative (-CN4H) Cyclization->Tetrazole

Fig 2: Mechanistic pathway of Lewis acid-catalyzed tetrazole formation from nitriles.

Step-by-Step Protocol
  • Reaction Setup: In a 100 mL round-bottom flask, combine PyIDC-CN (10 mmol, 1.95 g), sodium azide (NaN₃, 24 mmol, 1.56 g), and zinc bromide (ZnBr₂, 24 mmol, 5.40 g). Add 40 mL of deionized water.

  • Execution: Reflux the mixture with vigorous magnetic stirring for 24 hours. Safety Note: The inherent buffering of the NaN₃/ZnBr₂ aqueous system maintains a slightly alkaline pH (~8), which prevents the formation of highly toxic and explosive hydrazoic acid (HN₃).

  • Isolation: Cool the mixture to room temperature. Add 3M HCl (30 mL) and stir vigorously until the pH reaches 1. This step is critical as it dissolves the intermediate zinc-tetrazole complexes and precipitates the free 4,5-bis(1H-tetrazol-5-yl)-2-(pyridin-4-yl)-1H-imidazole.

  • Purification: Filter the white/pale-yellow precipitate, wash sequentially with dilute HCl and deionized water, and dry under vacuum.

  • Self-Validation System: ¹³C NMR spectroscopy is the gold standard here. The nitrile carbon peak at ~110 ppm must completely disappear, replaced by the tetrazole quaternary carbon signal at ~155 ppm.

Nucleophilic Addition to Bis-Amidoxime

Expertise & Causality

Amidoximes are highly selective chelators, famous for their ability to bind heavy metals and actinides (e.g., uranium extraction from seawater). The synthesis relies on the [3]. A mild base (Na₂CO₃) is utilized to liberate free hydroxylamine from its hydrochloride salt without being strong enough to cause competitive nitrile hydrolysis.

Step-by-Step Protocol
  • Reaction Setup: Dissolve PyIDC-CN (10 mmol, 1.95 g) in 50 mL of absolute ethanol in a 250 mL flask.

  • Reagent Preparation: In a separate beaker, dissolve hydroxylamine hydrochloride (30 mmol, 2.08 g) and sodium carbonate (15 mmol, 1.59 g) in 15 mL of water. Stir until CO₂ effervescence completely stops, ensuring the safe liberation of free NH₂OH.

  • Execution: Add the aqueous hydroxylamine solution to the ethanolic PyIDC-CN solution. Heat the mixture to 70 °C and stir for 18–24 hours.

  • Isolation: Concentrate the mixture under reduced pressure to remove the majority of the ethanol. Add 30 mL of cold water to the concentrated residue to precipitate the bis-amidoxime product.

  • Purification: Filter the solid, wash with cold water, and recrystallize from an ethanol/water mixture to ensure high purity.

  • Self-Validation System: High-Resolution Mass Spectrometry (HRMS-ESI) should confirm a precise mass shift of +66 Da (corresponding to the addition of two NH₂OH molecules). IR spectroscopy will show characteristic

    
     (1650 cm⁻¹) and 
    
    
    
    (930 cm⁻¹) stretches.

Data Presentation: Physicochemical Property Summary

The table below summarizes the quantitative shifts in molecular properties following the post-synthetic modifications, aiding in the selection of the appropriate ligand for downstream applications.

Compound DerivativeFunctional GroupMolecular WeightH-Bond DonorsH-Bond AcceptorsKey IR Diagnostic BandPrimary Application
Parent (PyIDC-CN) Nitrile (

)
195.18 g/mol 15~2230 cm⁻¹ (Sharp)Precursor, Covalent Organic Frameworks
Product 1 (PyIDC) Carboxylic Acid (

)
233.18 g/mol 37~1700 cm⁻¹ (Strong)Classical MOFs, Coordination Polymers
Product 2 Tetrazole (

)
281.24 g/mol 311~3100 cm⁻¹ (Broad)Bioisosteres, High-stability MOFs
Product 3 Amidoxime (

)
261.24 g/mol 77~930 cm⁻¹ (Medium)Actinide/Heavy Metal Chelation

References

  • Cohen, S. M. (2009). Postsynthetic Modification: A Versatile Approach Toward Multifunctional Metal-Organic Frameworks. Inorganic Chemistry, 48(15), 7359–7367. URL:[Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. URL:[Link]

  • Ostrowska, K., & Kolasa, A. (2005). Synthesis of Amidoximes from Nitriles. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations, 22.4.9. URL:[Link]

Method

Application Note: Advanced Methods for Functionalizing the Imidazole Ring in Pyridyl-Dicarbonitrile Systems

Executive Summary & Chemical Context Pyridyl-dicarbonitrile systems—specifically derivatives of 2-(pyridyl)-1H-imidazole-4,5-dicarbonitrile—represent a highly privileged and versatile scaffold. As a Senior Application Sc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Pyridyl-dicarbonitrile systems—specifically derivatives of 2-(pyridyl)-1H-imidazole-4,5-dicarbonitrile—represent a highly privileged and versatile scaffold. As a Senior Application Scientist, I frequently leverage this architecture because it uniquely bridges materials science and medicinal chemistry. The integration of the electron-deficient pyridyl ring with the strongly electron-withdrawing dicarbonitrile moieties fundamentally alters the electron density of the central imidazole core.

This unique electronic environment makes these systems highly valuable for developing [1], robust gas-storage networks[2], and potent [3]. Functionalizing the imidazole ring—primarily through N-alkylation, N-arylation, or transition metal coordination—allows researchers to precisely tune the steric, electronic, and pharmacokinetic properties of the resulting molecules[4].

Mechanistic Rationale for Imidazole Functionalization

To successfully functionalize the imidazole ring in these systems, one must understand the causality behind its reactivity. Unsubstituted imidazole is amphoteric, with an N-H


 of approximately 14.5. However, in 2-(pyridyl)-4,5-dicyanoimidazole, the two cyano groups at the C4 and C5 positions exert a massive electron-withdrawing effect via both inductive and resonance pathways[1].

The Causality of Base Selection: This severe electron withdrawal stabilizes the conjugate base (the imidazolide anion) to such an extent that the N-H


 drops to roughly 5.0–6.0. Consequently, the N-H proton is exceptionally acidic. This dictates our experimental design: strong, hazardous bases like Sodium Hydride (NaH) are entirely unnecessary and actively detrimental, as they can induce nucleophilic attack on the sensitive nitrile groups. Instead, mild bases like Potassium Carbonate (

) or Triethylamine (TEA) are perfectly sufficient to drive quantitative deprotonation[1].

G A 2-(Pyridyl)-4,5-dicyanoimidazole (Highly Acidic N-H) B Base Deprotonation (e.g., K2CO3) A->B -H+ C Imidazolide Anion (Resonance Stabilized) B->C D Electrophilic Attack (R-X) C->D + Electrophile E N-Functionalized Product D->E

Figure 1: Mechanistic workflow for the N-alkylation of the imidazole ring.

Experimental Protocols: A Self-Validating Approach

Protocol A: N-Alkylation of 2-(2'-Pyridyl)-4,5-dicyanoimidazole

This protocol describes the N-alkylation (e.g., methylation or cyanomethylation) of the imidazole core to generate asymmetric push-pull systems.

Step-by-Step Methodology:

  • Pre-activation: Dissolve 1.0 equivalent of 2-(2'-pyridyl)-4,5-dicyanoimidazole in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration). DMF is chosen to fully solvate the highly polar imidazolide intermediate.

  • Deprotonation: Add 1.5 equivalents of anhydrous

    
    . Stir at room temperature for 30 minutes.
    
    • Validation Checkpoint 1: The solution will undergo a distinct bathochromic color shift (typically turning deep yellow/orange), confirming the formation of the charge-transfer-stabilized imidazolide anion.

  • Electrophilic Addition: Dropwise add 1.2 equivalents of the electrophile (e.g., methyl iodide or bromoacetonitrile). Stir for 4–6 hours at 25 °C (or elevate to 60 °C for bulkier electrophiles).

  • Isolation: Quench the reaction by pouring it into 5 volumes of ice-cold distilled water. The N-alkylated product, being highly hydrophobic compared to the anion, will precipitate. Filter, wash with cold water, and dry under vacuum.

  • Analytical Self-Validation:

    • IR Spectroscopy: Confirm the disappearance of the broad N-H stretching band at ~3100

      
       and the retention of the sharp 
      
      
      
      stretch at ~2230
      
      
      [1].
    • 1H NMR: Verify the absence of the downfield N-H proton (typically >12.0 ppm).

Protocol B: Metallation (Synthesis of Vanadyl Complexes)

The pyridyl-dicyanoimidazole scaffold acts as an exceptional bidentate ligand. Metallation with vanadium yields complexes with documented [3].

Step-by-Step Methodology:

  • Solution Preparation: Prepare a 0.026 M solution of 2-(2'-pyridyl)-4,5-dicyanoimidazole in methanol. Separately, prepare a 0.077 M solution of vanadyl sulfate trihydrate (

    
    ) in methanol[3].
    
    • Causality Note: Methanol is specifically selected because it solubilizes both precursors but serves as a poor solvent for the resulting neutral complex, driving the equilibrium forward via precipitation[5].

  • Complexation: Add the ligand solution dropwise to the stirring vanadyl sulfate solution at room temperature.

  • Crystallization: Gravity filter the dark yellow mixture to remove any insoluble impurities, then set the filtrate aside for slow evaporation.

  • Isolation: After 4 days, harvest the dark blue crystals of

    
    . Wash twice with cold acetone and dry in vacuo[3].
    
    • Validation Checkpoint 2: The dramatic color change from yellow to dark blue visually confirms the V(IV)

      
       coordination sphere. EPR spectroscopy should be used to confirm the characteristic 8-line hyperfine splitting pattern of the vanadyl center[5].
      

G Ligand 2-(2'-Pyridyl)-4,5-dicyanoimidazole Complex VO(DCIPy)2(H2O) Dark Blue Complex Ligand->Complex Bidentate Coordination Metal Vanadyl Sulfate (VOSO4) Metal->Complex Methanol Solvent App1 Spermicidal Agents Complex->App1 App2 Cytotoxic Profiling Complex->App2

Figure 2: Metallation pathway yielding functional vanadyl complexes.

Quantitative Data & Optimization

The following table summarizes optimized parameters for the N-functionalization of the imidazole ring, demonstrating how steric bulk and electrophilic reactivity dictate the choice of base and temperature.

Table 1: Reaction Optimization for N-Alkylation of 2-(2'-Pyridyl)-4,5-dicyanoimidazole

ElectrophileBaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Note
Methyl Iodide

DMF25492Mild base sufficient due to low

of N-H.
Benzyl Bromide

DMF60688Moderate heating required to overcome steric hindrance.
BromoacetonitrileTEAMeCN801275Homogeneous organic base prevents nitrile hydrolysis.
IodobenzeneCuI /

DMSO1102465Ullmann-type coupling required for N-arylation.

References

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules (MDPI).[Link]

  • Vanadium Complex of 2-(2'-Pyridyl)-4,5-dicyanoimidazole Showing Spermicidal and Cytotoxic Properties. Inorganic Chemistry (ACS).[Link]

  • Imidazole as a parent π-conjugated backbone in charge-transfer chromophores. Beilstein Journal of Organic Chemistry.[Link]

  • Rational design and synthesis of an amino-functionalized hydrogen-bonded network with an ACO zeolite-like topology for gas storage. CrystEngComm (RSC).[Link]

Sources

Application

Application Note: Biological Evaluation of 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile Derivatives as ATP-Competitive Kinase Inhibitors

Scientific Rationale & Structural Causality The discovery of novel kinase inhibitors relies heavily on identifying scaffolds that can effectively mimic the purine ring of adenosine triphosphate (ATP). The 2-(Pyridin-4-yl...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Structural Causality

The discovery of novel kinase inhibitors relies heavily on identifying scaffolds that can effectively mimic the purine ring of adenosine triphosphate (ATP). The 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile scaffold has emerged as a highly potent purine bioisostere [1].

The causality behind its efficacy lies in its unique stereoelectronic properties:

  • Hinge Region Binding: The imidazole core acts as a structural mimic of the adenine ring. The strongly electron-withdrawing dicarbonitrile groups at the 4- and 5-positions lower the pKa of the imidazole N-H, enhancing its capacity to act as a robust hydrogen bond donor to the backbone carbonyls of the kinase hinge region.

  • Hydrophobic Pocket Probing: The pyridin-4-yl group at the C2 position provides a critical vector. The pyridine nitrogen can accept a hydrogen bond from the hinge backbone (e.g., the amide N-H of a methionine or cysteine residue), while the aromatic ring occupies the hydrophobic adenine-binding pocket.

  • Solvent Vector: The cyano groups, or their subsequent hydrolyzed dicarboxamide derivatives, project toward the ribose-binding pocket or the solvent-exposed channel, allowing for further synthetic derivatization to tune pharmacokinetics and selectivity [2].

To thoroughly evaluate these derivatives, we have developed a self-validating, three-tier biological screening cascade. This workflow ensures that biochemical potency translates to cellular target engagement and, ultimately, phenotypic efficacy.

Workflow A Compound Synthesis (Pyridyl-imidazole) B Biochemical Assay (ADP-Glo Kinase) A->B C Target Engagement (NanoBRET in vivo) B->C D Phenotypic Screen (Cell Viability) C->D

Fig 1: Hierarchical screening workflow for pyridyl-imidazole kinase inhibitors.

Protocol 1: Primary Biochemical Screening (ADP-Glo Kinase Assay)

Causality & Assay Selection: To screen these derivatives, we utilize the Promega ADP-Glo™ Kinase Assay [3]. Unlike radiometric assays or phospho-specific antibodies, ADP-Glo universally measures the accumulation of ADP. Because our derivatives are ATP-competitive, it is critical to run this assay at an ATP concentration near the target kinase's


. This ensures sensitive detection of competitive binding while avoiding artificial potency inflation.

Self-Validating System: Every assay plate must include an ATP-to-ADP standard curve to verify linearity. Furthermore, a Z'-factor is calculated using DMSO (vehicle, 0% inhibition) and a reference inhibitor (e.g., Staurosporine, 100% inhibition). A Z'-factor > 0.5 is required to validate the plate's integrity.

Step-by-Step Methodology
  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.01% BSA). Dilute the target kinase (e.g., BRAF or p38α) to its optimal working concentration (typically 1-5 nM).

  • Compound Dispensing: In a 384-well low-volume white plate, dispense 100 nL of the 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile derivatives in a 10-point dose-response curve (top concentration 10 µM, 1:3 serial dilution) using an acoustic dispenser.

  • Kinase Reaction: Add 2.5 µL of the kinase/substrate mixture to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor with the enzyme.

  • Reaction Initiation: Add 2.5 µL of ATP (at the

    
     concentration) to initiate the reaction. Total reaction volume is 5 µL. Incubate for 60 minutes at room temperature.
    
  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which is subsequently measured via a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Readout: Measure luminescence using a microplate reader (integration time: 0.5 seconds/well). Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular Target Engagement (NanoBRET)

Causality & Assay Selection: Biochemical potency does not guarantee cellular efficacy. The highly polar dicarbonitrile groups may restrict membrane permeability, and intracellular ATP concentrations are exceptionally high (1–5 mM), which can outcompete the inhibitor. The NanoBRET Target Engagement assay quantifies the displacement of a cell-permeable fluorescent tracer by our compound in live cells, confirming that the derivative successfully crosses the membrane and binds the kinase in its physiological environment.

Self-Validating System: The assay includes a "Tracer-Only" control to establish the maximum Bioluminescence Resonance Energy Transfer (BRET) signal, and an "Untransfected" control to measure background luminescence.

Step-by-Step Methodology
  • Cell Plating: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Plate cells at

    
     cells/well in a 96-well white plate. Incubate overnight at 37°C, 5% CO₂.
    
  • Tracer & Compound Addition: Prepare a solution of the specific fluorescent kinase tracer at its

    
     concentration. Add the tracer and the pyridyl-imidazole derivatives (dose-response) to the cells simultaneously.
    
  • Equilibration: Incubate the cells for 2 hours at 37°C to allow the compound to penetrate the cells and compete with the tracer for the NanoLuc-kinase fusion protein.

  • Substrate Addition: Add the NanoBRET Nano-Glo® Substrate and Extracellular NanoLuc Inhibitor (to quench any signal from dead cells).

  • Readout: Measure dual-wavelength luminescence (Donor emission at 460 nm, Acceptor emission at 618 nm). Calculate the BRET ratio (Acceptor/Donor) and determine the cellular IC₅₀.

Protocol 3: Phenotypic Functional Assay (Cell Viability)

Causality & Assay Selection: To translate target engagement into functional outcomes, we measure cell viability in cancer cell lines driven by the target kinase (e.g., A375 melanoma cells for BRAF inhibitors). We use CellTiter-Glo, which measures total intracellular ATP as a proxy for metabolically active cells.

Self-Validating System: A cell-free background control is used to subtract baseline media luminescence. A known cytotoxic agent (e.g., 10 µM Puromycin) is used to define the absolute zero viability baseline.

Step-by-Step Methodology
  • Cell Seeding: Seed A375 cells at 2,000 cells/well in a 384-well opaque white plate. Incubate for 24 hours.

  • Treatment: Treat cells with the pyridyl-imidazole derivatives (10-point dose-response) for 72 hours.

  • Lysis & Detection: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume (e.g., 25 µL) of CellTiter-Glo reagent to each well.

  • Mixing: Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence and calculate the absolute IC₅₀ for anti-proliferative efficacy.

Quantitative Data Summary

The table below summarizes the hierarchical screening data for a representative panel of 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile derivatives, demonstrating the correlation between biochemical inhibition, cellular target engagement, and phenotypic efficacy.

Compound IDR1 Modification (N1-position)BRAF Biochem IC₅₀ (nM)BRAF NanoBRET IC₅₀ (nM)A375 Cell Viability IC₅₀ (µM)
Cmpd-01 Unsubstituted (N-H)450 ± 25> 10,000> 10.0
Cmpd-02 1-Cyanomethyl120 ± 12850 ± 455.2 ± 0.8
Cmpd-03 1-(2-Fluoroethyl)15 ± 3110 ± 150.4 ± 0.1
Vemurafenib Positive Control31 ± 485 ± 100.2 ± 0.05

Note: Cmpd-01 exhibits moderate biochemical potency but fails in cells due to poor permeability (high polarity of the unsubstituted imidazole N-H). Alkylation at the N1 position (Cmpd-03) dramatically improves both biochemical affinity and cellular membrane permeability.

Mechanism of Action & Signaling Pathway

By successfully competing with ATP at the kinase hinge region, these derivatives halt downstream signal transduction. In the context of the MAPK/ERK pathway, inhibition of RAF kinases prevents the phosphorylation of MEK, thereby arresting cell proliferation and inducing apoptosis.

Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor RAS RAS GTPase Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 2-(Pyridin-4-yl)-1H-imidazole- 4,5-dicarbonitrile Derivative Inhibitor->RAF ATP-competitive inhibition

Fig 2: Mechanism of action: ATP-competitive inhibition of the MAPK/ERK pathway.

References

  • Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines Source: Molecules (2008) URL:[Link] [1]

  • 4,5-Dicyanoimidazole | C5H2N4 | CID 70729 Source: PubChem, National Library of Medicine URL:[Link] [2]

Method

Application Notes and Protocols for 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile in Optoelectronic Devices

Introduction: A Novel Building Block for Advanced Optoelectronics The relentless pursuit of high-performance and cost-effective organic light-emitting diodes (OLEDs) and other optoelectronic devices necessitates the cont...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Building Block for Advanced Optoelectronics

The relentless pursuit of high-performance and cost-effective organic light-emitting diodes (OLEDs) and other optoelectronic devices necessitates the continuous development of novel organic materials with tailored properties. Imidazole derivatives have emerged as a cornerstone in this field, valued for their high thermal stability and strong electron-withdrawing character, which makes them suitable as emitters, hosts, and electron-transporting materials (ETMs).[1][2] Concurrently, pyridine-containing molecules are recognized for their excellent charge-transport capabilities and electrochemical stability.[3]

This application note introduces 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile , a promising, yet underexplored, molecule that strategically combines the advantageous features of both imidazole and pyridine moieties. The dicarbonitrile substitution on the imidazole ring significantly enhances its electron-accepting nature, a key attribute for creating efficient charge-transfer states and potentially enabling thermally activated delayed fluorescence (TADF).[4][5] The pyridyl group at the 2-position further modulates the electronic properties and can influence intermolecular packing in thin films, which is critical for charge transport.

This guide provides a comprehensive overview of the potential of 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile in optoelectronic devices. We present detailed protocols for its synthesis, characterization, and integration into a prototype OLED device. The information herein is intended to equip researchers and materials scientists with the foundational knowledge and practical methodologies to explore this compelling molecule for next-generation optoelectronic applications.

Molecular Properties and Expected Performance

The unique molecular architecture of 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile, featuring a donor-acceptor (D-A) character, is anticipated to give rise to distinct photophysical and electrochemical properties crucial for optoelectronic applications.

Photophysical Characteristics

Molecules with a dicyanoimidazole acceptor are known to be excellent candidates for blue TADF emitters.[4][5] This is due to the strong electron-accepting nature of the dicyanoimidazole moiety, which can lead to a small singlet-triplet energy gap (ΔEST) when paired with a suitable donor. In this case, the pyridine ring acts as a moderate electron-withdrawing group, which will influence the intramolecular charge transfer (ICT) characteristics.

While specific experimental data for 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile is not yet widely published, we can extrapolate its expected properties based on closely related compounds. For instance, push-pull fluorophores based on imidazole-4,5-dicarbonitrile with an N,N-dimethylaminophenyl donor exhibit absorption in the 300-400 nm range and intense fluorescence between 380-500 nm with high quantum yields.[6][7] The fluorescence of these systems is highly sensitive to solvent polarity, a hallmark of ICT states.[6]

Table 1: Predicted Photophysical Properties of 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile

PropertyPredicted Value/RangeRationale and Comparative Insights
Absorption Max (λabs) 320 - 380 nmBased on related imidazole-dicarbonitrile and pyridine-imidazole systems.[6][8]
Emission Max (λem) 450 - 500 nm (Blue to Greenish-Blue)The combination of the electron-deficient pyridine and dicyanoimidazole is expected to result in blue emission, typical for TADF emitters with similar acceptor strengths.[4][5]
Photoluminescence Quantum Yield (PLQY) Moderate to High (> 50% in a suitable host)Dicyanoimidazole-based TADF emitters have shown high PLQYs when dispersed in a host matrix, which minimizes non-radiative decay pathways.[4]
Fluorescence Lifetime (τf) 1 - 10 ns (prompt), > 1 µs (delayed)The presence of a delayed fluorescence component is a key indicator of TADF.[4][5]
Singlet-Triplet Splitting (ΔEST) < 0.2 eVA small ΔEST is crucial for efficient reverse intersystem crossing (RISC) and is a defining feature of TADF molecules.[4][5]
Electrochemical and Thermal Properties

The electrochemical stability and energy levels (HOMO/LUMO) are critical for efficient charge injection and transport in an OLED. The dicarbonitrile groups are expected to lower the LUMO energy level, facilitating electron injection.

Table 2: Predicted Electrochemical and Thermal Properties

PropertyPredicted Value/RangeSignificance in Optoelectronic Devices
HOMO Level -5.8 to -6.2 eVA deep HOMO level enhances stability against oxidation and can improve hole blocking capabilities when used as an electron transporter or emitter.
LUMO Level -2.8 to -3.2 eVA low-lying LUMO facilitates electron injection from the cathode or adjacent electron-transport layer.[4]
Electrochemical Band Gap ~3.0 eVCorresponds to the energy of the first excited state and dictates the intrinsic emission color.
Glass Transition Temperature (Tg) > 120 °CHigh thermal stability is crucial for the longevity and operational stability of OLED devices, preventing morphological changes in the thin films during operation.[9]
Decomposition Temperature (Td) > 300 °CIndicates the material's robustness during the thermal evaporation process for device fabrication.[9]

Experimental Protocols

Protocol 1: Synthesis of 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile

This protocol is adapted from established methods for the synthesis of 2-aryl-4,5-dicarbonitrile imidazole derivatives.[10] The reaction proceeds via the condensation of an aromatic aldehyde with 2,3-diaminomaleonitrile.

Materials:

  • Pyridine-4-carbaldehyde

  • 2,3-Diaminomaleonitrile

  • Cerium(IV) ammonium nitrate (CAN)

  • Nitric acid (70%)

  • Ethanol

  • Deionized water

Procedure:

  • In a 50 mL round-bottom flask, combine pyridine-4-carbaldehyde (1.0 mmol) and 2,3-diaminomaleonitrile (1.0 mmol).

  • Add a catalytic amount of cerium(IV) ammonium nitrate (0.05 mmol) and a small amount of nitric acid (0.4 mmol).

  • Heat the reaction mixture at 120 °C for 1 hour with stirring. The reaction is solvent-free.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Add deionized water dropwise until precipitation is observed.

  • Allow the solution to cool to room temperature and then place it in an ice bath to maximize crystallization.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Dry the product under vacuum to yield 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile.

  • Characterize the final product using 1H NMR, 13C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

G cluster_reactants Reactants cluster_catalysts Catalysts cluster_conditions Conditions Pyridine-4-carbaldehyde Pyridine-4-carbaldehyde Condensation Condensation Pyridine-4-carbaldehyde->Condensation 1.0 mmol 2,3-Diaminomaleonitrile 2,3-Diaminomaleonitrile 2,3-Diaminomaleonitrile->Condensation 1.0 mmol CAN CAN CAN->Condensation Nitric Acid Nitric Acid Nitric Acid->Condensation 120°C, 1 hr 120°C, 1 hr 120°C, 1 hr->Condensation Crude Product Crude Product Condensation->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Hot Ethanol/Water Purified Product Purified Product Recrystallization->Purified Product Characterization Characterization Purified Product->Characterization NMR, IR, MS

Caption: Synthetic workflow for 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile.

Protocol 2: Photophysical and Electrochemical Characterization

A thorough characterization is essential to validate the material's potential.

Photophysical Measurements:

  • UV-Vis Absorption and Photoluminescence (PL) Spectroscopy:

    • Prepare dilute solutions (~10-5 M) of the synthesized compound in solvents of varying polarity (e.g., toluene, dichloromethane, acetonitrile).

    • Record the absorption spectra to determine the maximum absorption wavelength (λabs).

    • Record the emission spectra by exciting at λabs to determine the maximum emission wavelength (λem).

    • For solid-state measurements, prepare thin films by spin-coating or thermal evaporation onto quartz substrates.

  • Photoluminescence Quantum Yield (PLQY):

    • Measure the PLQY using an integrating sphere setup. This provides a measure of the material's emission efficiency.

  • Transient Photoluminescence Spectroscopy:

    • Use time-correlated single-photon counting (TCSPC) to measure the fluorescence lifetime. For a TADF material, both a short-lived prompt fluorescence and a long-lived delayed fluorescence component should be observable.

Electrochemical Measurements:

  • Cyclic Voltammetry (CV):

    • Perform CV on a thin film of the material deposited on a working electrode (e.g., platinum).

    • Use a standard three-electrode setup with a reference electrode (e.g., Ag/AgCl) and a counter electrode (e.g., platinum wire) in an electrolyte solution.

    • Determine the oxidation and reduction potentials to estimate the HOMO and LUMO energy levels.

Protocol 3: Fabrication of a Prototype OLED Device

This protocol describes the fabrication of a multilayer OLED using thermal evaporation, a common technique for small-molecule devices.

Materials and Equipment:

  • Indium tin oxide (ITO)-coated glass substrates

  • 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile (as the emitter)

  • Hole-injection layer (HIL) material (e.g., HAT-CN)

  • Hole-transport layer (HTL) material (e.g., TAPC)

  • Host material (e.g., CBP)

  • Electron-transport layer (ETL) material (e.g., TPBi)

  • Electron-injection layer (EIL) material (e.g., LiF)

  • Aluminum (for the cathode)

  • High-vacuum thermal evaporation system

Procedure:

  • Substrate Preparation:

    • Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates with a nitrogen gun and treat them with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates to a high-vacuum chamber (<10-6 Torr).

    • Deposit the organic layers sequentially by thermal evaporation at a controlled rate (typically 1-2 Å/s). A typical device structure would be:

      • ITO / HAT-CN (10 nm) / TAPC (40 nm) / CBP:x% 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile (20 nm) / TPBi (40 nm) / LiF (1 nm) / Al (100 nm).

    • The doping concentration (x%) of the emitter in the host material is a critical parameter to optimize, typically ranging from 5% to 20%.

  • Cathode Deposition:

    • Without breaking the vacuum, deposit the LiF and aluminum layers to form the cathode.

  • Encapsulation:

    • Encapsulate the fabricated device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy to protect the organic layers from moisture and oxygen.

G cluster_device OLED Device Structure cluster_process Fabrication Process Cathode (Al) Cathode (Al) Light Emission hv Cathode (Al)->Light Emission EIL (LiF) EIL (LiF) EIL (LiF)->Cathode (Al) ETL (TPBi) ETL (TPBi) ETL (TPBi)->EIL (LiF) EML (CBP:Emitter) EML (CBP:Emitter) EML (CBP:Emitter)->ETL (TPBi) HTL (TAPC) HTL (TAPC) HTL (TAPC)->EML (CBP:Emitter) HIL (HAT-CN) HIL (HAT-CN) HIL (HAT-CN)->HTL (TAPC) Anode (ITO) Anode (ITO) Anode (ITO)->HIL (HAT-CN) Glass Substrate Glass Substrate Glass Substrate->Anode (ITO) Substrate Cleaning Substrate Cleaning Thermal Evaporation Thermal Evaporation Substrate Cleaning->Thermal Evaporation Encapsulation Encapsulation Thermal Evaporation->Encapsulation

Caption: Proposed OLED device architecture and fabrication flow.

Protocol 4: Device Characterization
  • Current Density-Voltage-Luminance (J-V-L) Characteristics:

    • Use a source measure unit and a calibrated photodiode to measure the J-V-L curves of the encapsulated device.

  • Electroluminescence (EL) Spectrum:

    • Measure the EL spectrum at different driving voltages to determine the emission color and its stability.

    • Calculate the Commission Internationale de l'Éclairage (CIE) coordinates.

  • Efficiency Measurements:

    • From the J-V-L data, calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).

  • Transient Electroluminescence:

    • Apply a pulsed voltage to the device and measure the time-resolved light output to confirm the TADF mechanism by observing the delayed electroluminescence.[1][11]

Conclusion and Future Outlook

2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile stands as a molecule of significant interest for the advancement of optoelectronic materials. Its design, which marries the electron-accepting prowess of the dicyanoimidazole core with the favorable electronic and charge-transporting properties of the pyridine moiety, positions it as a strong candidate for high-efficiency blue emitters, particularly for TADF-based OLEDs. The protocols detailed in this guide offer a clear pathway for the synthesis, comprehensive characterization, and device integration of this novel compound.

Further research should focus on the systematic tuning of this molecular scaffold. For instance, the introduction of various donor groups at the N1 position of the imidazole ring could finely tune the emission color and enhance the TADF properties. Additionally, exploring its utility as a host material or an electron transporter in phosphorescent OLEDs could unveil further applications. The insights gained from the rigorous application of the protocols outlined here will undoubtedly accelerate the development of next-generation optoelectronic devices with enhanced performance, efficiency, and operational stability.

References

  • The Electroluminescence Mechanism of Solution-Processed TADF Emitter 4CzIPN Doped OLEDs Investigated by Transient Measurements. MDPI. [Link]

  • Probing charge carrier and triplet dynamics in TADF-based OLEDs using transient electroluminescence studies. AIP Publishing. [Link]

  • Sterically Crowded Donor-Rich Imidazole Systems as Hole Transport Materials for Solution-Processed OLEDs. Langmuir. [Link]

  • Dicyano-Imidazole: A Facile Generation of Pure Blue TADF Materials for OLEDs. ResearchGate. [Link]

  • Dicyano-Imidazole: A Facile Generation of Pure Blue TADF Materials for OLEDs. PubMed. [Link]

  • Highly Efficient Solution-Processed Deep-Blue Organic Light-Emitting Diodes Based on Imidazole Derivatives. ResearchGate. [Link]

  • Synthesis, properties, and X-ray crystal structures of two Ag(I) complexes with 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid. Figshare. [Link]

  • Debus–Radziszewski imidazole synthesis. Wikipedia. [Link]

  • Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. PMC. [Link]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. ResearchGate. [Link]

  • Solution-Processed OLEDs: A Critical Review and Methodology Proposal for Stack Optimization. PMC. [Link]

  • 4,5-Dicyanoimidazole: Comprehensive Overview and Applications. Speranza. [Link]

  • Syntheses of Metal−2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarboxylate Networks with Topological Diversity: Gas Adsorption, Thermal Stability and Fluorescent Emission Properties. ResearchGate. [Link]

  • HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. IRJEdT. [Link]

  • Full article: Imidazole derivatives for efficient organic light-emitting diodes. Taylor & Francis Online. [Link]

  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. ijprajournal.com. [Link]

  • ESIPT-Capable 4-(2-Hydroxyphenyl)-2-(Pyridin-2-yl)-1H-Imidazoles with Single and Double Proton Transfer. PMC. [Link]

  • Push-pull fluorophores based on imidazole-4,5-dicarbonitrile: a comparison of spectral properties in solution and polymer matrices. PubMed. [Link]

  • The Debus–Radziszewski imidazole synthesis. ResearchGate. [Link]

  • Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Indian Academy of Sciences. [Link]

  • Synthesis and evaluation of imidazole-4,5- and pyrazine-2,3-dicarboxamides targeting dengue and yellow fever virus. PMC. [Link]

  • Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. PMC. [Link]

  • Predicting HOMO and LUMO Energy Levels Using a Graph Convolutional Network-Based Deep Learning Model. UW-Eau Claire. [Link]

  • Computational Designing of Low Energy Gap Small Molecule Acceptors for Organic Solar Cells. SciELO México. [Link]

  • Push-Pull Fluorophores Based on Imidazole-4,5-dicarbonitrile: A Comparison of Spectral Properties in Solution and Polymer Matrices. R Discovery. [Link]

  • Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. PMC. [Link]

  • Photoluminescence transient of D131 and D149 on mesoporous ZnO. Inset:... ResearchGate. [Link]

  • Photophysical and Bactericidal Properties of Pyridinium and Imidazolium Porphyrins for Photodynamic Antimicrobial Chemotherapy. PMC. [Link]

  • Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. PMC. [Link]

  • Impact of Diamino and Imidazole Functionalization on the Photophysical Properties and Electronic and Structural Dynamics of the Pyrimidine Nucleobase. ChemRxiv. [Link]

  • Photophysical and Bactericidal Properties of Pyridinium and Imidazolium Porphyrins for Photodynamic Antimicrobial Chemotherapy. ResearchGate. [Link]

  • Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. MDPI. [Link]

  • Effect of the Imidazole π‐Extension on TADF Emitters in Electrochemiluminescence. Unipd. [Link]

  • Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. Beilstein Archives. [Link]

  • WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis.
  • Transient Study of Photoluminescence in Nanowaveguides Doped with Quantum Emitters and Metallic Nanoparticles. PubMed. [Link]

  • Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Oxford Academic. [Link]

  • Solution and thermal behaviour of novel dicationic imidazolium ionic liquids. ResearchGate. [Link]

  • Transient Study of Photoluminescence in Nanowaveguides Doped with Quantum Emitters and Metallic Nanoparticles. ResearchGate. [Link]

  • Computational study on the structural features, vibrational aspects, chemical shifts, and electronic properties of 1,4-Dinitrosopiperazine-2-carboxylic acid. International Research Journal of Multidisciplinary Technovation. [Link]

  • Computational quantum chemistry, molecular docking, and ADMET predictions of imidazole alkaloids of Pilocarpus microphyllus with schistosomicidal properties. PLOS One. [Link]

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Application

Application Note: Engineering Next-Generation MOFs via 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile Linkers

Prepared by: Senior Application Scientist, Advanced Materials & Drug Delivery Target Audience: Materials Scientists, Coordination Chemists, and Drug Development Professionals Executive Summary & Strategic Rationale The d...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Advanced Materials & Drug Delivery Target Audience: Materials Scientists, Coordination Chemists, and Drug Development Professionals

Executive Summary & Strategic Rationale

The development of next-generation Metal-Organic Frameworks (MOFs) requires organic linkers that offer high connectivity, structural rigidity, and functionalizable sites for host-guest interactions. 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile has emerged as a highly strategic precursor in reticular chemistry. Rather than relying solely on pre-synthesized carboxylic acids, utilizing this dicarbonitrile precursor enables in situ ligand transformation during solvothermal synthesis.

Under controlled hydrothermal/solvothermal conditions, the nitrile groups undergo slow, continuous hydrolysis to yield 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid (H3PIDC)[1]. This slow-release mechanism acts as a kinetic buffer, suppressing amorphous precipitation and promoting the growth of highly crystalline, topologically diverse MOF domains[1][2]. Furthermore, the unhydrolyzed dicarbonitrile can be diverted via click chemistry to form bis-tetrazole linkers, offering a dual-pathway approach to custom MOF architectures.

Mechanistic Principles & Ligand Causality

To rationally design MOFs using this precursor, one must understand the causality behind its coordination behavior:

  • Kinetic Control via In Situ Hydrolysis: The activation energy required to hydrolyze the –C≡N groups to –COO⁻ groups dictates the rate of ligand availability. By tuning the reaction temperature and pH, researchers can control the nucleation rate, which is critical for obtaining single crystals suitable for X-ray diffraction[1][2].

  • Multidentate Coordination Modes: Once hydrolyzed to H3PIDC, the ligand offers extreme coordination versatility. The pyridine nitrogen acts as a strong Lewis base, while the imidazole ring can be doubly deprotonated (HPIDC²⁻) to bridge multiple metal centers. Depending on the metal node, it can act as a 3-connected (e.g., with Fe²⁺ or Zn²⁺) or 4-connected (e.g., with Cd²⁺) node[1].

  • Supramolecular Interactions: The planar, conjugated backbone of the pyridyl-imidazole system facilitates strong π–π stacking and hydrogen bonding (via uncoordinated water molecules or the imidazole >N–H), which stabilizes 3D supermolecular frameworks even from 1D or 2D coordination polymers[2][3].

LigandPathway A 2-(Pyridin-4-yl)-1H-imidazole -4,5-dicarbonitrile B H3PIDC (Dicarboxylic Acid) A->B In situ Hydrolysis (H2O, Heat, pH) C Bis-Tetrazole Derivative A->C Click Chemistry (NaN3, ZnBr2) D Porous MOFs (e.g., Zn, Fe, Eu) B->D Metal Coordination (Solvothermal) E Nitrogen-Rich MOFs (Gas Separation) C->E Metal Coordination (Solvothermal)

Caption: Reaction pathways of 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile in MOF synthesis.

Quantitative Data: Topological & Functional Diversity

The choice of metal node directly dictates the resulting topology and functional application of the MOF. Below is a synthesized dataset of validated outcomes when utilizing the hydrolyzed H3PIDC linker[1][2][3].

Metal NodeLigand ConnectivityResulting TopologyKey Properties & Applications
Zn(II) 3-connected(4.8²) stairway-like 2D / 3D1D open channels, strong fluorescent emission[1][3].
Fe(II) 3-connected(10,3) 3D porous netN₂ adsorption (BET 9.07 m²/g), 1D zigzag water chains[1].
Cd(II) 4-connected3D honeycomb frameworkHigh thermal stability, structural rigidity[1].
Eu(III) / Tb(III) 3-connected2D isostructural netsIntense red/green luminescence via antenna effect[1].
Ag(I) Variable1D zigzag to 3D frameworkC–H···Ag interactions, solid-state fluorescence[2].

Experimental Workflows & Protocols

The following protocol details the in situ hydrolysis pathway, engineered as a self-validating system to ensure reproducibility.

Protocol: Solvothermal Synthesis of M-PIDC MOFs via In Situ Hydrolysis

Step 1: Precursor Formulation

  • Action: In a 20 mL glass vial, suspend 0.5 mmol of 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile and 0.5 mmol of the desired metal nitrate (e.g., Zn(NO₃)₂·6H₂O) in 10 mL of a N,N-dimethylformamide (DMF) and deionized water mixture (1:1 v/v).

  • Causality: DMF acts as a highly polar aprotic solvent that dissolves the organic precursor, while water is the essential reactant for the in situ hydrolysis of the nitrile groups to carboxylates[1].

Step 2: pH Modulation

  • Action: Add 1–2 drops of 0.1 M HNO₃ or 0.1 M NaOH under continuous stirring.

  • Causality: The pH is the master variable. An acidic environment slows down the nitrile hydrolysis, favoring the growth of large, defect-free single crystals. A basic environment accelerates hydrolysis and deprotonates the imidazole ring, shifting the coordination mode from 3-connected to 4-connected[1].

Step 3: Solvothermal Reaction

  • Action: Transfer the homogeneous suspension into a 25 mL Teflon-lined stainless steel autoclave. Seal and heat in a programmable oven at 140 °C for 72 hours.

  • Causality: The autogenous pressure and elevated temperature provide the thermodynamic driving force for the hydrolysis of the robust –C≡N bonds and the subsequent self-assembly of the metal-organic framework[1][2].

Step 4: Controlled Cooling & Harvesting

  • Action: Program the oven to cool to room temperature at a strict rate of 5 °C/hour.

  • Causality: Rapid cooling causes kinetic trapping of amorphous phases and crystal cracking. Slow cooling ensures thermodynamic equilibrium, yielding high-quality single crystals suitable for structural elucidation[3].

Step 5: Activation & Solvent Exchange

  • Action: Filter the crystals and wash sequentially with fresh DMF (3 × 10 mL) and methanol (3 × 10 mL). Immerse the crystals in methanol for 72 hours, replacing the solvent daily. Finally, activate under dynamic vacuum at 120 °C for 12 hours.

  • Causality: High-boiling DMF trapped in the pores must be exchanged with low-boiling methanol to prevent pore collapse during thermal activation. Vacuum activation removes the methanol, freeing the 1D open channels for gas adsorption or drug loading[1][3].

Workflow Step1 1. Precursor Formulation (Dicarbonitrile + Metal Salt + DMF/H2O) Step2 2. pH Modulation (Control Hydrolysis & Deprotonation) Step1->Step2 Step3 3. Solvothermal Reaction (140°C, 72h, Teflon Autoclave) Step2->Step3 Step4 4. Controlled Cooling (5°C/h for Crystal Growth) Step3->Step4 Step5 5. Solvent Exchange & Activation (Methanol Exchange, Vacuum at 120°C) Step4->Step5

Caption: Step-by-step solvothermal workflow for in situ ligand hydrolysis and MOF crystallization.

Quality Control: A Self-Validating System

To ensure the integrity of the synthesized MOF, the protocol must be validated through orthogonal analytical techniques:

  • FTIR Spectroscopy (Hydrolysis Validation): The success of the in situ hydrolysis is confirmed by the complete disappearance of the sharp nitrile (–C≡N) stretching band at ~2200 cm⁻¹ and the emergence of strong asymmetric and symmetric carboxylate (–COO⁻) stretches at ~1600 cm⁻¹ and ~1400 cm⁻¹, respectively[2].

  • Powder X-Ray Diffraction (PXRD): Collect the PXRD pattern of the bulk activated sample and compare it to the simulated pattern derived from single-crystal X-ray diffraction (SCXRD) data. A match confirms bulk phase purity and verifies that the framework did not collapse during the vacuum activation step[3].

  • Thermogravimetric Analysis (TGA): Run TGA from 25 °C to 800 °C under an N₂ atmosphere. A distinct weight loss step below 150 °C quantifies the removal of guest molecules (water/methanol), validating the accessible pore volume prior to framework decomposition[1].

References

  • Syntheses of Metal−2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarboxylate Networks with Topological Diversity: Gas Adsorption, Thermal Stability and Fluorescent Emission Properties. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjfx7dcSiCentTNeThDa1hr7EKemqAiqAyE22PNlCjYMsa6DR6ciL_tmJgj5QAP0dN5-uNF0TTDTHIe1XzkbLCoJx1xxAmYSrmnJLVt3LKyEzxvqnHU_2X7ZSZJ76F613GNBjVfAolAeKq1JmjGv3xCoB1C_0gTLo13iJAy_MBJhkFl3jQnJU3IokGMMKNN1nXEupKhSgbZ-qubis4ZLA3Ts-FHCILORloCUUwsDaSWcnsUgwHW4YmdX3fdD23xvIGmH53jMtpdxfgq4EhPsqNtLj8UdJoQYAC0WRGTeqAxG-vRSE_ny3WemrsLcElYkjAMXebyzrQ6cHcfvYFa__xC7Xt23L5Y_6RO2q5TSOQFHgVGu-oe9I=]
  • Microporous metal-organic framework zinc(II) imidazole- 4,5-dicarboxylate: Four-fold helical structure and strong fluorescent emission. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGioyWp0kPeNbcntFJ5bCSGgcK7FSxwiPe3YBoQQJmjqzexrUMo8nGeNPtE062Pn9Nn3gFTqG83GU3SWCkQfIdj3Qo6dZgLD0qeNWdd3HkEnP28KMAAFoLE7p05WjLhAjizkzypgqTl4h_QyN6dzdGS0o7NQ8dLv5QtsicOC_lf-qjYpUhcbN94PDTyJXDfGYkfT1xbboIq11pugTjwG00N-ztViVTPdoTPV0BWIvOIZkjB7UeaKE1QZsekjXftlJuG4DsSFZJ-58JBOjsdFyu5M1tnu8ah8nNyAEf7Y63i8Uh_06X8GBqXCiySCpGw4r7b]
  • Synthesis, properties, and X-ray crystal structures of two Ag(I) complexes with 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid. Figshare.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3aljw1s8OmtEJRLSEhmFKyvmtU8kPY307pNSjxfYz8zBxUtXryZwlvD1MGU51iDFbFhU_qzKcr7i5Vd10fwinBwOHMtKoCPYD3vZjV0kI8mnHK0GxKRTA4CE6kKFFIE56eDclbVw4LtM_5Z9tYRz8KXauvfEC6k3ftV4DLRlIdGfV1pvnXAJxfwC0BzwauiiWEM24R1qZoldrPtU6VZ93-YmPuomcQezcZt5GZYo2XnAk7xiT8ZnwjA2KZcoIdLE2cmL32oAeldSbbm70Jf8JvGmxq7FgAiNY8ZUPm04My8nwJ-PP51PlEb_WOv1dKDRWgSOuagQUGt8=]

Sources

Method

Application Note: Bio-Imaging Applications of Push-Pull Pyridyl-Imidazole Fluorophores

Executive Summary The development of advanced fluorescent probes is a cornerstone of modern molecular biology and drug discovery. Among the most promising classes of small-molecule probes are push-pull pyridyl-imidazole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of advanced fluorescent probes is a cornerstone of modern molecular biology and drug discovery. Among the most promising classes of small-molecule probes are push-pull pyridyl-imidazole fluorophores . Characterized by a Donor-π-Acceptor (D-π-A) architecture, these molecules exhibit extraordinary photophysical properties, including Intramolecular Charge Transfer (ICT) and Excited-State Intramolecular Proton Transfer (ESIPT).

This application note provides a comprehensive, mechanistic guide to utilizing pyridyl-imidazole derivatives for live-cell imaging, intracellular pH mapping, and transition metal ion sensing. By understanding the causality behind their photophysical behavior, researchers can deploy these probes as self-validating systems in complex biological environments.

Structural Design & Photophysical Mechanisms

The core advantage of the pyridyl-imidazole scaffold lies in its structural duality. The imidazole ring is bipolar, meaning it can be synthetically tuned to act as either an electron donor or an electron acceptor within a D-π-A system.

The ICT and ESIPT Phenomena

When excited by photons, push-pull fluorophores undergo Intramolecular Charge Transfer (ICT) , leading to a massive change in their dipole moment. This makes their emission highly sensitive to the local microenvironment (solvatochromism), which is ideal for sensing intracellular viscosity or polarity.

Furthermore, specific pyridyl-imidazole derivatives exhibit Excited-State Intramolecular Proton Transfer (ESIPT) . Upon excitation, a proton is rapidly transferred from the imidazole nitrogen to an adjacent hydrogen-bond acceptor (often the pyridine nitrogen). This structural rearrangement results in an anomalous, highly red-shifted emission, producing massive Stokes shifts (often between 6,500 and 15,600 cm⁻¹)[1].

Why this matters for bio-imaging: A large Stokes shift virtually eliminates self-quenching and separates the emission signal from biological autofluorescence, drastically improving the signal-to-noise ratio in live-cell confocal microscopy.

ICT_Mechanism GS Ground State (S0) Donor-π-Acceptor LE Locally Excited State (S1_LE) GS->LE Photon Absorption ICT Intramolecular Charge Transfer State (S1_ICT) LE->ICT Solvent Relaxation ESIPT ESIPT State (Proton Transferred) LE->ESIPT Proton Transfer ICT->GS Fluorescence (ICT) ESIPT->GS Fluorescence (ESIPT) Target Target Binding (Metal/H+) Target->GS Modulates Gap

Caption: Photophysical pathways (ICT and ESIPT) of push-pull pyridyl-imidazole fluorophores.

Key Bio-Imaging Applications

A. Intracellular pH Sensing

The imidazole nitrogen is highly sensitive to protonation and deprotonation. In fluoroaromatic 2H-imidazole derivatives, deprotonation in basic environments enhances the ICT process, serving as a powerful "turn-on" mechanism for fluorescence[2]. Conversely, structural isomers of imidazo[1,5-a]pyridinium ions exhibit distinct de-excitation pathways that provide a ratiometric (dual-emission) response to pH changes[3]. This ratiometric capability is critical for mapping pH gradients in organelles like lysosomes and mitochondria without being confounded by uneven probe concentration.

B. Transition Metal Ion Sensing

The adjacent pyridine and imidazole nitrogens create a highly specific bidentate or tridentate coordination pocket. For example, 2,4,5-tris(2-pyridyl)imidazole acts as a highly selective "turn-off" sensor for Cu²⁺ and Hg²⁺. Binding of these metals to the pyridyl-imidazole pocket interrupts the ICT process and facilitates non-radiative decay, quenching the fluorescence down to detection limits as low as 0.77 μM[4].

Quantitative Photophysical Data

The following table summarizes the photophysical properties of representative pyridyl-imidazole classes used in bio-imaging.

Fluorophore ClassPrimary TargetAbs. Max (nm)Em. Max (nm)Stokes Shift (cm⁻¹)MechanismRef
2-(2-Pyridyl)imidazoles Cellular Imaging350 - 380450 - 5506,500 - 15,600ESIPT / ICT[1]
Imidazo[1,5-a]pyridines Intracellular pH~400520 - 580~7,000Dual Emission / ICT[3],
2,4,5-Tris(2-pyridyl)imidazole Cu²⁺ / Hg²⁺~354~450~6,000Chelation Quenching[4]
Fluoroaromatic 2H-imidazoles pH (Turn-on)~380~480~5,500Deprotonation ICT[2]

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for each critical step is explicitly defined.

Protocol_Workflow Step1 1. Probe Preparation (1-10 mM in DMSO) Step2 2. Cell Culture (Glass-Bottom Dishes) Step1->Step2 Step3 3. Fluorophore Incubation (1-5 μM, 30 mins) Step2->Step3 Step4 4. Wash Steps (3x PBS) Step3->Step4 Step5 5. Stimulus / Co-staining (Ions / pH / Organelle) Step4->Step5 Step6 6. Confocal Imaging (CLSM) Step5->Step6

Caption: Standardized live-cell imaging workflow for pyridyl-imidazole fluorescent probes.

Protocol A: Live-Cell Staining and Confocal Microscopy

Objective: Achieve high-contrast intracellular imaging using pyridyl-imidazole probes while maintaining cell viability.

  • Probe Preparation: Dissolve the synthesized pyridyl-imidazole fluorophore in anhydrous DMSO to create a 10 mM stock solution.

    • Causality: Anhydrous DMSO prevents premature hydrolysis or protonation of the probe.

  • Cell Seeding: Seed target cells (e.g., HeLa or MCF-7) on 35 mm glass-bottom confocal dishes and culture until 70-80% confluent.

  • Incubation: Dilute the stock solution in serum-free DMEM to a final working concentration of 2 μM. Ensure the final DMSO concentration is ≤ 0.1% (v/v). Incubate cells for 30 minutes at 37°C.

    • Causality: DMSO concentrations >0.1% can alter membrane permeability and induce cytotoxicity, artificially altering the intracellular microenvironment and skewing ICT behavior. Serum-free media prevents the probe from binding to bovine serum albumin (BSA), which would reduce cellular uptake.

  • Washing (Critical Step): Wash the cells three times with 1X PBS (pH 7.4).

    • Causality: Pyridyl-imidazoles are highly lipophilic. Washing removes unbound aggregates from the plasma membrane and dish surface, preventing off-target background fluorescence.

  • Imaging: Image using a Confocal Laser Scanning Microscope (CLSM) using the appropriate excitation laser (typically 355 nm or 405 nm depending on the specific derivative's absorption max).

Protocol B: In Situ Intracellular pH Calibration (Self-Validating Assay)

Objective: Validate the pH-sensing mechanism of the probe inside living cells.

  • Staining: Follow Protocol A (Steps 1-4) to internalize the pH-sensitive imidazo[1,5-a]pyridine probe[3].

  • Buffer Equilibration: Prepare a series of high-potassium calibration buffers (135 mM KCl, 2 mM K₂HPO₄, 20 mM HEPES, 1.2 mM CaCl₂, 0.8 mM MgSO₄) adjusted to specific pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0).

  • Ionophore Addition: Add Nigericin (10 μM) to each calibration buffer. Replace the PBS in the confocal dishes with the nigericin-laced buffers and incubate for 10 minutes.

    • Causality: Nigericin is a K⁺/H⁺ antiporter. Because the buffer has a high K⁺ concentration matching the intracellular environment, nigericin forces the intracellular pH to rapidly equilibrate with the extracellular buffer pH. This allows you to generate a highly accurate, self-validating standard curve of fluorescence intensity vs. exact intracellular pH.

  • Ratiometric Analysis: Capture images at the two distinct emission wavelengths (if using a dual-emission probe) and plot the ratio of intensities (I₁/I₂) against the known pH values.

References

1.[2]2 - Benchchem 2.[1]1 - ResearchGate 3.[3] 3 - ACS Publications 4. - RSC Publishing 5.[4]4 - ResearchGate

Sources

Application

Application Notes and Protocols: Nanotechnology Applications of Self-Assembled 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile Structures

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Disclaimer: The following application notes and protocols are based on established principles of supramole...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Disclaimer: The following application notes and protocols are based on established principles of supramolecular chemistry and published methodologies for structurally related compounds. As of the date of this document, specific experimental data and optimized protocols for 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile (PIDC) are not extensively available in the peer-reviewed literature. Therefore, the following sections should be considered as a starting point for research and development, with the understanding that optimization of the described methods will be necessary.

Introduction: The Promise of Self-Assembling Pyridyl-Imidazole Scaffolds

The field of nanotechnology is continually seeking novel molecular building blocks capable of spontaneous organization into functional architectures.[1] Among these, small aromatic molecules are of particular interest due to their potential for controlled self-assembly through non-covalent interactions such as hydrogen bonding and π-π stacking.[2] The molecule 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile (PIDC) represents a compelling scaffold for the development of advanced nanomaterials. Its unique structure, featuring a hydrogen-bond-donating and -accepting imidazole core, a coordinating pyridine moiety, and electron-withdrawing dinitrile groups, suggests a rich potential for directed self-assembly into diverse nanostructures.[3] The inherent fluorescence and metal-coordinating properties of pyridyl-imidazole derivatives further open avenues for their application in bio-imaging, sensing, and catalysis.[4][5] This guide provides a comprehensive overview of the synthesis, self-assembly, and potential nanotechnology applications of PIDC, offering detailed protocols to facilitate further research in this exciting area.

Synthesis of 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile (PIDC)

The synthesis of 2-aryl-1H-imidazole-4,5-dicarbonitriles can be efficiently achieved through a microwave-assisted, one-pot reaction between an aromatic aldehyde and 2,3-diaminomaleonitrile.[6] This method offers significant advantages over traditional approaches, including shorter reaction times, higher yields, and a cleaner reaction profile.

Synthesis Protocol

This protocol is adapted from the general method for the synthesis of 2-aryl-4,5-dicarbonitrile imidazole derivatives.[6]

Materials:

  • Pyridine-4-carboxaldehyde

  • 2,3-Diaminomaleonitrile (DAMN)

  • Nitric Acid (HNO₃), 70%

  • Acetonitrile (MeCN), anhydrous

  • Ethanol (EtOH)

  • Deionized (DI) Water

  • Microwave synthesis reactor

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (if necessary)

Procedure:

  • In a 50 mL round-bottomed flask suitable for microwave synthesis, combine pyridine-4-carboxaldehyde (0.5 mmol), 2,3-diaminomaleonitrile (0.5 mmol), and acetonitrile (2 mL).

  • Carefully add nitric acid (1 equivalent) to the reaction mixture.

  • Seal the flask and place it in the microwave reactor.

  • Irradiate the reaction mixture with microwaves at 70°C and 500 W for 5-10 minutes. The reaction progress should be monitored by TLC (eluent: ethyl acetate/n-hexane, 2:1).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • To the crude product, add a minimal amount of ethanol to induce precipitation.

  • Filter the precipitate and wash with cold DI water.

  • If necessary, purify the product further by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Dry the purified product under vacuum to yield 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile as a solid.

Characterization: The structure and purity of the synthesized PIDC should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Principles and Protocols for Self-Assembly

The self-assembly of PIDC is anticipated to be driven by a combination of intermolecular forces, primarily hydrogen bonding involving the imidazole N-H and π-π stacking of the aromatic rings. The final morphology of the self-assembled structures can be controlled by varying parameters such as solvent polarity, concentration, and temperature.

General Considerations for Self-Assembly
  • Solvent Choice: The polarity of the solvent will significantly influence the strength of intermolecular interactions. In non-polar solvents, hydrogen bonding and π-π stacking will be more favorable, potentially leading to the formation of one-dimensional nanostructures like fibers and ribbons.[1] In more polar or aqueous environments, hydrophobic effects may drive the assembly into structures like vesicles or micelles.[7]

  • Concentration: The concentration of the PIDC solution is a critical factor. Below the critical aggregation concentration (CAC), the molecules will exist as monomers. Above the CAC, self-assembly into thermodynamically stable nanostructures will occur.

  • Temperature: Temperature can affect both the kinetics and thermodynamics of self-assembly. In some cases, heating a solution followed by slow cooling can promote the formation of more ordered structures.

Protocol for the Formation of PIDC Nanofibers

This protocol is a general guideline for inducing the formation of one-dimensional nanostructures from small aromatic molecules.[1]

Materials:

  • Synthesized 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile (PIDC)

  • A non-polar solvent (e.g., toluene, chloroform)

  • A polar solvent (e.g., methanol, ethanol)

  • Vials with screw caps

  • Sonicator bath

  • Atomic Force Microscope (AFM) or Transmission Electron Microscope (TEM) for characterization

Procedure:

  • Prepare a stock solution of PIDC in the chosen non-polar solvent at a concentration of 1 mg/mL.

  • In a series of vials, prepare solutions of PIDC at different concentrations by diluting the stock solution.

  • To induce self-assembly, a "solvent-switching" method can be employed. Slowly add a polar "anti-solvent" (e.g., methanol) to the PIDC solution in the non-polar solvent while gently vortexing.

  • Observe the solutions for any signs of turbidity or gelation, which may indicate the formation of aggregates.

  • Allow the solutions to age at room temperature for several hours to days to allow the self-assembly process to reach equilibrium.

  • For characterization, deposit a small aliquot of the solution onto a suitable substrate (e.g., mica for AFM, carbon-coated grid for TEM), allow the solvent to evaporate, and image the resulting structures.

Protocol for the Formation of PIDC Vesicles

This protocol is based on the principles of self-assembly of amphiphilic molecules into vesicular structures in aqueous environments.[7]

Materials:

  • Synthesized 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile (PIDC)

  • A water-miscible organic solvent (e.g., tetrahydrofuran (THF), ethanol)

  • Phosphate-buffered saline (PBS) or other aqueous buffer

  • Vials with screw caps

  • Probe sonicator or extruder

  • Dynamic Light Scattering (DLS) and Transmission Electron Microscope (TEM) for characterization

Procedure:

  • Dissolve a known amount of PIDC in a small volume of a water-miscible organic solvent (e.g., 1 mg in 100 µL of THF).

  • Rapidly inject the PIDC solution into a larger volume of vigorously stirring PBS (e.g., 1 mL). This is known as the "injection method."

  • The solution may appear slightly opalescent, indicating the formation of vesicles.

  • To obtain more uniform vesicles, the suspension can be sonicated using a probe sonicator for a few minutes or extruded through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

  • Characterize the size and morphology of the vesicles using DLS and TEM.

Nanotechnology Applications: Detailed Notes and Protocols

The unique properties of self-assembled PIDC structures suggest their potential in various nanotechnology applications.

Application: Drug Delivery Nanosystems

Self-assembled nanostructures from small molecules can serve as effective carriers for therapeutic agents, offering advantages such as high drug loading and biocompatibility.

The hydrophobic core of PIDC vesicles or the interconnected network of nanofibers can be utilized to encapsulate hydrophobic drugs, thereby improving their aqueous solubility and bioavailability. The pyridyl and imidazole moieties on the surface of the nanostructures may also offer opportunities for further functionalization, such as the attachment of targeting ligands.

This protocol provides a general method for encapsulating a hydrophobic drug into pre-formed PIDC nanostructures.

Materials:

  • Pre-formed PIDC nanofibers or vesicles in solution

  • Hydrophobic drug (e.g., Doxorubicin, Paclitaxel) dissolved in a suitable organic solvent

  • Dialysis membrane (with an appropriate molecular weight cut-off)

  • UV-Vis spectrophotometer

Procedure:

  • To a solution of pre-formed PIDC nanostructures, add a solution of the hydrophobic drug dropwise while stirring.

  • Allow the mixture to stir at room temperature for several hours to facilitate the partitioning of the drug into the nanostructures.

  • To remove the unloaded drug, dialyze the mixture against a large volume of the corresponding buffer or solvent for 24-48 hours, with several changes of the dialysis medium.

  • Determine the drug loading content and encapsulation efficiency using UV-Vis spectrophotometry by measuring the absorbance of the drug in the nanostructure solution and comparing it to a standard curve.

Quantitative Data Summary (Hypothetical)

Nanostructure TypeDrugDrug Loading Content (wt%)Encapsulation Efficiency (%)
PIDC NanofibersDoxorubicin1585
PIDC VesiclesPaclitaxel1290
Application: Fluorescent Chemosensors

The inherent fluorescence of pyridyl-imidazole compounds can be exploited for the development of chemosensors.[8] The self-assembly of PIDC into nanostructures may enhance its sensing capabilities through pre-organization of the sensing units.

The fluorescence of PIDC may be sensitive to the presence of specific analytes, such as metal ions or small molecules, through mechanisms like photoinduced electron transfer (PET) or coordination-induced fluorescence changes. The pyridine and imidazole moieties can act as binding sites for metal ions.

This protocol outlines a general procedure for evaluating the sensing properties of self-assembled PIDC.

Materials:

  • Solution of self-assembled PIDC nanostructures

  • Stock solutions of various analytes (e.g., metal salts, anions) in a compatible solvent

  • Fluorometer

Procedure:

  • Record the fluorescence emission spectrum of the PIDC nanostructure solution.

  • Titrate the PIDC solution with small aliquots of the analyte stock solution.

  • After each addition, record the fluorescence emission spectrum.

  • Plot the change in fluorescence intensity as a function of analyte concentration to determine the sensitivity and selectivity of the sensor.

  • To assess selectivity, repeat the experiment with a range of different potential interfering analytes.

Expected Observations: A "turn-off" sensor will exhibit a decrease in fluorescence intensity upon binding to the analyte, while a "turn-on" sensor will show an increase.

Visualization of Proposed Structures and Workflows

Diagram: Proposed Self-Assembly of PIDC

G cluster_monomer PIDC Monomer cluster_assembly Self-Assembly Monomer 2-(Pyridin-4-yl)-1H- imidazole-4,5-dicarbonitrile Nanofiber 1D Nanofiber (Non-polar solvent) Monomer->Nanofiber H-bonding π-π stacking Vesicle Vesicle (Aqueous environment) Monomer->Vesicle Hydrophobic effect

Caption: Proposed self-assembly pathways for PIDC into different nanostructures.

Diagram: Experimental Workflow for Drug Delivery Application

G Synthesis 1. Synthesis of PIDC SelfAssembly 2. Self-Assembly into Nanostructures Synthesis->SelfAssembly DrugLoading 3. Drug Loading SelfAssembly->DrugLoading Characterization 4. Characterization (DLS, TEM, UV-Vis) DrugLoading->Characterization InVitro 5. In Vitro Studies (Drug Release, Cytotoxicity) Characterization->InVitro

Caption: A typical experimental workflow for developing PIDC-based drug delivery systems.

Conclusion and Future Perspectives

The 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile molecule holds considerable promise as a versatile building block for the bottom-up fabrication of functional nanomaterials. The protocols and application notes provided herein offer a foundational framework for researchers to explore the synthesis, self-assembly, and nanotechnology applications of this intriguing compound. Future research should focus on a detailed investigation of the self-assembly process to gain precise control over the resulting nanostructures. Furthermore, a thorough evaluation of the in vitro and in vivo performance of PIDC-based drug delivery systems and the development of highly selective and sensitive fluorescent chemosensors will be crucial for translating the potential of this molecule into practical applications.

References

  • Microwave-assisted one-step rapid synthesis of dicyano imidazoles by HNO3 as a high efficient promoter. Semantic Scholar. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC. [Link]

  • Adsorption of nickel(II) on polyacrylonitrile nanofiber modified with 2-(2 0 -pyridyl)imidazole. ScienceDirect. [Link]

  • How Advanced are Self-Assembled Nanomaterials for Targeted Drug Delivery? A Comprehensive Review of the Literature. PMC. [Link]

  • Synthesis of 2-aroyl-(4 or 5)-aryl-1H-imidazoles and 2-hydroxy-3,6-diaryl- pyrazines via a cascade process. Beijing Institute of Technology. [Link]

  • Crystal structure of 2-azido-1H-imidazole-4,5-dicarbonitrile. PMC. [Link]

  • 3-D Organic nanostructures from self-assembly of branched aromatic rods. RSC Publishing. [Link]

  • Fluorescent imidazole-based chemosensors for the reversible detection of cyanide and mercury ions. Photochemical & Photobiological Sciences (RSC Publishing). [Link]

  • Molecular Self-Assembly into One-Dimensional Nanostructures. PMC. [Link]

  • Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. PMC. [Link]

  • Fluorescent imidazole-based chemosensors for the reversible detection of cyanide and mercury ions. SciSpace. [Link]

  • Molecular Self-Assembly into One-Dimensional Nanostructures. ACS Publications. [Link]

  • Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration. MDPI. [Link]

  • Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks. PMC. [Link]

  • Diphenyl imidazole-based fluorescent chemosensor for Al3+ and its Al3+ complex toward water detection in food products. PubMed. [Link]

  • Introductory Chapter: Self-Assembly of Molecules into Supramolecular Structures. IntechOpen. [Link]

  • Syntheses of Metal−2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarboxylate Networks with Topological Diversity: Gas Adsorption, Thermal Stability and Fluorescent Emission Properties. ResearchGate. [Link]

  • Synthesis of novel pyridine derivatives having imidazole moieties using... ResearchGate. [Link]

  • Synthesis, properties, and X-ray crystal structures of two Ag(I) complexes with 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid. figshare. [Link]

  • Self-Assembly with 2,6-Bis(1-(pyridin-4-ylmethyl). PMC. [Link]

  • Substituted pyridil-imidazole derivatives as red–green–blue (RGB) as well as white-light emitters. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines. ResearchGate. [Link]

  • Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed. [Link]

  • Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Indian Academy of Sciences. [Link]

  • Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. ResearchGate. [Link]

  • Nanoparticles for Targeted Drug Delivery: Innovations, Challenges, and Clinical Prospects. Juniper Publishers. [Link]

  • Nanoparticles in Drug Delivery. Premier Science. [Link]

  • Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines. PMC. [Link]

  • Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. MDPI. [Link]

  • Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcin. CNR-IRIS. [Link]

  • Process for preparing imidazole-4,5-dicarboxamide.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the severe aqueous so...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the severe aqueous solubility barriers associated with 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile .

Rather than simply providing a list of solvents, this guide breaks down the thermodynamic causality behind the compound's insolubility and provides self-validating, step-by-step protocols to force the molecule into solution for your assays.

Part 1: Diagnostic Workflow

Before adjusting your experimental parameters, consult the decision matrix below to determine the most thermodynamically favorable path for solubilizing your compound.

G Start Insoluble Compound 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile CheckPH Is the target assay pH flexible? Start->CheckPH PHYes Adjust pH Target: pH > 7.5 or pH < 2.0 CheckPH->PHYes Yes PHNo Maintain pH 7.4 Requires Formulation CheckPH->PHNo No Success Soluble for Assay PHYes->Success Formulation Prepare 10-50 mM Stock Use 100% DMSO or DMAc PHNo->Formulation Dilution Aqueous Dilution Phase (High Risk of Precipitation) Formulation->Dilution Complexation Add Solubilizers HP-β-CD or PEG-400 + Tween Dilution->Complexation Complexation->Success Stable MedChem MedChem Intervention Disrupt Planarity (Increase Fsp3) Complexation->MedChem Precipitates

Workflow for troubleshooting aqueous solubility of rigid planar heterocycles.

Part 2: Mechanistic Troubleshooting & FAQs

Q1: Why is 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile practically insoluble in neutral water?

The Causality: The insolubility of this compound is driven by its high crystal lattice energy rather than extreme lipophilicity (LogP). The molecule features a rigid, highly planar heteroaromatic core. The two cyano (-C≡N) groups at the 4- and 5-positions are strongly electron-withdrawing, creating a massive molecular dipole.

This topology allows for intense


 stacking and an aggressive intermolecular hydrogen-bonding network between the acidic imidazole N-H (donor) and the basic pyridine/cyano nitrogens (acceptors). According to Yalkowsky's general solubility equation, planar molecules with strong intermolecular forces exhibit high melting points, which drastically reduces their thermodynamic aqueous solubility 1.

Table 1: Physicochemical Properties and Solubility Implications

Structural FeatureChemical ImplicationImpact on Aqueous Solubility
Imidazole-4,5-dicarbonitrile core High planarity and rigidityInduces strong

stacking; massively increases crystal lattice energy.
Cyano (-C≡N) groups Strong electron-withdrawing groupsLowers pKa of imidazole N-H; creates strong dipole moments.
Pyridine ring Weakly basic nitrogenEnables protonation at low pH; participates in H-bonding networks.
Q2: How can I leverage pH to force this compound into solution?

The Causality: The compound is amphoteric. The electron-withdrawing cyano groups lower the pKa of the imidazole N-H (making it acidic, pKa ~4.5–5.5), while the pyridine nitrogen provides a basic site (conjugate acid pKa ~3.0–4.0). At physiological pH (~7.4), the compound exists near its isoelectric point, minimizing hydration and maximizing precipitation.

By adjusting the pH outside this window, you force ionization :

  • Alkaline Solubilization (pH > 7.5): Deprotonates the imidazole, forming a highly water-soluble anion.

  • Acidic Solubilization (pH < 2.0): Protonates the pyridine, forming a soluble cation.

Q3: What co-solvent systems are recommended for stock solutions before aqueous dilution?

The Causality: Co-solvents reduce the dielectric constant of the aqueous medium, lowering the interfacial tension between the water and the hydrophobic, planar solute 3. For rigid heterocycles, hydrogen-bond accepting solvents are superior.

Table 2: Recommended Co-Solvent Systems

Co-SolventDielectric Constant (

)
Solubilization MechanismRecommended Max % (in vitro)
DMSO 46.7Disrupts H-bonding; lowers interfacial tension.< 1.0% (to avoid cell toxicity)
PEG 400 12.4Provides localized hydrophobic shielding.5.0% - 10.0%
DMAc 37.8Excellent H-bond acceptor for the acidic imidazole N-H.< 0.5%
Q4: If formulation fails, what structural modifications should our medicinal chemistry team pursue?

The Causality: If you are in the hit-to-lead phase and formulation cannot rescue the compound for in vivo dosing, you must disrupt the molecular planarity—a concept known as "Aufheben" in medicinal chemistry. By introducing out-of-plane substituents (e.g., an ortho-methyl group on the pyridine ring) or increasing the fraction of sp3-hybridized carbons (


), you break the tight crystal lattice packing. This lowers the melting point and drastically increases thermodynamic solubility without necessarily altering the LogP 1, 4.

Part 3: Experimental Protocols

Protocol: The "Solvent-Shift" Complexation Method

Purpose: To prevent the immediate precipitation of 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile when transitioning from a DMSO stock to an aqueous assay buffer at pH 7.4. Mechanism: Rapid dilution into water causes a sudden dielectric spike, forcing planar molecules to self-associate. Pre-loading the aqueous phase with a complexing agent (like HP-


-CD) provides an immediate hydrophobic cavity to sequester the monomeric compound before it can nucleate.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to yield a 10 mM stock solution.

    • Self-Validation: The solution must be optically clear. If cloudy, gently warm to 37°C and vortex. Do not proceed if particulates remain.

  • Reagent Preparation: Prepare the target aqueous buffer (e.g., PBS, pH 7.4) and supplement it with 20% (w/v) Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD).
  • Controlled Dilution: While rapidly vortexing the aqueous buffer, add the DMSO stock dropwise to achieve the desired final concentration (e.g., 100

    
    M).
    
    • Critical Rule:Never add the aqueous buffer to the DMSO stock; this creates localized zones of low solubility that trigger irreversible nucleation.

  • Validation: Measure the optical density of the final solution at 600 nm (OD600). An OD600 > 0.05 indicates colloidal aggregation or micro-precipitation. If OD600 < 0.05, the compound is successfully solubilized as a monomeric complex.

References

  • "Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability", PMC - NIH.1

  • "Technologies to Counter Poor Solubility Issues: A Review", Research Journal of Pharmacy and Technology. 3

  • "Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules", PMC - NIH. 4

  • "pH Adjustment and Co-Solvent Optimization", BOC Sciences.

Sources

Optimization

Technical Support Center: Preventing Nitrile Hydrolysis During 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile Purification

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing degradation issues—specifically the premature hydrolysis of nitrile (-CN) groups—du...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing degradation issues—specifically the premature hydrolysis of nitrile (-CN) groups—during the isolation and purification of 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile.

Mechanistic Causality: The Vulnerability of the Dicarbonitrile System

To prevent degradation, one must first understand the structural causality of the molecule. 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile is a highly conjugated, polyfunctional molecule that is inherently sensitive to hydrolytic cleavage under standard laboratory purification conditions.

  • Electrophilic Activation: The two strongly electron-withdrawing cyano groups pull electron density away from the imidazole ring. This induction makes the nitrile carbons highly electrophilic and exceptionally susceptible to nucleophilic attack by water molecules[1].

  • Amphoteric Microenvironment: The molecule contains a basic pyridine nitrogen and an acidic imidazole proton. During chromatography or recrystallization, this zwitterionic potential can act as an internal acid-base catalyst. If exposed to standard acidic silica gel or basic mobile phase modifiers (e.g., ammonia, triethylamine) in the presence of trace water, the nitrile groups undergo rapid hydration to form amides, and eventually, carboxylic acids[2][3].

MechanisticPathway Nitrile Nitrile (-CN) Target Molecule Protonation Protonation/Hydroxide Attack (Acid/Base Catalysis) Nitrile->Protonation H2O + H+/OH- Heat ImidicAcid Imidic Acid Intermediate Protonation->ImidicAcid Amide Amide (-CONH2) 1st Hydrolysis Product ImidicAcid->Amide Tautomerization CarboxylicAcid Carboxylic Acid (-COOH) Final Degradation Amide->CarboxylicAcid H2O + H+/OH- Prolonged Heat Prevention Anhydrous Conditions Neutral pH, Low Temp Prevention->Nitrile Stabilizes

Mechanistic pathway of nitrile hydrolysis and prevention strategies.

Troubleshooting Guide: Identifying the Point of Failure

When your LC-MS or NMR indicates contamination with mono-amide, bis-amide, or carboxylic acid derivatives, the hydrolysis typically occurs during one of three stages: Workup, Chromatography, or Solvent Evaporation. Nitriles hydrolyze to carboxylic acids under both acidic and basic conditions, and this process is heavily accelerated by elevated temperatures[2][4].

Table 1: Comparative Stability Data Under Various Purification Conditions

Purification ConditionpH EnvironmentTemperatureExposure TimeIntact Nitrile Yield (%)Primary Degradant
Standard Silica Gel + 1% TEABasic (pH ~9)25 °C2 hours< 60%Mono-amide
Aqueous Workup (0.1 M HCl)Acidic (pH 1)25 °C1 hour70 - 80%Amide / Carboxylic Acid
Neutral Alumina (Anhydrous)Neutral (pH 7)25 °C4 hours> 95%None (Stable)
Rotary Evaporation (Aqueous)Neutral60 °C30 mins< 50%Bis-amide
High-Vacuum EvaporationNeutral< 30 °C2 hours> 98%None (Stable)

Validated Step-by-Step Purification Methodology

To establish a self-validating system, this protocol eliminates the causal factors of hydrolysis: free water, extreme pH, and thermal stress. If hydrolysis is suspected, it is mandatory to perform isolation under strictly neutral conditions and at the lowest possible temperature[4].

PurificationWorkflow Start Crude 2-(Pyridin-4-yl)-1H- imidazole-4,5-dicarbonitrile Prep Dissolve in Anhydrous Aprotic Solvent Start->Prep Chromatography Chromatography (Neutral Alumina) Prep->Chromatography Elution Elute: DCM/EtOAc (No Acid/Base Modifiers) Chromatography->Elution Evaporation Low-Temp Evaporation (<30°C, High Vacuum) Elution->Evaporation Drying Desiccator Drying (P2O5 or Vacuum Oven) Evaporation->Drying Pure Pure, Intact Dicarbonitrile Drying->Pure

Optimized anhydrous purification workflow for dicarbonitrile compounds.

Protocol: Anhydrous Chromatographic Purification
  • Step 1: Sample Preparation

    • Action: Dissolve the crude 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile in a minimal volume of anhydrous, aprotic solvent (e.g., dry THF or DMF).

    • Causality: Avoiding protic solvents like methanol or water prevents the initial nucleophilic attack on the highly electrophilic nitrile carbon.

    • Self-Validation: The solution must be completely clear. Any cloudiness indicates the presence of polymeric degradants or insoluble salts, which should be filtered out via a 0.22 µm PTFE syringe filter before loading.

  • Step 2: Stationary Phase Selection

    • Action: Use Neutral Alumina (Brockmann Grade I or II) or end-capped silica gel.

    • Causality: Standard silica possesses acidic silanol groups (pH ~5) that act as an acid catalyst, facilitating the hydration of nitriles to amides[3].

  • Step 3: Mobile Phase Optimization

    • Action: Utilize a gradient of Dichloromethane (DCM) and Ethyl Acetate (EtOAc). Do NOT use basic modifiers (like NH₄OH or TEA) or acidic modifiers (like TFA).

    • Causality: Extremes of pH accelerate the hydrolysis of the nitrile to the carboxylic acid[5]. The basic hydrolysis of a nitrile is initiated by the nucleophilic attack of a hydroxide ion, which is rapidly generated if basic modifiers mix with ambient moisture[2][6].

  • Step 4: Fraction Collection and Evaporation

    • Action: Collect fractions into pre-dried tubes. Evaporate the solvent immediately using a rotary evaporator with the water bath set strictly below 30 °C, utilizing a high-vacuum pump.

    • Causality: Nitrile hydrolysis is highly temperature-dependent; elevated temperatures during distillation or evaporation provide the activation energy required to drive the hydration reaction to completion[2][4].

  • Step 5: Final Desiccation

    • Action: Dry the purified solid in a vacuum desiccator over phosphorus pentoxide (P₂O₅) for 24 hours.

    • Self-Validation: Run an IR spectrum of the dried powder. The presence of a sharp peak at ~2230 cm⁻¹ (-C≡N) and the absolute absence of a broad peak at 1650-1690 cm⁻¹ (C=O amide stretch) validates the success of the protocol and confirms the structural integrity of the dicarbonitrile.

Frequently Asked Questions (FAQs)

Q: My product is insoluble in DCM/EtOAc. Can I use Methanol/Water for reverse-phase HPLC? A: Using water and methanol is highly risky for this specific dicarbonitrile due to its amphoteric nature. If RP-HPLC is mandatory, use a neutral volatile buffer (e.g., 10 mM Ammonium Acetate, strictly pH 7.0) to avoid product and substrate degradation[7]. Keep the column compartment at 20 °C. Lyophilize the fractions immediately after collection; never use heat to evaporate aqueous fractions.

Q: How can I quickly tell if my nitrile has hydrolyzed to an amide during the reaction or purification? A: The most rapid self-validating check is Thin Layer Chromatography (TLC) combined with IR spectroscopy. The amide byproduct will be significantly more polar than the dicarbonitrile, dropping its Rf value drastically on silica. IR will show the sudden appearance of a strong carbonyl stretch (~1670 cm⁻¹) corresponding to the amide intermediate[1].

Q: Does the pyridine ring contribute to the instability of the nitrile groups? A: Yes. The pyridine nitrogen can act as an intermolecular base. In the solid state or concentrated solutions, if trace water is present, the basic pyridine nitrogen can deprotonate water, generating hydroxide ions. Because hydroxide is a much better nucleophile than water, it readily attacks the highly electrophilic nitrile groups, initiating basic hydrolysis[6].

References

  • A comprehensive series of optimization studies including pH, solvent and temperature ResearchGate URL:[Link]

  • Nitrile to Acid - Common Conditions Common Organic Chemistry URL:[Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) YouTube URL:[Link]

  • Transforming Nitriles: Acid Hydrolysis to Acids (13.4.5) | OCR A-Level Chemistry Notes TutorChase URL:[Link]

  • Hydrolysis of Nitriles - Organic Synthesis Organic-Synthesis.com URL:[Link]

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Enhancing the Fluorescence Quantum Yield of 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile

Welcome to the technical support guide for 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile (PID). This document is designed for researchers, chemists, and drug development professionals who are leveraging the unique pho...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile (PID). This document is designed for researchers, chemists, and drug development professionals who are leveraging the unique photophysical properties of this fluorophore. Our goal is to provide you with a deep understanding of the factors governing its fluorescence and to offer practical, field-proven strategies for troubleshooting and maximizing its quantum yield (Φ_F_).

The core structure of PID features an electron-donating imidazole ring and electron-withdrawing pyridine and dicarbonitrile moieties. This "push-pull" electronic architecture makes its fluorescence highly sensitive to its environment, which is both a powerful feature for sensing applications and a significant challenge to achieving consistently high quantum yields. This guide will help you navigate these challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the behavior of PID and related imidazole-based fluorophores.

Q1: What are the primary factors that cause low fluorescence quantum yield in PID solutions?

A: Low quantum yield in "push-pull" fluorophores like PID typically stems from efficient non-radiative decay pathways that outcompete fluorescence. The primary culprits are:

  • Intramolecular Motion: The chemical bonds connecting the pyridine and imidazole rings allow for torsional (twisting) motions. In the excited state, the molecule can dissipate energy through these vibrations and rotations instead of emitting a photon. This process, known as Restriction of Intramolecular Motion (RIM), is a common cause of weak emission in solution[1].

  • Solvent-Induced Quenching: As a push-pull system, PID's excited state has a significant degree of intramolecular charge transfer (ICT) character. Polar solvents can stabilize this charge-separated state, which can promote non-radiative decay pathways or intersystem crossing, thus quenching fluorescence. Studies on similar imidazole-4,5-dicarbonitrile fluorophores show intense fluorescence in non-polar solvents like cyclohexane but strong quenching in polar solvents like acetonitrile and methanol[2][3].

  • pH-Induced Changes: Both the pyridine and imidazole rings have nitrogen atoms that can be protonated or deprotonated depending on the pH of the medium. These changes drastically alter the electronic structure of the fluorophore, often leading to non-emissive states[4][5].

Q2: Can aggregation of PID molecules enhance its fluorescence?

A: Yes, it is highly plausible. Many imidazole derivatives that are weakly fluorescent in solution exhibit a phenomenon called Aggregation-Induced Emission (AIE) or Aggregation-Induced Enhanced Emission (AIEE)[6][7]. In this process, the formation of molecular aggregates or nanoparticles in a solvent system (e.g., a mixture of a good and poor solvent) physically restricts the intramolecular rotations that cause quenching in dilute solutions. This "locking" of the conformation blocks the non-radiative decay pathway and forces the molecule to release its energy via fluorescence, leading to a dramatic increase in quantum yield[1]. This is a key strategy to explore for enhancing PID's emission.

Q3: How does pH specifically affect the fluorescence of PID?

A: The PID molecule has two key pH-sensitive sites:

  • The Pyridine Nitrogen: This nitrogen is basic and will be protonated under acidic conditions (low pH). Protonation increases its electron-withdrawing character, which can significantly alter the ICT process and often leads to fluorescence quenching[5][8].

  • The Imidazole N-H Proton: This proton is weakly acidic and can be deprotonated under strongly basic conditions (high pH) to form an imidazolate anion. This deprotonation turns the imidazole ring into a much stronger electron donor, which again fundamentally changes the photophysical properties[4]. Some imidazole-based systems exhibit a reversible "on-off-on" fluorescence response to pH changes, making them useful as sensors[9]. The exact behavior of PID must be determined empirically.

Section 2: Troubleshooting Guide for Low Quantum Yield

This guide provides a systematic approach to diagnosing and solving common experimental issues.

Issue 1: Very weak or no fluorescence is observed in solution.
  • Plausible Cause: Your chosen solvent is actively quenching the fluorescence. This is the most common issue for push-pull fluorophores.

  • Troubleshooting Steps:

    • Switch to a Non-Polar Solvent: Immediately test the fluorescence of PID in a non-polar, aprotic solvent such as cyclohexane or toluene . These solvents are less likely to stabilize the ICT state that leads to quenching[2].

    • Systematic Solvent Screening: Prepare dilute solutions (absorbance < 0.1 at λ_ex_) of PID in a range of solvents with varying polarity, as detailed in the table below. This will help you identify the optimal solvent environment.

    • Rationale: By systematically varying the solvent, you can directly observe the solvatochromic effect and its impact on quantum yield. A sharp drop in intensity in solvents like methanol or acetonitrile is a strong indicator of ICT-mediated quenching[3][10].

SolventTypePolarity (Approx. Dielectric Constant)Expected Outcome for PID
CyclohexaneNon-polar2.0Potentially high quantum yield, blue-shifted emission
TolueneNon-polar2.4Potentially high quantum yield
ChloroformWeakly Polar4.8Moderate to high quantum yield
Tetrahydrofuran (THF)Polar Aprotic7.6Moderate to low quantum yield, potential for AIE studies
AcetonitrilePolar Aprotic37.5Likely strong quenching, significantly red-shifted emission
MethanolPolar Protic32.7Likely strong quenching due to polarity and H-bonding
Issue 2: Fluorescence intensity rapidly decreases during measurement.
  • Plausible Cause: Photobleaching, the light-induced chemical degradation of the fluorophore.

  • Troubleshooting Steps:

    • Reduce Excitation Intensity: Use the lowest possible excitation power or employ neutral density filters.

    • Minimize Exposure Time: Use the shortest integration times on your fluorometer that still provide a good signal-to-noise ratio.

    • Deoxygenate the Solution: Dissolved molecular oxygen is a major contributor to photobleaching. Before measurement, gently bubble an inert gas like nitrogen or argon through your cuvette for 5-10 minutes.

    • Use Fresh Samples: Avoid repeatedly measuring the same sample, especially after long exposures to the excitation source.

Issue 3: Fluorescence measurements are not reproducible.
  • Plausible Cause 1: Inner filter effects due to high concentration.

  • Solution: Ensure your sample's absorbance at the excitation wavelength is below 0.1 . At higher concentrations, the sample itself re-absorbs the excitation and/or emitted light, leading to non-linear and inaccurate intensity readings[11]. Perform a dilution series to find the optimal concentration range.

  • Plausible Cause 2: Uncontrolled pH of the solution.

  • Solution: If working in aqueous or protic solvents, always use a buffer (e.g., PBS, HEPES, Tris) to maintain a stable pH. Even small amounts of dissolved CO₂ from the air can alter the pH of unbuffered water and affect fluorescence.

Section 3: Experimental Protocols for Quantum Yield Enhancement

These protocols provide step-by-step instructions for actively improving and measuring the fluorescence quantum yield of PID.

Protocol 1: Investigating Aggregation-Induced Emission (AIE)

This experiment aims to determine if restricting the intramolecular motion of PID through aggregation can enhance its fluorescence. Tetrahydrofuran (THF) is often used as the "good" solvent and water as the "poor" or "non-solvent"[7].

  • Stock Solution: Prepare a 1 mM stock solution of PID in THF.

  • Sample Preparation: In a series of 10 cuvettes, prepare 3 mL solutions with increasing water fractions (f_w_), from 0% to 90%, while keeping the final PID concentration constant (e.g., 10 µM). For example:

    • f_w_ = 0%: 30 µL of stock + 2970 µL of THF.

    • f_w_ = 10%: 30 µL of stock + 2670 µL of THF + 300 µL of Water.

    • f_w_ = 90%: 30 µL of stock + 270 µL of THF + 2700 µL of Water.

  • Equilibration: Gently mix each solution and allow it to equilibrate for 5 minutes.

  • Measurement: Record the fluorescence emission spectrum for each sample, ensuring you use the same excitation wavelength and instrument settings for all.

  • Analysis: Plot the peak fluorescence intensity against the water fraction (f_w_). A significant increase in fluorescence at high water fractions is a clear indication of AIE behavior.

AIE_Workflow

Protocol 2: Standard Measurement of Relative Fluorescence Quantum Yield (Φ_F_)

This protocol uses a well-characterized fluorescent standard to calculate the quantum yield of your PID sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F_ = 0.54) is a common standard for the blue-violet region.

  • Standard Preparation: Prepare a solution of quinine sulfate in 0.1 M H₂SO₄ with an absorbance of ~0.05 at the chosen excitation wavelength (e.g., 350 nm).

  • Sample Preparation: Prepare a solution of PID in your chosen optimal solvent (identified from troubleshooting) with an absorbance of ~0.05 at the same excitation wavelength. It is critical that the absorbance values are low and very similar.

  • Record Absorbance: Accurately measure the absorbance of both the standard and the sample at the excitation wavelength.

  • Record Emission Spectra: Measure the fluorescence emission spectra of both the standard and the sample. Ensure you use the same excitation wavelength, slit widths, and detector settings. The emission range should cover the entire fluorescence band for both compounds.

  • Integrate Spectra: Calculate the integrated area under the emission curve for both the standard (A_std_) and the sample (A_smp_).

  • Calculation: Use the following equation to calculate the quantum yield of your sample (Φ_smp_):

    Φ_smp_ = Φ_std_ × (A_smp_ / A_std_) × (Abs_std_ / Abs_smp_) × (n_smp_² / n_std_²)

    Where:

    • Φ is the quantum yield.

    • A is the integrated area under the fluorescence curve.

    • Abs is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • std refers to the standard and smp refers to the sample.

Quantum_Yield_Mechanism

Section 4: Understanding the Structural Impact of pH

The protonation state of PID is critical to its function. The following diagram illustrates the likely species present under acidic and basic conditions, which directly influence fluorescence.

ph_effects

References

  • Substituent and solvent effects on the fluorescent and photochromic properties of 2-(2-pyridyl)imidazole containing diarylethene derivatives . RSC Advances, 2013, 3, 24146-24153. [Link]

  • Tuning fluorescence properties of imidazole derivatives with thiophene and thiazole . Journal of Photochemistry and Photobiology A: Chemistry, 2004, 163(3), 241-247. [Link]

  • pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles . Photochemistry and Photobiology, 2010, 86(3), 549-556. [Link]

  • Aggregation-induced enhanced emission (AIEE), pH sensing and selective detection of sulfuric acid of novel imidazole-based surrogates made via microwave-assisted synthesis . RSC Advances, 2024, 14, 3456-3467. [Link]

  • Aggregation-induced enhanced emission (AIEE), pH sensing and selective detection of sulfuric acid of novel imidazole-based surrogates made via microwave-assisted synthesis . National Center for Biotechnology Information. [Link]

  • Aggregation-induced emission enhancement and mechanofluorochromic properties of α-cyanostilbene functionalized tetraphenyl imidazole derivatives . Journal of Materials Chemistry C, 2017, 5, 8328-8336. [Link]

  • Synthesis and optical properties of new imidazole-based fluorophores with high quantum yields . New Journal of Chemistry, 2014, 38, 5423-5426. [Link]

  • A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging . International Journal of Molecular Sciences, 2013, 14(11), 21339-21354. [Link]

  • Development of Imidazole-Reactive Molecules Leading to a New Aggregation-Induced Emission Fluorophore Based on the Cinnamic Scaffold . ACS Omega, 2017, 2(9), 5641-5648. [Link]

  • Aggregation induced emission based active conjugated imidazole luminogens for visualization of latent fingerprints and multiple anticounterfeiting applications . Scientific Reports, 2022, 12, 11409. [Link]

  • Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting . Materials Advances, 2024, 5, 4118-4131. [Link]

  • Bioimaging, antibacterial and antifungal properties of imidazole-pyridine fluorophores: synthesis, characterization and solvatochromism . Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2014, 117, 498-505. [Link]

  • Development of Imidazole-Reactive Molecules Leading to a New Aggregation-Induced Emission Fluorophore Based on the Cinnamic Scaffold . ACS Omega, 2017, 2(9), 5641-5648. [Link]

  • A Review on Effect of Solvents on Fluorescent Spectra . ResearchGate. [Link]

  • Iodine-Catalyzed Multicomponent Synthesis of Highly Fluorescent Pyrimidine-Linked Imidazopyridines . Molecules, 2019, 24(23), 4253. [Link]

  • Two Pyridine‐Based Fluorescent Probes for Sensing pH . ChemistrySelect, 2020, 5(40), 12531-12535. [Link]

  • A novel aciclotropic pH indicator and its potential application in labeling acidic organelles of live cells . CORE Repository. [Link]

  • Synthesis and Optical Properties of Imidazole-Based Fluorophores having High Quantum Yields . ResearchGate. [Link]

  • Solid state concentration quenching of organic fluorophores in PMMA . ResearchGate. [Link]

  • Push-pull fluorophores based on imidazole-4,5-dicarbonitrile: a comparison of spectral properties in solution and polymer matrices . Journal of Fluorescence, 2011, 21(4), 1635-1642. [Link]

  • Syntheses of Metal−2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarboxylate Networks with Topological Diversity: Gas Adsorption, Thermal Stability and Fluorescent Emission Properties . Crystal Growth & Design, 2011, 11(10), 4532-4541. [Link]

  • Synthesis, properties, and X-ray crystal structures of two Ag(I) complexes with 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid . Figshare. [Link]

  • New substituted imidazo[1,5-a]pyridines as fluorescent probes for cell imaging . AperTO (Archivio Istituzionale Open Access dell'Università di Torino). [Link]

  • Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores . RSC Advances, 2024, 14, 21966-21975. [Link]

  • Facile and green synthesis of fluorescent carbon dots from Onion waste and their potential applications as sensor and multicolour imaging agents . RSC Advances, 2016, 6, 29283-29289. [Link]

  • Effect of pH on the fluorescence intensities of HL and the Cu2+–L complex . ResearchGate. [Link]

  • Design, synthesis, linear and nonlinear photophysical properties of novel pyrimidine-based imidazole derivatives . ResearchGate. [Link]

  • Push-Pull Fluorophores Based on Imidazole-4,5-dicarbonitrile: A Comparison of Spectral Properties in Solution and Polymer Matrices . R Discovery. [Link]

  • Electronic Supplementary Information for: Aggregation-Induced Emission and Selective Detection of Picric Acid using Novel Imidazole Derivatives . Royal Society of Chemistry. [Link]

  • Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives . Molecules, 2011, 16(3), 2249-2262. [Link]

  • A fluorescent probe with a vanillin–pyridine–imidazole core structure for carboxylesterase detection in macrophage polarization during bone homeostasis . Frontiers in Chemistry, 2024, 12. [Link]

  • Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores . National Center for Biotechnology Information. [Link]

  • Tuning luminescence of the fluorescent molecule 2-(2-hydroxyphenyl)-1H-benzimidazole via zeolitic imidazolate framework-8 . RSC Advances, 2021, 11(43), 26867-26873. [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile Coordination

Welcome to the Technical Support Center for advanced coordination chemistry. This guide is specifically engineered for researchers and drug development professionals working with 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced coordination chemistry. This guide is specifically engineered for researchers and drug development professionals working with 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile (PyI-dcn) .

While PyI-dcn is a highly versatile multidentate ligand, the bulky cyano (-C≡N) groups at the 4,5-positions of the imidazole ring introduce severe steric and electronic barriers during metal coordination. Below, we provide field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve high-yield, thermodynamically stable metal-organic frameworks (MOFs) and discrete complexes.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q: Why does PyI-dcn frequently form amorphous precipitates instead of crystalline frameworks with transition metals? A: This is a classic case of kinetic trapping driven by steric hindrance. The bulky cyano groups at the 4 and 5 positions of the imidazole ring project directly into the primary coordination sphere of the incoming metal ion. At room temperature, the metal coordinates rapidly to the less hindered pyridine nitrogen, but subsequent coordination to the imidazole nitrogens is sterically blocked, leading to disorganized, amorphous oligomers. To overcome this, you must supply sufficient thermodynamic energy (via solvothermal synthesis at >120 °C) to allow reversible bond formation, enabling the system to navigate the steric landscape and settle into a highly ordered lattice[1].

Q: How do the electronic properties of the dicarbonitrile moiety affect coordination, and how can I troubleshoot it? A: The two cyano groups are strongly electron-withdrawing. They pull electron density away from the imidazole ring, significantly reducing the basicity and nucleophilicity of the imidazole nitrogens[2]. If your metal is not coordinating to the imidazole core, it is likely because the nitrogens are electronically deactivated and remain protonated. Solution: Implement a controlled deprotonation strategy. Using a mild organic base like triethylamine (TEA) deprotonates the imidazole N-H, generating an anionic imidazolate. This species is a vastly superior nucleophile, capable of forcing coordination despite the steric bulk.

Q: Can auxiliary ligands help mitigate the steric clash? A: Yes. The rigid, planar nature of PyI-dcn often results in severe ligand-ligand repulsion if multiple PyI-dcn molecules attempt to coordinate to a single metal center. By introducing flexible or elongated auxiliary ligands (e.g., 4,4'-bipyridine or aliphatic dicarboxylates), you create "spacer" units within the framework. These spacers expand the distance between metal nodes, providing the necessary physical volume to accommodate the bulky dicarbonitrile groups without structural distortion[3].

Part 2: Mechanistic Pathways & Workflows

Pathway L 2-(Pyridin-4-yl)-1H-imidazole- 4,5-dicarbonitrile S1 Steric Clash (Cyano Groups) L->S1 S2 Electronic Deactivation (Electron-Withdrawing CN) L->S2 M1 Solvothermal Energy (>120°C) S1->M1 Overcome via M3 Auxiliary Ligands (Space-Filling) S1->M3 Mitigate via M2 pH Modulation (Deprotonation) S2->M2 Activate via O Thermodynamically Stable Coordination Polymer M1->O M2->O M3->O

Fig 1: Mechanistic resolution of steric and electronic barriers in PyI-dcn coordination.

Protocol A 1. Ligand & Metal Dissolution (DMF/H2O, 25°C) B 2. pH Adjustment (Add TEA, Target pH 6.5) A->B C 3. Solvothermal Synthesis (120°C, 48-72h) B->C D 4. Controlled Cooling (1°C/min to 25°C) C->D E 5. Solvent Exchange & Activation (MeOH wash, Vacuum) D->E

Fig 2: Self-validating solvothermal workflow for sterically hindered imidazole ligands.

Part 3: Quantitative Optimization & Troubleshooting Tables

Table 1: Quantitative Parameters for Optimizing PyI-dcn Coordination
ParameterSub-optimal RangeOptimal RangeMechanistic Rationale
Temperature < 80 °C120 - 150 °CProvides the necessary thermodynamic energy to overcome the steric activation barrier of the -CN groups.
Cooling Rate > 5 °C / min1 - 2 °C / minPrevents supersaturation spikes; avoids kinetically-driven amorphous precipitation.
pH (Apparent) < 5.06.5 - 7.5Ensures deprotonation of the imidazole N-H, enhancing nucleophilicity against electronic deactivation.
Ligand:Metal Ratio 1:12:1 to 3:1High ligand concentration drives the equilibrium toward fully coordinated nodes despite steric repulsion.
Table 2: Troubleshooting Common Synthesis Failures
ObservationRoot CauseCorrective Action
Immediate cloudy precipitate upon mixing Kinetic trapping; rapid, disorganized coordination to the less-hindered pyridine N.Pre-dissolve ligands and metal separately. Mix at lower concentrations or use a modulator (e.g., acetic acid) to slow coordination.
Clear solution, no crystals after heating Extreme steric hindrance preventing nucleation, or pH is too low.Add 1-2 drops of TEA to increase pH. Increase reaction temperature by 10 °C.
Crystals are too small for XRD Nucleation rate exceeds growth rate due to high supersaturation.Add a competitive modulator (formic acid); decrease the cooling rate to 0.5 °C/min.

Part 4: Self-Validating Solvothermal Synthesis Protocol

This protocol is designed with built-in validation checkpoints to ensure that steric hindrance is actively managed at every stage of the reaction.

Step 1: Pre-Dissolution and System Validation

  • Action: Dissolve 0.1 mmol of PyI-dcn in 5 mL of N,N-dimethylformamide (DMF). In a separate vial, dissolve 0.1 mmol of the metal salt (e.g., Zn(NO3)2·6H2O) in 5 mL of DMF.

  • Causality: Separate dissolution prevents premature, localized concentration spikes that lead to kinetic precipitation.

  • Validation Checkpoint: Both solutions must be completely transparent. Any turbidity indicates impurities or undissolved bulk ligand that will act as defect-seeding sites.

Step 2: Modulator and Base Addition

  • Action: Add 0.5 mL of acetic acid (modulator) to the metal solution. Slowly combine the two solutions under continuous stirring. Add Triethylamine (TEA) dropwise until the apparent pH reaches ~6.5.

  • Causality: Acetic acid acts as a competitive binder, temporarily occupying metal sites to slow down framework extension. TEA deprotonates the imidazole ring, activating it for coordination.

  • Validation Checkpoint: The combined solution must remain clear. If it turns cloudy, the pH is too high (causing metal hydroxide formation) or the modulator concentration is too low.

Step 3: Solvothermal Heating

  • Action: Transfer the clear mixture to a Teflon-lined stainless steel autoclave. Seal and heat to 120 °C for 72 hours.

  • Causality: High temperature and pressure provide the thermodynamic driving force required to overcome the steric hindrance of the dicarbonitrile groups, allowing reversible bond formation and error-correction in the crystal lattice.

Step 4: Controlled Cooling

  • Action: Program the oven to cool to room temperature at a strict rate of 1 °C/min.

  • Causality: Slow cooling maintains the system in the metastable zone, promoting the growth of large, high-quality single crystals rather than a shower of microcrystalline powder.

Step 5: Washing and Activation

  • Action: Decant the mother liquor. Wash the crystals 3x with fresh DMF, followed by 3x with methanol. Dry under dynamic vacuum at 80 °C for 12 hours.

  • Causality: Solvent exchange removes unreacted precursors and high-boiling DMF from the pores, preventing framework collapse during vacuum activation.

References

1.[1] Comparing the coordination properties of different imidazole-4,5-dicarboxylic acid derivatives. Benchchem. 1 2.[2] Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. MDPI. 2 3.[3] Crystal structure of poly[bis(μ-2-amino-4,5-dicyanoimidazolato-κ2 N 1:N 3). PMC. 3

Sources

Troubleshooting

resolving crystallization defects in 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile MOFs

Welcome to the Advanced Materials Troubleshooting Portal. As a Senior Application Scientist, I frequently consult with researchers facing challenges when crystallizing metal-organic frameworks (MOFs) utilizing complex, a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials Troubleshooting Portal. As a Senior Application Scientist, I frequently consult with researchers facing challenges when crystallizing metal-organic frameworks (MOFs) utilizing complex, asymmetric ligands like 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile (PyI-dC) .

The PyI-dC ligand presents a "perfect storm" for crystallization defects. It possesses a neutral pyridine nitrogen, a deprotonatable imidazole ring, and two highly electron-withdrawing, reactive nitrile groups. This asymmetry leads to drastically different metal-ligand binding kinetics. Without precise thermodynamic control, the system rapidly falls into kinetic traps, resulting in amorphous precipitates, missing-linker defects, or unintended phase transformations .

This guide provides a causal, self-validating framework to diagnose and resolve these structural defects, ensuring high-fidelity MOF synthesis for your downstream drug delivery or catalytic applications.

Part 1: Diagnostic Metrics & Modulator Selection

Before adjusting your synthetic parameters, you must quantitatively diagnose the nature of the defect. Use the self-validating metrics in Table 1 to identify the failure mode in your PyI-dC MOF.

Table 1: Quantitative Troubleshooting Metrics
Defect / IssuePrimary Analytical MetricTarget Value for Defect-Free MOFCausal Resolution Strategy
Amorphous Precipitation PXRD (FWHM of primary peak)< 0.1° 2θIncrease modulator concentration to slow kinetics.
Missing-Linker Defects TGA (Weight loss step at ~350°C)Matches theoretical ligand mass %Perform Solvent-Assisted Linker Exchange (SALE).
Pore Collapse / Blockage N₂ Adsorption Isotherm (BET)> 800 m²/g (Theoretical)Switch to supercritical CO₂ activation.
Nitrile Hydrolysis FT-IR (C≡N stretch presence)Sharp peak at ~2230 cm⁻¹Eliminate water/strong bases; use anhydrous DMF.

To prevent kinetic trapping, Coordination Modulation is your primary tool . Modulators are monotopic competitors that dynamically bind and unbind to the metal node, slowing down the framework extension and allowing the system to reach its thermodynamic minimum.

Table 2: Modulator Selection Matrix for PyI-dC MOFs
Modulator TypepKaRecommended Metal NodeEffect on Defect Density
Acetic Acid 4.76Zr(IV), Ti(IV)High concentration drastically reduces missing-cluster defects.
Benzoic Acid 4.20Cu(II), Zn(II)Bulky nature prevents interpenetration; reduces twinning.
Pyridine 5.25Co(II), Ni(II)Competes directly with the pyridyl group of PyI-dC; heals N-donor defects.
Formic Acid 3.75Fe(III)Highly acidic; risks partial nitrile hydrolysis if not carefully buffered.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my PyI-dC synthesis yield an amorphous gel instead of crystalline MOFs? The Causality: The pKa difference between the neutral pyridine nitrogen and the deprotonated imidazole ring leads to mismatched coordination kinetics. The metal node binds the imidazolate almost instantaneously, causing irreversible kinetic trapping before the pyridine groups can orient themselves into an ordered lattice. The Solution: Implement an acidic coordination modulator (e.g., acetic acid). The modulator will cap the metal nodes, forcing the PyI-dC ligand to dynamically compete for binding sites. This shifts the assembly from a rapid, irreversible kinetic regime to a slow, reversible thermodynamic regime.

Q2: My Single-Crystal XRD (SCXRD) data shows high R-factors and missing linker electron density. How do I fix this? The Causality: "Missing linker" defects are ubiquitous in rigid, sterically hindered ligands like PyI-dC. Rapid solvent evaporation or premature depletion of the ligand pool during solvothermal synthesis leaves coordinatively unsaturated sites (CUS) on the metal clusters . The Solution: Do not discard the batch. Utilize Solvent-Assisted Linker Exchange (SALE) . By incubating the defective MOF in a highly concentrated solution of PyI-dC, the concentration gradient thermodynamically drives the free ligands to diffuse into the pores and covalently bind to the vacant CUS, effectively "healing" the framework.

Q3: Are the dicarbonitrile groups hydrolyzing during the solvothermal synthesis? The Causality: Nitrile groups (-C≡N) are highly susceptible to partial hydrolysis into amides (-CONH₂) or carboxylates (-COO⁻) under harsh solvothermal conditions, especially in the presence of trace water and basic amines (like those generated by the thermal decomposition of DMF). This creates severe chemical heterogeneity. The Solution: Strictly use anhydrous solvents (e.g., dry DEF) and avoid strong bases like NaOH or triethylamine. If deprotonation of the imidazole is required, rely on the buffering capacity of a weak modulator salt (e.g., sodium acetate) rather than a direct base.

Part 3: Mechanistic Workflows & Visualizations

Understanding the mechanistic pathways of crystallization and defect resolution is critical for reproducible synthesis.

MechanisticPathway M Metal Precursor (e.g., Zn2+, Zr4+) Fast Rapid Coordination (Kinetic Trapping) M->Fast No Modulator Mod Coordination Modulator (e.g., Acetic Acid) M->Mod Modulator Added L PyI-dC Ligand (Asymmetric N-donors) L->Fast Slow Controlled Assembly (Thermodynamic Control) L->Slow Amorph Amorphous Precipitate (High Defect Density) Fast->Amorph Irreversible Mod->Slow Dynamic Exchange Cryst Highly Crystalline MOF (Defect-Engineered) Slow->Cryst Reversible Growth

Caption: Mechanistic pathway comparing kinetically trapped precipitation vs. modulator-controlled crystallization.

DiagnosticWorkflow Start Analyze Synthesized MOF PXRD PXRD Analysis Start->PXRD Broad Broad/Missing Peaks PXRD->Broad Amorphous Sharp Sharp Peaks PXRD->Sharp Crystalline Action1 Increase Modulator Conc. or Lower Temp Broad->Action1 BET N2 Isotherm (BET) Sharp->BET LowSA Low Surface Area BET->LowSA Missing Linkers HighSA Target Surface Area BET->HighSA Defect-Free Action2 Perform Solvent-Assisted Linker Exchange (SALE) LowSA->Action2 Success Optimal PyI-dC MOF HighSA->Success Action1->Start Resynthesize Action2->BET Re-evaluate

Caption: Analytical workflow for diagnosing and resolving PyI-dC MOF structural defects.

Part 4: Standard Operating Procedures (SOPs)

Protocol 1: Defect-Controlled Solvothermal Synthesis via Coordination Modulation

Purpose: To prevent kinetic trapping and achieve phase-pure, highly crystalline PyI-dC MOFs.

  • Pre-dissolution: In a 20 mL scintillation vial, dissolve 0.1 mmol of PyI-dC ligand in 5 mL of anhydrous N,N-diethylformamide (DEF). Sonicate for 10 minutes until completely clear. Self-validation step: If the solution is cloudy, the ligand has aggregated; gently heat to 50°C before proceeding.

  • Modulator Addition: Add 3.0 mmol (30 equivalents relative to the ligand) of glacial acetic acid to the solution. Stir for 5 minutes.

  • Metal Integration: Dissolve 0.1 mmol of the metal precursor (e.g., Zn(NO₃)₂·6H₂O) in 5 mL of anhydrous DEF. Slowly add the metal solution dropwise to the ligand/modulator mixture to prevent localized supersaturation.

  • Solvothermal Growth: Seal the vial tightly with a PTFE-lined cap. Heat in an isothermal oven at 100°C for 72 hours. Program a slow cooling ramp (0.5°C/min) to room temperature to prevent thermal shock and crystal fracturing.

  • Validation: Isolate the crystals via centrifugation. Wash 3x with fresh DEF. Perform PXRD immediately; the FWHM of the lowest-angle peak must be < 0.1° 2θ.

Protocol 2: Post-Synthetic Defect Healing (SALE)

Purpose: To heal missing-linker defects and restore theoretical surface area in sub-optimal batches.

  • Defect Quantification: Run a TGA profile from 25°C to 600°C under N₂. Calculate the weight loss step corresponding to the PyI-dC ligand (typically 300–400°C). If the mass fraction is >5% below the theoretical value, proceed to Step 2.

  • SALE Incubation: Suspend 100 mg of the defective MOF powder in a highly concentrated solution of PyI-dC (0.5 M) in anhydrous DMF.

  • Thermal Driving: Heat the suspension to 85°C for 24 hours without stirring (stirring can cause mechanical shearing of the crystals). The thermal energy overcomes the activation barrier for linker insertion at the coordinatively unsaturated sites .

  • Solvent Exchange & Activation: Decant the mother liquor. Soak the healed MOF in absolute ethanol, replacing the solvent every 12 hours for 3 days to remove unreacted ligand. Activate under dynamic vacuum at 120°C for 12 hours prior to BET analysis.

References
  • Fang, Z., Bueken, B., De Vos, D. E., & Fischer, R. A. (2015). "Defect-Engineered Metal-Organic Frameworks." Angewandte Chemie International Edition.[Link]

  • Marshall, R. J., & Forgan, R. S. (2019). "Modulated self-assembly of metal–organic frameworks." Chemical Science.[Link]

  • Karagiaridi, O., Bury, W., Mondloch, J. E., Hupp, J. T., & Farha, O. K. (2014). "Solvent-assisted linker exchange: an alternative to the de novo synthesis of unattainable metal-organic frameworks." Angewandte Chemie International Edition.[Link]

Optimization

Technical Support Center: Stability &amp; Handling of 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter unexpected degradation, solubility bottlenecks, or...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter unexpected degradation, solubility bottlenecks, or anomalous reactivity when working with highly functionalized heterocycles.

The molecule 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile represents a classic "push-pull" electronic system. The amphoteric nature of the central imidazole core is heavily modulated by two strongly electron-withdrawing cyano (-CN) groups and a moderately basic pyridine moiety. Mastering the causality behind its pH-dependent speciation and the hydrolytic susceptibility of its nitrile groups is critical for preventing compound loss and optimizing your experimental workflows.

Physicochemical Profile & Causality

To troubleshoot effectively, we must first understand the quantitative parameters that dictate the molecule's behavior in solution. The electron-withdrawing nitrile groups drastically lower the pKa of the imidazole N-H, making it significantly more acidic than a standard imidazole[1]. Similar to the well-documented[2], this compound readily forms a stable anion in mild base. Conversely, the pyridine nitrogen provides a basic site that protonates under acidic conditions.

Table 1: Physicochemical & Stability Profile
ParameterValue / ObservationCausality & Experimental Impact
Molecular Weight 195.18 g/mol Baseline for mass spectrometry (MS) tracking.
pKa (Pyridine N) ~5.2 (Conjugate Acid)Protonates in acidic media (pH < 4), significantly increasing aqueous solubility.
pKa (Imidazole NH) ~5.0Deprotonates in basic media (pH > 6) to form a highly delocalized, water-soluble imidazolide anion[2].
Stability (pH 1–3) Stable at RT; Hydrolyzes at >60°CExcess H⁺ activates the nitrile carbon. Heating drives hydration to amides, then carboxylic acids[3].
Stability (pH 4–6) Highly Stable; Poorly SolubleExists as a neutral or zwitterionic species. Strong intermolecular hydrogen bonding causes precipitation.
Stability (pH 8–12) Stable at RT; Hydrolyzes at >80°CForms the imidazolide anion. High heat with OH⁻ drives nucleophilic attack on the nitrile groups.

Troubleshooting Guides & FAQs

Q1: My compound dissolves poorly in neutral water, but readily dissolves in both 0.1 M HCl and 0.1 M NaOH. Why does this happen, and how should I store my stock solutions? A1: This is a direct consequence of the molecule's distinct pKa values. At neutral pH (~7.0), the molecule exists primarily in its uncharged state, leading to poor aqueous solubility due to strong intermolecular hydrogen bonding and


 stacking. In 0.1 M HCl, the pyridine nitrogen protonates, forming a highly soluble pyridinium cation. In 0.1 M NaOH, the acidic imidazole N-H deprotonates, forming a highly soluble imidazolide anion.
Recommendation: For long-term storage, avoid aqueous acidic or basic stock solutions to prevent slow hydrolysis. Store as a dry powder or in anhydrous DMSO at -20°C.

Q2: During an acidic workup (1 M HCl) followed by evaporation, I observed new peaks in my LC-MS with mass shifts of +18 Da, +36 Da, and +72 Da. What degraded my sample? A2: You inadvertently triggered acid-catalyzed nitrile hydrolysis. The electron-withdrawing nature of the imidazole ring makes the nitrile carbons highly electrophilic. Under acidic conditions (especially if heat is applied during evaporation), water attacks the protonated nitrile.

  • +18 Da indicates hydration of one -CN group to an amide (-CONH₂).

  • +36 Da indicates both nitriles hydrated to the dicarboxamide[3].

  • +72 Da indicates full hydrolysis of both groups to the dicarboxylic acid (-COOH)[4]. Recommendation: Always perform acidic workups at low temperatures (0–4°C) and neutralize promptly.

Q3: I am attempting an N-alkylation on the imidazole ring using standard basic conditions (K₂CO₃ in DMF), but my yields are extremely low. Why is it unreactive? A3: While the base easily deprotonates the imidazole N-H to form the anion, the two cyano groups aggressively pull electron density away from the nitrogen atoms via resonance. This delocalization severely reduces the nucleophilicity of the imidazolide anion. Recommendation: To overcome this electronic deactivation, switch to a stronger electrophile (e.g., alkyl triflates instead of alkyl chlorides) or employ phase-transfer catalysis to increase the effective concentration of the reactive naked anion.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . They include built-in observational checkpoints that confirm the mechanistic causality at each step.

Protocol A: pH-Controlled Extraction and Purification

This protocol leverages the molecule's isoelectric point to purify the compound from crude reaction mixtures without the need for chromatography.

  • Acidic Solubilization: Suspend the crude mixture in 0.1 M HCl (10 mL/g) and stir for 15 minutes at room temperature.

    • Validation Checkpoint: The target compound will completely dissolve as the pyridinium cation. Any remaining solid is likely non-basic organic impurities. Filter to remove solids.

  • Isoelectric Precipitation: Transfer the clear acidic filtrate to an ice bath. Slowly add 0.1 M NaOH dropwise while monitoring the pH.

    • Validation Checkpoint: As the pH approaches 5.5–6.0, a dense white/yellowish precipitate will rapidly form. This confirms the neutralization of the pyridine ring and the formation of the insoluble neutral species.

  • Isolation: Centrifuge or filter the precipitate. Wash with cold deionized water to remove residual NaCl salts.

    • Validation Checkpoint: If you accidentally overshoot the pH to >8.0, the precipitate will begin to redissolve as the imidazole ring deprotonates. If this occurs, simply back-titrate with dilute HCl to pH 6.0.

Protocol B: Controlled Acidic Hydrolysis to Dicarboxylic Acid

If your goal is to intentionally synthesize the imidazole-4,5-dicarboxylic acid derivative[4], use this validated hydrolytic pathway.

  • Reaction Initiation: Suspend 1.0 g of the dicarbonitrile in 10 mL of 6 M H₂SO₄. Heat the mixture to 100°C under reflux.

  • Mechanistic Monitoring (LC-MS): Sample the reaction every 2 hours.

    • Validation Checkpoint: You will observe the sequential disappearance of the parent mass

      
       and the transient appearance of 
      
      
      
      and
      
      
      intermediates. This proves the stepwise hydration of the nitriles to amides prior to full hydrolysis.
  • Completion & Isolation: After 12–16 hours, the mass shift will stabilize at +72 Da. Cool the mixture to 0°C and slowly adjust the pH to 2.0 using cold aqueous ammonia.

    • Validation Checkpoint: The dicarboxylic acid product will precipitate out of the highly ionic solution. Filter and dry under vacuum.

Mechanistic Visualizations

pH_Stability A Acidic (pH < 4) Pyridinium Cation Neutral Imidazole B Weakly Acidic (pH 4-6) Neutral / Zwitterionic State (Insoluble) A->B Deprotonation of Pyridine (-H+) B->A Protonation (+H+) C Basic (pH > 6) Imidazolide Anion (Highly Soluble) B->C Deprotonation of Imidazole (-H+) C->B Protonation (+H+)

Figure 1. pH-dependent protonation states of 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile.

Hydrolysis SM Dicarbonitrile (-CN) INT Dicarboxamide (-CONH2) SM->INT H2O, H+ or OH- (Mild Heat) PROD Dicarboxylic Acid (-COOH) INT->PROD H2O, H+ or OH- (Reflux) DEG Decarboxylation (Extreme Heat) PROD->DEG >200°C

Figure 2. Stepwise hydrolysis pathway of nitrile groups under strong acidic or basic conditions.

References

  • Glen Report 10.11 - DCI - A Logical Alternative Activator - Glen Research (Details the pKa and nucleophilic properties of 4,5-dicyanoimidazole). URL:[Link]

  • Preparation of imidazole-4,5-dicarboxylic acid (US4550176A) - Google Patents (Validated protocols for the synthesis and acidic hydrolysis of imidazole derivatives).
  • Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors - National Institutes of Health (PMC) (Demonstrates the controlled conversion of benzimidazoles to imidazole-4,5-dicarboxylic acid and dicarboxamide derivatives under oxidative/acidic conditions). URL:[Link]

Sources

Troubleshooting

purification strategies for high-purity 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile

Welcome to the Technical Support Center for Heterocyclic Purification. As a Senior Application Scientist, I have designed this hub specifically to address the unique physicochemical challenges associated with isolating 2...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Purification. As a Senior Application Scientist, I have designed this hub specifically to address the unique physicochemical challenges associated with isolating 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile .

Synthesized primarily via the condensation of 4-pyridinecarboxaldehyde with 2,3-diaminomaleonitrile (DAMN) [1], this molecule presents a formidable purification challenge. It is not a standard organic small molecule; it is a highly polar, amphoteric system. The protocols and troubleshooting guides below are engineered to exploit these specific electronic properties, ensuring you achieve API-grade purity (>99.5%) without relying on trial-and-error chromatography.

Part 1: Physicochemical Profiling (The "Why" Behind the Workflow)

To purify this compound, we must first understand its charge distribution. The molecule contains three distinct functional domains that dictate its behavior in solution and on stationary phases:

  • The Pyridine Ring: Contains a basic nitrogen (conjugate acid pKa ~5.2).

  • The Imidazole Ring: Contains a highly acidic N-H proton. The two electron-withdrawing nitrile groups significantly increase the acidity of this proton compared to unsubstituted imidazole, dropping its pKa to approximately 5.0–5.5 (analogous to 4,5-dicyanoimidazole, which has a pKa of 5.2) [2] [3].

  • The Dicarbonitrile Motif: Imparts extreme polarity and acts as a strong hydrogen-bond acceptor, drastically reducing solubility in non-polar solvents like hexane or diethyl ether.

Because the pKa of the acidic imidazole N-H and the basic pyridine nitrogen are nearly identical (~5.2), the molecule exists as a complex zwitterionic or neutral hydrogen-bonded network at mildly acidic pH. This amphoteric nature is the root cause of standard purification failures.

Quantitative Solubility & Ionization Profile
pH EnvironmentDominant Ionization StateNet ChargeSolubility ProfileChromatographic Behavior
pH < 2.0 Pyridinium cation / Neutral imidazole+1Soluble in H₂OElutes early on RP-HPLC
pH 5.2 - 5.5 Neutral / Zwitterionic equilibrium0Insoluble in H₂O Severe tailing on bare silica
pH > 8.0 Neutral pyridine / Imidazolide anion-1Soluble in H₂OPoor retention on RP-HPLC
Organic Solvents Neutral (Hydrogen-bonded dimers)0Soluble in DMF, DMSO, MeCN. Insoluble in Hexane/DCM.Streaking due to aggregation

Part 2: Troubleshooting FAQs & Causality

Q1: I attempted normal-phase silica gel chromatography (Hexane/Ethyl Acetate), but the compound streaked across all fractions. How do I fix this? The Causality: Unmodified silica gel contains surface silanol groups (Si-OH) with a pKa of ~4.5–5.5. Your target molecule has a basic pyridine nitrogen that strongly hydrogen-bonds and ion-pairs with these silanols. Simultaneously, the acidic imidazole N-H interacts with any trace basic impurities. The Solution: You must suppress these secondary interactions. Switch to a highly polar eluent system (e.g., Dichloromethane/Methanol) and add a competitive modifier. Adding 1% Acetic Acid or 1% Triethylamine (TEA) to your mobile phase will saturate the silica's active sites, allowing your compound to elute as a sharp band. However, for this specific amphoteric molecule, we strongly recommend bypassing normal-phase silica entirely in favor of pH-driven precipitation (See Protocol A).

Q2: My crude NMR shows significant contamination with unreacted diaminomaleonitrile (DAMN) and dark polymeric byproducts. How do I remove them without a column? The Causality: DAMN is prone to oxidative polymerization, creating dark, organic-soluble tars that co-elute with your product. Because DAMN lacks the basic pyridine ring, it does not protonate at pH 2. The Solution: Exploit the basicity of the pyridine ring. By dissolving the crude mixture in 1M HCl, your target molecule becomes a highly water-soluble pyridinium salt. The unreacted DAMN and its polymeric byproducts remain neutral and insoluble in water, allowing you to simply filter them away or extract them into an organic phase like Ethyl Acetate.

Q3: I dissolved the product in DMSO for an assay, but now I cannot recover the solid. Rotary evaporation isn't working. The Causality: DMSO has a high boiling point (189 °C) and forms strong hydrogen bonds with the acidic imidazole N-H and the nitrile groups, effectively trapping the molecule in a solvation shell. The Solution: Do not attempt to boil off DMSO; you risk thermally degrading the compound. Instead, use anti-solvent precipitation. Pour the DMSO solution into 10 volumes of cold, rapidly stirring water buffered to pH 5.5. The compound will crash out as a microcrystalline solid.

Part 3: Validated Experimental Protocols

Protocol A: pH-Driven Isoelectric Precipitation (Scalable & Column-Free)

This self-validating protocol uses the molecule's isoelectric point to force precipitation, leaving both acidic and basic impurities in solution.

  • Acidic Solubilization: Suspend 1.0 g of the crude reaction mixture in 20 mL of 1M aqueous HCl. Stir vigorously for 15 minutes at room temperature. The target molecule will dissolve as a pyridinium hydrochloride salt.

  • Scavenging Extraction: Add 20 mL of Ethyl Acetate to the acidic aqueous solution. Transfer to a separatory funnel and shake vigorously.

  • Phase Separation: Collect the lower aqueous layer (containing your protonated product). Discard the upper organic layer, which contains unreacted 4-pyridinecarboxaldehyde, neutral DAMN, and oxidation byproducts.

  • Filtration: Pass the aqueous layer through a 0.45 µm PTFE syringe filter or a Celite pad to remove any suspended polymeric tars.

  • Isoelectric Precipitation (Critical Step): Place the filtered aqueous solution in an ice bath with rapid magnetic stirring. Slowly add 1M NaOH dropwise while monitoring with a calibrated pH meter.

  • Harvesting: As the pH approaches 5.2–5.5, the net charge of the molecule reaches zero, and a dense precipitate will form. Stop base addition immediately at pH 5.5 to prevent the formation of the water-soluble imidazolide anion.

  • Isolation: Vacuum filter the precipitate, wash with 2 x 10 mL of ice-cold distilled water, and dry under high vacuum at 50 °C for 12 hours. Expected purity: >95%.

G Start Crude Reaction Mixture Acidify Add 1M HCl (pH < 2) Pyridine Protonated (+) Start->Acidify Extract Wash with EtOAc Removes Neutral Impurities Acidify->Extract Basify Adjust Aqueous to pH 5.2-5.5 Isoelectric Point (Neutral) Extract->Basify Aqueous Phase Precipitate Target Molecule Precipitates High Purity Solid Basify->Precipitate

Workflow for pH-driven isoelectric precipitation of the amphoteric target.

Protocol B: Preparative Reversed-Phase HPLC (For API-Grade Purity >99.5%)

When biological assays require absolute purity, RP-HPLC is mandatory. This protocol uses an acidic modifier to collapse the tautomeric/zwitterionic states into a single, well-behaved cationic species.

  • Sample Preparation: Dissolve 100 mg of the pre-purified solid (from Protocol A) in 2 mL of DMSO. Filter through a 0.22 µm nylon filter.

  • Column Selection: Use a Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size) capable of handling highly polar compounds.

  • Mobile Phase Configuration:

    • Solvent A: LC-MS grade Water + 0.1% Trifluoroacetic acid (TFA). Note: TFA is critical. It forces the pyridine into its protonated state, preventing interaction with residual silanols on the C18 stationary phase.

    • Solvent B: LC-MS grade Acetonitrile + 0.1% TFA.

  • Gradient Method:

    • 0–5 min: Isocratic at 5% B (Allows highly polar impurities to elute).

    • 5–25 min: Linear gradient from 5% B to 60% B.

    • 25–30 min: Column wash at 95% B.

  • Detection & Collection: Monitor UV absorbance at 254 nm and 280 nm. The target compound typically elutes as a sharp, symmetrical peak between 30-40% B depending on the specific column dead volume.

  • Post-Processing: Lyophilize (freeze-dry) the collected fractions. The product will be isolated as the TFA salt of the pyridine nitrogen. If the free base is required, neutralize with saturated NaHCO3 and extract into a 9:1 mixture of Dichloromethane/Isopropanol.

G Crude Pre-Purified Mixture (Post-Extraction) Check Target Purity Requirement? Crude->Check Bulk Bulk Intermediates (>95%) Normal Phase Silica Check->Bulk Standard High Biological Assays (>99.5%) Reversed-Phase HPLC Check->High Stringent NP_Cond Eluent: DCM/MeOH + 1% AcOH Modifier Bulk->NP_Cond RP_Cond Column: C18 Buffer: 0.1% TFA in H2O/MeCN High->RP_Cond

Chromatographic decision matrix based on target purity requirements.

References

  • Semantic Scholar. Microwave-assisted one-step rapid synthesis of dicyano imidazoles by HNO3 as a high efficient promoter.
  • Glen Research. DCI - A LOGICAL ALTERNATIVE ACTIVATOR.
  • Benchchem. 2-methyl-1H-imidazole-4,5-dicarbonitrile.

Reference Data & Comparative Studies

Validation

Comparative FTIR Analysis Guide: Nitrile Probes in 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile

Executive Summary In the fields of drug development and advanced materials science, 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile serves as a highly functionalized heterocyclic building block. The presence of the dica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of drug development and advanced materials science, 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile serves as a highly functionalized heterocyclic building block. The presence of the dicarbonitrile moiety on the imidazole ring, coupled with the pyridin-4-yl substituent, creates an extended, highly conjugated


-system. Nitrile groups (-C≡N) are exceptionally valuable as vibrational probes because their infrared absorption occurs in an "uncluttered" region of the spectrum, free from the overlapping bands of water, hydroxyls, or carbonyls[1]. This guide objectively compares the FTIR performance of this compound against standard alternatives and provides a self-validating protocol for accurate spectral characterization.

Mechanistic Causality: The Physics of the Nitrile Vibrational Probe

To utilize 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile effectively, researchers must understand the physical causality behind its FTIR signature. The position and intensity of the C≡N stretch depend on two primary factors:

  • Change in Dipole Moment (

    
    ) : The carbon-nitrogen triple bond is inherently polar. During a stretching vibration, the large change in dipole moment with respect to distance (
    
    
    
    ) results in an unusually intense and sharp absorption peak [2].
  • Conjugation and Force Constant : According to Hooke's Law applied to molecular vibrations, the absorption wavenumber is proportional to the square root of the bond's force constant. In saturated aliphatic nitriles, the C≡N peak typically falls between 2260 and 2240 cm⁻¹ [2]. However, in 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile, the nitrile groups are directly attached to a heteroaromatic imidazole ring. This conjugation delocalizes ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

    
    -electrons into the antibonding orbitals of the C≡N bond, slightly reducing its bond order and force constant. Consequently, the absorption frequency shifts downward to the 2220–2240 cm⁻¹ range, a hallmark of aromatic and conjugated nitriles [3].
    

Electronic_Effects Structure 2-(Pyridin-4-yl)-1H-imidazole- 4,5-dicarbonitrile Conjugation Extended π-Conjugation (Pyridine + Imidazole) Structure->Conjugation Dipole High Polarizability (Large dμ/dx) Structure->Dipole BondOrder Reduced C≡N Bond Order (Force Constant ↓) Conjugation->BondOrder Electron Delocalization Intensity High Peak Intensity Dipole->Intensity Vibration FTIR Characteristic FTIR Readout Sharp Peak at 2225-2230 cm⁻¹ BondOrder->FTIR Wavenumber Shift Intensity->FTIR Signal Strength

Electronic effects dictating the FTIR nitrile peak position and intensity.

Comparative FTIR Performance Data

To establish the baseline performance of 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile, we benchmark its FTIR characteristics against other standard nitrile-containing compounds. The extended


-system of the target compound ensures a reliable, predictable shift that differentiates it from aliphatic impurities.
CompoundStructural ClassificationCharacteristic C≡N Peak (cm⁻¹)Peak IntensityConjugation Effect
Acetonitrile Saturated Aliphatic2252Strong / SharpNone (Baseline)
Benzonitrile Simple Aromatic2220–2240Strong / SharpModerate
2-Methyl-1H-imidazole-4,5-dicarbonitrile Heteroaromatic~2235Strong / SharpModerate
2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile Extended Heteroaromatic~2225–2230Strong / SharpHigh (Extended

-system)

Self-Validating ATR-FTIR Analytical Protocol

To ensure rigorous scientific trustworthiness, the acquisition of FTIR spectra must operate as a self-validating system. The following protocol utilizes Attenuated Total Reflectance (ATR) FTIR to eliminate the moisture interference commonly associated with traditional KBr pellet pressing.

Phase 1: Instrument Calibration & Baseline Verification
  • Action : Clean the ATR crystal (diamond or ZnSe) with HPLC-grade isopropanol and allow it to evaporate completely. Collect a background spectrum (air).

  • Causality : A pristine background scan establishes a flat baseline and validates the absence of residual contaminants (e.g., previous samples or cleaning solvents) that could introduce artifact peaks in the uncluttered 2200–2260 cm⁻¹ region.

Phase 2: Spectral Acquisition
  • Action : Place 1–2 mg of finely powdered 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile directly onto the crystal. Apply consistent, firm pressure using the ATR anvil to ensure uniform optical contact.

  • Parameters : Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, utilizing 128 co-added scans.

  • Causality : The high number of co-added scans (128) mathematically averages out random electronic detector noise, maximizing the Signal-to-Noise Ratio (SNR) required to cleanly resolve the sharp C≡N stretch without artificial smoothing.

Phase 3: Primary & Secondary Validation
  • Primary Check : Isolate the 2220–2240 cm⁻¹ window to confirm the presence of the intense, sharp C≡N stretching peak.

  • Secondary (Self-Validating) Check : Confirm the presence of the broad imidazole N-H stretch (3100–3300 cm⁻¹) and the pyridine ring C=C/C=N stretches (1550–1600 cm⁻¹).

  • Causality : If the primary C≡N peak is present but the secondary N-H or pyridine peaks are absent or severely distorted, the sample integrity is compromised (indicating potential degradation or improper synthesis), thus invalidating the assay.

Protocol_Validation Step1 Phase 1: Calibration Background Scan (Air) Step2 Phase 2: Acquisition 128 Scans, 4 cm⁻¹ Res Step1->Step2 Baseline Flatness Confirmed Step3 Phase 3: Primary Validation Isolate 2220-2240 cm⁻¹ (C≡N) Step2->Step3 Spectrum Generated Step4 Phase 4: Secondary Validation Confirm N-H (3100-3300 cm⁻¹) Step3->Step4 Primary Peak Detected

Self-validating ATR-FTIR experimental workflow for nitrile characterization.

References

  • Organic Nitrogen Compounds IV: Nitriles . Spectroscopy Online. Available at:[Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles . Chemistry LibreTexts. Available at:[Link]

  • Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments . National Institutes of Health (PMC). Available at:[Link]

Sources

Comparative

mass spectrometry fragmentation pattern analysis of 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile

High-Resolution Mass Spectrometry Fragmentation Analysis of 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile: Orbitrap HCD vs. QqQ CID As a Senior Application Scientist, I frequently evaluate the structural elucidation c...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry Fragmentation Analysis of 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile: Orbitrap HCD vs. QqQ CID

As a Senior Application Scientist, I frequently evaluate the structural elucidation capabilities of various mass spectrometry platforms. When analyzing highly conjugated, electron-deficient heterocyclic scaffolds like 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile (Exact Mass: 195.0545 Da), the choice of fragmentation technique is critical.

This guide objectively compares the performance of High-Resolution Accurate Mass (HRAM) Orbitrap mass spectrometry utilizing Higher-energy C-trap Dissociation (HCD) against traditional Triple Quadrupole (QqQ) Collision-Induced Dissociation (CID). By examining the causality behind the fragmentation logic, we will demonstrate why HCD provides superior structural confidence for this specific class of molecules.

Mechanistic Background: The Fragmentation Logic

Understanding the gas-phase chemistry of 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile is essential for optimizing MS parameters. In positive Electrospray Ionization (ESI+), the molecule is preferentially protonated at the highly basic pyridine nitrogen, yielding a stable [M+H]+ precursor ion at m/z 196.0618.

The structural rigidity of the imidazole ring, compounded by the strong electron-withdrawing nature of the two cyano (-C≡N) groups, dictates its fragmentation behavior:

  • HCN Expulsion: The primary fragmentation pathway for imidazole dicarbonitriles is the sequential expulsion of neutral hydrogen cyanide (HCN, 27.01 Da) from the cyano substituents[1]. This neutral loss is a highly diagnostic feature that confirms the presence of the dicarbonitrile functionality[2].

  • Inter-Ring Cleavage: The C-C bond connecting the pyridine and imidazole rings requires significant activation energy to break. When sufficient energy is deposited, the bond cleaves, and the charge is retained on the pyridine moiety, yielding a protonated pyridine fragment at m/z 80.0501[3].

Fragmentation_Logic Precursor [M+H]+ m/z 196.0618 Precursor Ion Loss1 Loss of HCN (-27.01 Da) from Dicarbonitrile Precursor->Loss1 Cleavage Inter-ring Cleavage Precursor->Cleavage Frag1 m/z 169.0509 [C9H5N4]+ Loss1->Frag1 Loss2 Loss of 2nd HCN (-27.01 Da) Frag1->Loss2 Frag2 m/z 142.0400 [C8H4N3]+ Loss2->Frag2 Frag3 m/z 80.0501 [C5H6N]+ (Pyridine) Cleavage->Frag3

Caption: Logical fragmentation pathway for 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile.

Platform Comparison: Orbitrap HCD vs. QqQ CID

When analyzing rigid heterocycles, the method of energy deposition directly impacts the quality of the resulting spectra.

  • Orbitrap HCD (The Product): HCD is a beam-type collisional activation method. It rapidly deposits high amounts of kinetic energy into the precursor ion before it enters the Orbitrap analyzer. Causality: This rapid energy deposition effectively shatters the rigid imidazole dicarbonitrile scaffold, simultaneously revealing both the low-energy diagnostic HCN losses and the high-energy core pyridine cleavage. Furthermore, the sub-ppm mass accuracy allows for exact elemental composition confirmation.

  • Triple Quadrupole CID (The Alternative): Traditional QqQ CID relies on multiple, low-energy resonant collisions. Causality: Because the energy is deposited slowly, the molecule often relaxes or only undergoes the lowest-energy pathway (single HCN loss). It frequently fails to breach the activation energy required for inter-ring cleavage, resulting in sparse, uninformative spectra. Additionally, nominal mass resolution cannot differentiate isobaric interferences.

MS_Workflow Sample 2-(Pyridin-4-yl)-1H-imidazole -4,5-dicarbonitrile Ionization ESI Positive Mode [M+H]+ m/z 196.0618 Sample->Ionization Orbitrap Orbitrap HRAM (Product) HCD Fragmentation Ionization->Orbitrap QqQ Triple Quadrupole (Alternative) CID Fragmentation Ionization->QqQ HCD_Result Sub-ppm Mass Accuracy Rich Fragmentation (HCN loss) Orbitrap->HCD_Result CID_Result Nominal Mass Resolution Limited Structural Confidence QqQ->CID_Result

Caption: Workflow comparing Orbitrap HCD vs QqQ CID for structural elucidation.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following methodology is designed as a self-validating system. Proceed to subsequent phases only if the validation gates are passed.

Phase 1: System Suitability & Calibration (Validation Gate)

  • Prepare the Pierce™ LTQ Velos ESI Positive Ion Calibration Solution.

  • Infuse at 5 µL/min and acquire a full MS scan (m/z 50–2000).

  • Validation Check: Ensure the mass error for the m/z 138.0662 (caffeine) and m/z 195.0376 (MRFA) peaks is < 1 ppm. Do not proceed to sample analysis if calibration fails.

Phase 2: Sample Preparation 4. Dissolve the 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile standard in LC-MS grade methanol to a stock concentration of 1 mg/mL. 5. Dilute to a working concentration of 1 µg/mL using 50:50 Acetonitrile:Water containing 0.1% Formic Acid (v/v). Causality: Formic acid acts as a proton donor, ensuring maximum ionization efficiency of the basic pyridine nitrogen.

Phase 3: Acquisition Parameters 6. Introduce the sample via direct infusion at 10 µL/min into the Orbitrap ESI source. 7. Set Spray Voltage to 3.5 kV, Capillary Temperature to 275°C, and S-Lens RF Level to 50. 8. Isolate the precursor [M+H]+ at m/z 196.0618 using the quadrupole with a narrow 0.4 Da isolation window. 9. Apply Stepped Normalized Collision Energy (NCE) at 20, 40, and 60. Causality: Stepped NCE ensures the simultaneous capture of fragile neutral losses (HCN) and high-energy core cleavages (pyridine detachment) in a single composite spectrum. 10. Acquire MS/MS spectra in the Orbitrap analyzer at a resolution of 120,000 (at m/z 200).

Phase 4: Data Quality Check 11. Validation Check: Verify the precursor isotopic pattern matches the theoretical C10H5N5 distribution (M+1 peak at ~11.5% relative abundance) before interpreting the fragmentation data.

Quantitative Data & Spectra Comparison

The table below summarizes the experimental data, highlighting the critical performance gap between the two platforms. The Orbitrap HCD method unambiguously confirms the elemental composition of each fragment via sub-ppm mass accuracy, whereas the QqQ CID method provides only nominal mass data, leaving room for false-positive structural assignments.

Fragment AssignmentElemental FormulaTheoretical m/zOrbitrap HCD m/zMass Error (ppm)QqQ CID m/z
Precursor Ion [C10H6N5]+196.0618196.0617-0.5196.1
Loss of 1st HCN [C9H5N4]+169.0509169.0507-1.2169.1
Loss of 2nd HCN [C8H4N3]+142.0400142.0402+1.4142.0
Pyridine Cleavage [C5H6N]+80.050180.0502+1.2Not Observed

Note: The QqQ CID platform failed to generate the m/z 80.1 pyridine fragment at standard collision energies due to the high activation energy required for inter-ring cleavage, demonstrating the limitations of resonant CID for rigid heterocycles.

Conclusion

For the structural elucidation of highly stable, electron-deficient molecules like 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile, Orbitrap HCD significantly outperforms traditional QqQ CID. By utilizing beam-type collisional activation and stepped NCE, the Orbitrap platform shatters the rigid scaffold to reveal deep structural insights—such as diagnostic HCN losses and core ring cleavages—backed by unambiguous, sub-ppm mass accuracy.

References

  • Title: Buy 2-methyl-1H-imidazole-4,5-dicarbonitrile | 40056-53-9 Source: Smolecule URL
  • Title: 2-methyl-1H-imidazole-4,5-dicarbonitrile | 40056-53-9 Source: Benchchem URL
  • Title: Fragmentation of Imidazole, Pyrimidine and Purine Induced by Core Ionization Source: ResearchGate URL

Sources

Validation

comparing thermal stability of 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile vs dicarboxylate ligands

Comparative Thermal Stability Guide: 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile vs. Dicarboxylate Ligands in Coordination Chemistry As the demand for robust Metal-Organic Frameworks (MOFs) and coordination polymers...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Thermal Stability Guide: 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile vs. Dicarboxylate Ligands in Coordination Chemistry

As the demand for robust Metal-Organic Frameworks (MOFs) and coordination polymers accelerates in fields ranging from gas storage to catalysis, ligand selection remains the most critical variable in determining a material's operational limits. A frequent crossroads in ligand design is choosing between nitrile-functionalized precursors and their fully hydrolyzed carboxylate analogues.

This guide provides an objective, data-driven comparison of the thermal stability and coordination mechanics of 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile (PyIDC-CN) versus its widely used derivative, 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid (H3PIDC) and other standard dicarboxylate ligands.

Mechanistic Causality: The HSAB Principle in Ligand Design

To understand the thermal behavior of these materials, we must look beyond the intrinsic degradation temperature of the pure organic molecules and analyze the thermodynamics of the metal-ligand bond through the lens of Hard-Soft Acid-Base (HSAB) theory .

Dicarboxylate Ligands (The Hard Donors): Ligands like H3PIDC feature carboxylate (-COO⁻) groups, which act as "hard" Lewis bases. When paired with "hard" metal cations (e.g., Zr⁴⁺, Fe³⁺, Zn²⁺), they form highly polarized, exceptionally strong ionic-covalent bonds. Furthermore, carboxylates can adopt multidentate bridging modes (


 or 

), effectively cross-linking the metal nodes. This dense connectivity requires massive thermal energy to break, yielding frameworks that routinely maintain structural integrity above 350 °C (1[1]).

Dicarbonitrile Ligands (The Borderline Donors): Conversely, PyIDC-CN relies on its nitrile (-C≡N) groups and pyridine/imidazole nitrogens for coordination. Nitriles are "borderline" to "soft" bases. While pure organic imidazole-dicarbonitrile derivatives possess excellent intrinsic thermal stability—sometimes resisting decomposition up to 369 °C (2[2])—their coordination bonds with metals are linear, monovalent, and thermodynamically weaker. Upon heating, the M-NC coordination bond typically dissociates long before the organic backbone degrades, causing premature framework collapse.

Ligand_Stability A Ligand Selection (Targeting High Thermal Stability) B1 2-(Pyridin-4-yl)-1H-imidazole- 4,5-dicarbonitrile A->B1 B2 Dicarboxylate Analogues (e.g., H3PIDC) A->B2 C1 Coordination via Nitrile/Pyridine (Borderline/Soft Donors) B1->C1 Reacts with Ag+, Cu+ C2 Coordination via Carboxylate (Hard Oxygen Donors) B2->C2 Reacts with Zr4+, Zn2+ D1 Lower Framework Stability (Td ≈ 200 - 280 °C) C1->D1 Weak M-N bond cleavage D2 High Framework Stability (Td ≈ 350 - 450 °C) C2->D2 Strong M-O bond retention

Fig 1: Mechanistic pathway of dicarbonitrile vs. dicarboxylate ligand thermal stability.

Comparative Data Analysis

The table below summarizes the quantitative and qualitative differences between the two ligand classes. Note that while dicarboxylates offer superior stability, their synthesis requires the hydrolysis of the dicarbonitrile precursor, making ligands like H3PIDC significantly more expensive—a critical factor in scale-up applications like volumetric gas storage (3[3]).

Property2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile (PyIDC-CN)Dicarboxylate Analogues (e.g., H3PIDC)
Primary Donor Groups Nitrile (-C≡N), Pyridine (-N), Imidazole (-NH)Carboxylate (-COO⁻), Pyridine (-N), Imidazole (-NH)
Metal Affinity (HSAB) Soft to Borderline (Ag⁺, Cu⁺, Pd²⁺)Hard (Zr⁴⁺, Fe³⁺, Zn²⁺, Al³⁺)
Typical Coordination Mode Terminal or linear bridgingMultidentate, chelating,

or

bridging
Framework Thermal Stability (

)
200 °C – 280 °C 350 °C – 450 °C
Decomposition Mechanism Nitrile dissociation, ligand volatilizationDecarboxylation (evolution of CO₂)
Cost / Synthetic Accessibility Moderate (often used as an intermediate)High (requires harsh hydrolysis of dicarbonitrile)

Self-Validating Experimental Protocol: TGA-DSC-MS

A standard Thermogravimetric Analysis (TGA) only measures mass loss, which can easily conflate solvent evaporation with actual framework collapse. To establish a self-validating system , we couple TGA with Differential Scanning Calorimetry (DSC) and Mass Spectrometry (MS).

The DSC identifies whether the mass loss is endothermic (desolvation) or exothermic (bond cleavage), while the MS definitively identifies the evolved gas. This multi-orthogonal approach ensures that the recorded decomposition temperature (


) is an undeniable reflection of ligand-metal bond failure, not an artifact of poor sample preparation.
Step-by-Step Methodology:
  • Sample Preparation & Desolvation:

    • Action: Wash 20 mg of the synthesized coordination polymer with a volatile solvent (e.g., acetone or dichloromethane). Dry under dynamic vacuum at 80 °C for 12 hours.

    • Causality: High-boiling intra-pore solvents (like DMF or DMSO) can evaporate at temperatures overlapping with the onset of framework degradation. Pre-desolvation flattens the baseline, preventing solvent masking.

  • Crucible Selection & Atmosphere Control:

    • Action: Load 5–10 mg of the desolvated sample into an alumina (

      
      ) crucible . Purge the furnace with ultra-high purity Nitrogen (
      
      
      
      ) at 50 mL/min.
    • Causality: Platinum crucibles can catalytically accelerate the decomposition of nitrogen-rich ligands like PyIDC-CN. An inert

      
       atmosphere prevents oxidative combustion, isolating pure thermal dissociation.
      
  • Thermal Ramping (TGA-DSC):

    • Action: Ramp the temperature from 25 °C to 800 °C at a slow rate of 5 °C/min .

    • Causality: Fast ramp rates (e.g., 20 °C/min) cause thermal lag between the furnace and the sample core, artificially inflating the apparent

      
      . A 5 °C/min rate ensures thermal equilibrium.
      
  • Evolved Gas Analysis (In-line MS):

    • Action: Monitor specific mass-to-charge (

      
      ) ratios: 
      
      
      
      44 for
      
      
      and
      
      
      26 for
      
      
      .
    • Causality: This is the validation step. If the dicarboxylate framework is degrading, a sharp exothermic peak on the DSC will perfectly align with a spike in

      
       44 (decarboxylation). If the dicarbonitrile framework is degrading, you will observe 
      
      
      
      26 or ligand fragmentation peaks.

TGA_Workflow S1 1. Desolvation Vacuum, 80°C S2 2. TGA-DSC 5°C/min, N2 Purge S1->S2 S3 3. In-line MS Evolved Gas Analysis S2->S3 S4 4. Kinetic Modeling Activation Energy (Ea) S3->S4

Fig 2: Self-validating TGA-DSC-MS workflow for isolating framework decomposition.

Conclusion

For applications requiring extreme thermal resilience (e.g., high-temperature gas separations or industrial catalysis), dicarboxylate ligands like H3PIDC are unequivocally superior . Their ability to form robust, multidentate oxygen-metal bonds provides a rigid scaffold that resists thermal degradation up to 450 °C.

However, 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile remains highly valuable. While it yields coordination networks with lower thermal stability (200–280 °C), its softer coordination profile is ideal for capturing soft metals (Ag⁺, Pd²⁺), and its lower synthetic cost makes it an attractive precursor for specialized nitrogen-rich materials where extreme heat resistance is not the primary operational requirement.

References

  • Syntheses of Metal−2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarboxylate Networks with Topological Diversity: Gas Adsorption, Thermal Stability and Fluorescent Emission Properties. Crystal Growth & Design / ResearchGate. 1

  • Structure and Thermal Properties of 2,2′-Azobis(1H-Imidazole-4,5-Dicarbonitrile). National Center for Biotechnology Information (PMC). 2

  • A database to compare possible MOFs for volumetric hydrogen storage, taking into account the cost of their building blocks. ChemRxiv. 3

Sources

Comparative

validating purity of 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile using HPLC methods

A Comprehensive Guide to HPLC Purity Validation of 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile: C18, PFP, and HILIC Methodologies As a Senior Application Scientist, I frequently encounter the analytical hurdles asso...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to HPLC Purity Validation of 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile: C18, PFP, and HILIC Methodologies

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with highly polar, nitrogen-rich heterocycles. Validating the purity of 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile is a classic example of a separation challenge that cannot be solved by simply loading the sample onto a standard C18 column.

This guide objectively compares three distinct chromatographic methodologies—Standard Reversed-Phase (C18), Pentafluorophenyl (PFP), and Hydrophilic Interaction Liquid Chromatography (HILIC)—to establish a self-validating, robust protocol for the purity analysis of this complex building block.

Chemical Profiling & Mechanistic Challenges

To design a robust HPLC method, we must first understand the causality behind the molecule's behavior in solution. 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile possesses two distinct ionizable centers that dictate its chromatographic retention:

  • The Pyridine Nitrogen: Acts as a weak base with a pKa of approximately 5.2[1].

  • The Imidazole N-H: While unsubstituted imidazole is a very weak acid (pKa ~14.5), the addition of two strongly electron-withdrawing nitrile groups at the 4 and 5 positions drastically increases the acidity of the N-H proton, lowering its predicted pKa to approximately 5.5[2].

The Analytical Challenge: Because the pKa values of the basic pyridine nitrogen and the acidic imidazole N-H are nearly identical, the molecule exists in a complex equilibrium of zwitterionic, protonated, and deprotonated states at a typical unbuffered mobile phase pH (pH 4–7). If the pH is not strictly controlled, this rapid equilibration results in severe peak broadening and splitting. Furthermore, the basic pyridine nitrogen interacts aggressively with residual, unendcapped silanols on silica-based columns, leading to pronounced peak tailing.

To achieve sharp, symmetrical peaks, the mobile phase pH must be forced at least two units away from the pKa. Operating at pH 3.0 ensures the pyridine ring is fully protonated (cationic) and the imidazole ring is neutral, locking the molecule into a single ionization state.

Comparative HPLC Methodologies

With the target pH established at 3.0, we must select a stationary phase capable of retaining a highly polar, protonated analyte.

  • Method A: Standard C18 (The Baseline)

    • Mechanism: Hydrophobic partitioning.

    • Verdict: Because the analyte is protonated and highly polar at pH 3.0, it exhibits poor affinity for the hydrophobic C18 chains, often eluting near the void volume (

      
      ). It requires highly aqueous mobile phases (>95% water) or ion-pairing reagents (like sodium octanesulfonate), which are incompatible with Mass Spectrometry (MS).
      
  • Method B: Pentafluorophenyl (PFP) Column

    • Mechanism:

      
       interactions, dipole-dipole interactions, and hydrogen bonding.
      
    • Verdict: The electron-rich fluorinated ring of the PFP phase provides excellent alternative retention for the electron-deficient, protonated pyridine ring. PFP columns excel at separating structural isomers and offer a massive improvement over C18 for this compound[3].

  • Method C: Hydrophilic Interaction Liquid Chromatography (HILIC)

    • Mechanism: Partitioning into a water-enriched layer immobilized on a polar stationary phase (e.g., bare silica or amide), combined with electrostatic interactions.

    • Verdict: HILIC is the gold standard for polar basic compounds. By using a high-organic mobile phase (e.g., 80% Acetonitrile), the protonated analyte is highly retained, and the high organic content enhances MS desolvation efficiency[3].

Quantitative Data Summary

Table 1: Simulated comparative performance of C18, PFP, and HILIC columns for 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile at pH 3.0.

ParameterMethod A: C18Method B: PFPMethod C: HILIC
Mobile Phase 95% Water / 5% ACN80% Water / 20% ACN20% Water / 80% ACN
Buffer 10 mM Amm. Formate (pH 3)10 mM Amm. Formate (pH 3)10 mM Amm. Formate (pH 3)
Retention Factor (

)
0.8 (Poor)3.5 (Optimal)4.2 (Optimal)
Asymmetry Factor (

)
1.8 (Tailing)1.1 (Symmetrical)1.05 (Highly Symmetrical)
Theoretical Plates (

)
< 3,000> 10,000> 15,000
Resolution (

)
*
1.23.84.5

*Resolution calculated against the common synthetic precursor/impurity, pyridine-4-carboxaldehyde.

Visualizing the Analytical Logic

MethodSelection A 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile pKa ~5.2 (Pyridine), ~5.5 (Imidazole) B Assess Ionization State (Target pH < 3.0 or > 7.5) A->B pH Optimization C Standard C18 (RP-HPLC) Poor Retention, Tailing Risk B->C pH 3.0 (Aqueous) D PFP Column (RP-HPLC) Pi-Pi & Dipole Interactions B->D pH 3.0 (Fluorinated Phase) E HILIC Mode Optimal for Polar/Charged State B->E pH 3.0 (High Organic)

Decision matrix for selecting HPLC modes based on analyte pKa and polarity.

Experimental Protocol: The Optimized HILIC Method

Based on the comparative data, HILIC provides the most robust, self-validating system for purity determination. The following step-by-step protocol utilizes an Amide-bonded HILIC column to prevent the secondary ion-exchange interactions often seen with bare silica.

A. Reagent & Mobile Phase Preparation
  • Aqueous Buffer (Mobile Phase A): Dissolve 630 mg of Ammonium Formate in 1.0 L of LC-MS grade water to create a 10 mM solution. Adjust the pH to exactly 3.0 using MS-grade Formic Acid. Causality: The high buffer concentration in the aqueous portion ensures consistent ionic strength when mixed with the organic phase, preventing retention time drift.

  • Organic Modifier (Mobile Phase B): 100% LC-MS grade Acetonitrile.

B. Sample Preparation
  • Diluent: Prepare a diluent of 80:20 Acetonitrile:Water. Critical Note: In HILIC, injecting a sample dissolved in 100% water will disrupt the localized water layer on the stationary phase, causing severe peak distortion. The sample diluent must closely match the initial mobile phase conditions.

  • Standard/Sample: Accurately weigh 10 mg of 2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile and dissolve in 10 mL of the diluent to achieve a 1 mg/mL concentration. Sonicate for 5 minutes. Filter through a 0.22 µm PTFE syringe filter.

C. Chromatographic Conditions
  • Column: Amide-HILIC (e.g., Waters BEH Amide), 150 mm × 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm and 280 nm (Diode Array Detector recommended for peak purity confirmation).

  • Isocratic Elution: 80% Mobile Phase B / 20% Mobile Phase A for 15 minutes.

D. System Suitability & Validation

Before validating the purity of the synthesized batch, the system must pass the following criteria:

  • Asymmetry Factor (

    
    ):  Must be between 0.9 and 1.2.
    
  • %RSD of Peak Area:

    
     1.0% for five replicate injections of the standard.
    
  • Resolution (

    
    ): 
    
    
    
    2.0 between the main peak and any known synthetic impurities.

Workflow S1 Sample Prep (1 mg/mL in ACN/H2O) S3 HILIC Separation (Amide Column) S1->S3 S2 Mobile Phase (10mM Amm. Formate / ACN) S2->S3 S4 UV Detection (254 nm / 280 nm) S3->S4 S5 Data Analysis (Area Normalization) S4->S5

Step-by-step experimental workflow for the HILIC purity validation.

References

  • Title: Pyridine | C5H5N | CID 1049 - PubChem - NIH Source: National Center for Biotechnology Information (nih.gov) URL: [Link]

  • Title: A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work | LCGC International Source: Chromatography Online (chromatographyonline.com) URL: [Link]

Sources

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Reactant of Route 1
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